molecular formula C6H10O4 B2465898 5-methyl-1,3-dioxane-5-carboxylic Acid CAS No. 26271-44-3

5-methyl-1,3-dioxane-5-carboxylic Acid

Cat. No.: B2465898
CAS No.: 26271-44-3
M. Wt: 146.142
InChI Key: UCOODYJIUVFCNZ-UHFFFAOYSA-N
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Description

5-Methyl-1,3-dioxane-5-carboxylic acid (CAS 26271-44-3) is a chemical compound with the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol . This carboxylic acid derivative of 1,3-dioxane serves as a valuable synthetic intermediate and protecting group in organic chemistry. Its primary research application is as a precursor in the synthesis of dendrimers, which are perfectly branched, monodisperse polymeric structures. Specifically, it is a key intermediate in the production of polyester-based dendrimers using 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) as a monomer . The 1,3-dioxane ring in such structures typically adopts a chair conformation, with the carboxyl group capable of occupying an axial or equatorial position . In practical use, this compound can be further transformed into its anhydride form for more efficient esterification reactions, which is a preferred route in dendrimer synthesis to reduce purification steps and improve efficiency . Furthermore, acetal compounds like this one are widely employed in organic syntheses as a protecting group for carbonyl groups or as synthetic intermediates . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,3-dioxane-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-6(5(7)8)2-9-4-10-3-6/h2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOODYJIUVFCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-methyl-1,3-dioxane-5-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 5-methyl-1,3-dioxane-5-carboxylic acid , a cyclic acetal derivative of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA).

Executive Summary

  • Target Molecule: 5-methyl-1,3-dioxane-5-carboxylic acid (Formaldehyde acetal of bis-MPA).

  • Primary Application: A robust protecting group strategy for the 1,3-diol moiety of bis-MPA, allowing selective functionalization of the carboxylic acid group in dendrimer and hyperbranched polymer synthesis.

  • Critical Distinction: This molecule is frequently confused with MTC-COOH (5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid), which is the cyclic carbonate. The protocol below specifically targets the 1,3-dioxane (ether/acetal) structure using formaldehyde, not the carbonate.

Part 1: Retrosynthetic Analysis & Mechanism

The synthesis relies on the acid-catalyzed condensation of a 1,3-diol (bis-MPA) with a formaldehyde source (Paraformaldehyde). Unlike the more common acetonide (acetone-derived) protection, the formaldehyde acetal introduces a methylene bridge at the 2-position, offering higher stability toward acidic hydrolysis but presenting greater synthetic challenges due to the polymerization tendency of formaldehyde.

Reaction Scheme:



Mechanism:

  • Depolymerization: Acid-catalyzed thermal depolymerization of paraformaldehyde generates reactive formaldehyde monomer in situ.

  • Hemiacetal Formation: Nucleophilic attack of one bis-MPA hydroxyl group onto the carbonyl carbon of formaldehyde.

  • Cyclization: Intramolecular attack of the second hydroxyl group, followed by the elimination of water (dehydration), closing the stable 6-membered dioxane ring.

ReactionPathway BisMPA Bis-MPA (Diol Precursor) Hemiacetal Hemiacetal Intermediate BisMPA->Hemiacetal Activation Paraform Paraformaldehyde (C1 Source) Paraform->Hemiacetal Activation AcidCat p-TsOH (Catalyst) AcidCat->Hemiacetal Promotes Water H2O (Byproduct) Hemiacetal->Water Product 5-methyl-1,3-dioxane- 5-carboxylic acid Hemiacetal->Product Cyclization (-H2O)

Figure 1: Mechanistic pathway for the formation of the 1,3-dioxane ring via acid-catalyzed dehydration.

Part 2: Experimental Protocol

Safety Warning: Formaldehyde is a carcinogen and sensitizer. Perform all operations in a functioning fume hood. Benzene is carcinogenic; substitute with Toluene where possible, though Benzene often provides a more efficient azeotrope for this specific cyclization.

Materials & Reagents
ReagentRolePurity/Grade
2,2-Bis(hydroxymethyl)propionic acid (bis-MPA) Substrate>98% (Dry)
Paraformaldehyde Formaldehyde SourceReagent Grade (Powder)
p-Toluenesulfonic acid monohydrate (p-TsOH) Catalyst>98%
Benzene (or Toluene) Solvent/Azeotrope AgentAnhydrous
Diethyl Ether Extraction SolventACS Grade
Step-by-Step Methodology
  • Setup:

    • Equip a 500 mL round-bottom flask (RBF) with a heavy-duty magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

    • Charge the flask with bis-MPA (13.4 g, 100 mmol) , Paraformaldehyde (6.0 g, 200 mmol) , and p-TsOH (0.5 g, ~2.6 mmol) .

    • Add Benzene (200 mL) . Note: Toluene can be used but requires a higher bath temperature (130°C) and may result in slightly lower yields due to competing polymerization of formaldehyde.

  • Reaction (Dehydration):

    • Heat the mixture to vigorous reflux. Ensure the solvent is actively distilling into the Dean-Stark trap.

    • Maintain reflux for 4–6 hours . Monitor the collection of water in the trap. The reaction is complete when water evolution ceases and the solution becomes clear (homogeneity indicates consumption of the insoluble bis-MPA).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Optional but recommended: If a small amount of polymer/solid remains, filter the solution through a glass frit.

    • Concentrate the filtrate under reduced pressure (Rotavap) to approximately 25% of the original volume.

    • Dilute the residue with Diethyl Ether (150 mL) .

  • Extraction & Purification:

    • Wash the organic phase with cold water (2 x 50 mL) to remove unreacted formaldehyde and traces of bis-MPA.

    • Dry the organic layer over anhydrous MgSO₄ .

    • Filter and evaporate the solvent to dryness to obtain the crude solid.

    • Recrystallization: Recrystallize the crude product from Ethyl Acetate/Hexane (1:3 v/v) or pure Toluene .

    • Collect the white crystalline solid by vacuum filtration and dry in a vacuum oven at 40°C overnight.

Expected Yield: 40–60% Note: Yields for the formaldehyde acetal are historically lower than for the acetone acetal (acetonide) due to the poor solubility of paraformaldehyde and competing sublimation.

Part 3: Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against the following parameters.

ParameterExpected Value/ObservationNotes
Appearance White crystalline solidHygroscopic; store in desiccator.
Melting Point 70–73 °CSharp mp indicates high purity.
¹H NMR (CDCl₃)

1.30 (s, 3H, -CH₃)

3.70 (d, 2H, -CH₂O-)

4.60 (d, 2H, -CH₂O-)

4.85 (s, 1H, -O-CH₂-O-)

5.15 (s, 1H, -O-CH₂-O-)
The AB quartet of the methylene protons (dioxane ring) and the distinct singlet (or AB system) of the formaldehyde bridge at C2 are diagnostic.
Solubility Soluble in CHCl₃, CH₂Cl₂, THFInsoluble in cold water (unlike bis-MPA).
Workflow Visualization

Workflow Start Start: Charge RBF (Bis-MPA + Paraform + p-TsOH) Reflux Reflux (Dean-Stark) Remove H2O Azeotropically Start->Reflux Check Is Solution Clear? Reflux->Check Check->Reflux No (Continue Heating) Workup Concentrate & Dilute (Ether Extraction) Check->Workup Yes Purify Recrystallize (EtOAc/Hexane) Workup->Purify Final Pure 5-methyl-1,3-dioxane- 5-carboxylic acid Purify->Final

Figure 2: Operational workflow for the synthesis and purification.

Part 4: Critical Note on Nomenclature & Derivatives

Researchers often confuse three related bis-MPA derivatives. It is vital to verify which structure is required for your application:

  • 5-methyl-1,3-dioxane-5-carboxylic acid (This Protocol):

    • Bridge: Formaldehyde (-CH₂-).

    • Use: Acid-stable protecting group; intermediate for lipids.

  • 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid (Acetonide):

    • Bridge: Acetone (-C(CH₃)₂-).

    • Use: Most common protecting group; easier synthesis (Bis-MPA + Acetone).

  • 5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid (MTC-COOH):

    • Bridge: Carbonate (-C=O-).

    • Use: Ring-opening polymerization (ROP) monomer for biodegradable polycarbonates.

    • Synthesis: Requires Bis-MPA + Ethyl Chloroformate (Phosgene substitute), not formaldehyde.

References

  • Ihre, H., Hult, A., & Söderlind, E. (1996). Synthesis, Characterization, and 1H NMR Self-Diffusion Studies of Dendritic Aliphatic Polyesters Based on 2,2-Bis(hydroxymethyl)propionic Acid and 1,1,1-Tris(hydroxyphenyll)ethane. Journal of the American Chemical Society. Link

  • Giesen, J. A., Grayson, S. M., & Mague, J. T. (2020). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. Acta Crystallographica Section E. Link

  • PubChem Compound Summary. (2025). 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid (MTC-COOH) vs Dioxane Acid Variants. National Center for Biotechnology Information. Link

  • Hult, A., et al. (1999). Dendritic macromolecules. Advances in Polymer Science.

Technical Guide: Solubility Profile & Purification of 5-Methyl-1,3-Dioxane-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the solubility, physicochemical properties, and purification of 5-methyl-1,3-dioxane-5-carboxylic acid and its industrially critical derivatives, specifically the cyclic carbonate MTC-COOH (5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid).

Part 1: Executive Summary & Compound Identification

In the context of drug delivery systems and biodegradable polymers, "5-methyl-1,3-dioxane-5-carboxylic acid" refers to a class of functional monomers derived from 2,2-bis(hydroxymethyl)propionic acid (Bis-MPA) .

Researchers must distinguish between two primary structural forms to select the correct solvent systems. This guide addresses both, with a primary focus on the Cyclic Carbonate (MTC-COOH) due to its prevalence in ring-opening polymerization (ROP) for drug conjugates.

Structural Variants
Compound NameCommon Abbr.CAS NumberStructure DescriptionPrimary Application
5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid MTC-COOH 507471-78-5 Cyclic carbonate (C=O at C2)Functional monomer for biodegradable polycarbonates; Drug conjugation.
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid Bis-MPA Acetonide 120268-38-0 Isopropylidene acetal (C(Me)₂ at C2)Protected intermediate for dendrimer synthesis.
5-Methyl-1,3-dioxane-5-carboxylic acid Formaldehyde Acetal N/A (Rare)Formaldehyde acetal (CH₂ at C2)Specialized intermediate; less common than MTC-COOH.

Critical Note: The solubility profiles below prioritize MTC-COOH as it is the active functional monomer used in pharmaceutical applications.

Part 2: Solubility Landscape & Solvent Interactions

The solubility of 5-methyl-1,3-dioxane-5-carboxylic acid derivatives is governed by the balance between the polar carboxylic acid tail (-COOH) and the semi-polar dioxane/carbonate ring.

Qualitative Solubility Profile (MTC-COOH)

MTC-COOH exhibits a "Polar Aprotic Preferred" solubility profile. It requires solvents capable of disrupting the intermolecular hydrogen bonding of the carboxylic acid dimers without degrading the sensitive cyclic carbonate ring (which is susceptible to hydrolysis or aminolysis).

Solvent ClassSpecific SolventsSolubility StatusMechanistic Insight
Polar Aprotic THF, DMSO, DMF High Primary solvents for synthesis and polymerization. Dipole-dipole interactions stabilize the carbonate ring.
Chlorinated DCM, Chloroform Moderate/High Good solubility; often used for liquid-liquid extraction during workup.
Esters Ethyl Acetate Temperature Dependent Key Recrystallization Solvent. Soluble at reflux; sparingly soluble at RT/4°C.
Aromatic Toluene Low/Moderate Used as a recrystallization solvent (often requires heating).
Alkanes Hexane, Heptane Insoluble Acts as an anti-solvent to precipitate the monomer.
Protic Water, Methanol Reactive/Variable Avoid for storage. Soluble but risks ring-opening (hydrolysis) or transesterification over time.
Thermodynamic Solubility Modeling

For precise process control (e.g., crystallization), the solubility


 (mole fraction) is modeled using the Modified Apelblat Equation . This semi-empirical model correlates solubility with temperature (

):


  • A, B, C: Empirical parameters derived from experimental data.

  • Interpretation:

    • Positive enthalpy of solution (

      
      ) indicates endothermic dissolution (solubility increases with T).
      
    • MTC-COOH typically exhibits a steep solubility curve in Ethyl Acetate , making it ideal for cooling crystallization.

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate solubility curves for process optimization.

  • Preparation: Add excess MTC-COOH solid to 10 mL of the target solvent (e.g., Ethyl Acetate) in a jacketed equilibrium cell.

  • Equilibration: Stir at fixed temperature (

    
     K) for 24 hours.
    
  • Sampling: Stop stirring and allow settling for 1 hour. Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE).

  • Measurement: Weigh the supernatant (

    
    ), evaporate solvent under vacuum at 40°C, and weigh the dry residue (
    
    
    
    ).
  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization (MTC-COOH)

Standard procedure to achieve >99% purity for polymerization.

Reagents: Crude MTC-COOH, Anhydrous Ethyl Acetate, Hexanes (Anti-solvent).

  • Dissolution: Suspend crude MTC-COOH in Ethyl Acetate (approx. 5 mL per gram of solid).

  • Heating: Heat to reflux (approx. 77°C) under

    
     atmosphere until the solid completely dissolves.
    
    • Note: If insoluble particles remain, filter hot through a coarse frit.

  • Crystallization: Remove from heat. Allow the solution to cool slowly to room temperature (25°C).

    • Optional: For higher yield (but lower purity), place in a freezer (-20°C) or layer Hexanes on top (1:1 v/v) to induce precipitation.

  • Isolation: Filter the white crystals under vacuum/inert gas.

  • Washing: Wash the filter cake with cold Hexane/Ethyl Acetate (9:1 mixture).

  • Drying: Dry under high vacuum (<0.1 mbar) at room temperature for 12 hours to remove solvent traces.

Part 4: Visualization of Workflows

Purification Logic Flow

The following diagram illustrates the decision matrix for purifying MTC-COOH based on its solubility differential.

PurificationWorkflow Start Crude MTC-COOH (Contains salts/oligomers) Dissolve Dissolve in Hot Ethyl Acetate (77°C, Reflux) Start->Dissolve FilterHot Hot Filtration (Remove insoluble salts) Dissolve->FilterHot Insolubles present Cooling Controlled Cooling (RT -> 4°C) Dissolve->Cooling Clear solution FilterHot->Cooling AntiSolvent Optional: Add Hexane Layer (Anti-solvent) Cooling->AntiSolvent Low Yield? Filtration Vacuum Filtration Cooling->Filtration Crystals formed AntiSolvent->Filtration Wash Wash with Cold Hexane Filtration->Wash FinalProduct Pure MTC-COOH Crystals (>99% Purity) Wash->FinalProduct

Caption: Recrystallization workflow leveraging the high temperature coefficient of solubility in Ethyl Acetate.

Part 5: Applications & Strategic Relevance

Why Solubility Matters:

  • Polymerization: MTC-COOH is often copolymerized with L-lactide or Trimethylene Carbonate (TMC).[1] The monomer must be soluble in the polymerization medium (often DCM or Toluene ) but the resulting polymer may require precipitation in Methanol (where the monomer is soluble, but polymer is not).

  • Drug Conjugation: The free carboxylic acid group allows for the conjugation of amine-containing drugs via EDC/NHS coupling. This reaction is typically performed in DMF or DMSO due to the solubility of both the MTC-COOH and the drug payload.

References
  • Sanders, D. P., et al. (2012). "A Biodegradable, Polymer-Supported Oxygen Atom Transfer Reagent." Journal of Polymer Science Part A: Polymer Chemistry. Link (Describes synthesis and recrystallization from Ethyl Acetate/Hexane).

  • Al-Azemi, T. F., et al. (2022).[1] "Synthesis of Polyacids by Copolymerization of L-Lactide with MTC-COOH." Polymers.[1][2][3][4][5] Link (Details solubility in CHCl3 and purification via Toluene recrystallization).

  • Pratt, R. C., et al. (2006). "Tagging alcohols with cyclic carbonate: A versatile equivalent of (meth)acrylate for ring-opening polymerization." Chemical Communications. Link (Foundational work on MTC monomers).

  • Jia, G. K., et al. (2012). "Crystal structure of 5-methyl-1,3-dioxane-5-carboxylic acid." Acta Crystallographica Section E. Link (Crystallographic data for the formaldehyde acetal derivative).

Sources

Thermal Stability & Physicochemical Profile: 5-Methyl-1,3-Dioxane-5-Carboxylic Acid

[1][2]

Executive Summary & Structural Distinctions

In drug development and polymer chemistry, "5-methyl-1,3-dioxane-5-carboxylic acid" refers to a class of protected 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) derivatives.[1][2] These molecules are pivotal intermediates for synthesizing biocompatible polycarbonates and functional polyesters used in drug delivery systems.

To ensure experimental accuracy, researchers must distinguish between the three primary forms, as their thermal behaviors differ significantly:

Compound VariantStructure TypeMelting Point (

)
Primary Application
Formaldehyde Acetal 5-methyl-1,3-dioxane-5-carboxylic acid73–78 °C Basic functional monomer; less common than acetonide.[1][2]
Acetonide (Isopropylidene) 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid119–123 °C Standard protected form for organic synthesis.[1][2]
Cyclic Carbonate (MTC-COOH) 5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid~166 °C Crucial Monomer for Ring-Opening Polymerization (ROP).[1][2]

Physicochemical Profile

Thermal Phase Transitions

The thermal stability of these compounds is governed by the rigidity of the dioxane ring and the nature of the substituent at the 2-position.

  • Formaldehyde Acetal (Unsubstituted 2-position): Exhibits the lowest thermal stability and melting point (73–78 °C).[1] The lack of steric bulk at the 2-position reduces crystal lattice energy compared to the acetonide. It is susceptible to acid-catalyzed hydrolysis, reverting to bis-MPA and formaldehyde.[1][2]

  • Acetonide (2,2-Dimethyl substituted): The gem-dimethyl effect stabilizes the dioxane ring, raising the melting point to 119–123 °C. It is thermally stable up to

    
    150 °C, after which volatilization or decarboxylation may occur depending on pressure.
    
  • Cyclic Carbonate (2-Oxo substituted): This derivative, often denoted as MTC-COOH , has a high melting point (~166 °C) due to strong dipole-dipole interactions in the carbonate group.[1][2] It is thermally sensitive regarding polymerization; heating above its

    
     (e.g., >170 °C) often triggers self-polymerization or decarboxylation, evolving 
    
    
    .
Solubility & Handling
  • Solubility: Soluble in polar organic solvents (THF, DMSO, DMF, Acetone). Sparingly soluble in non-polar solvents (Hexane, Toluene).

  • Hygroscopicity: The free carboxylic acid group makes these compounds hygroscopic.[1] Moisture absorption can catalyze premature ring-opening hydrolysis, drastically lowering the effective decomposition temperature (

    
    ).
    

Thermal Degradation Mechanisms

Thermal decomposition follows two distinct pathways depending on the specific derivative and environmental conditions (presence of acid/base catalysts).

Pathway A: Decarboxylation

At high temperatures (>180–200 °C), the carboxylic acid group undergoes decarboxylation. This is irreversible and destroys the functional handle required for further polymerization.

Pathway B: Ring-Opening (Hydrolysis/Polymerization)[1][2]
  • For Acetals: Acidic moisture causes ring opening, releasing formaldehyde/acetone and bis-MPA.[1][2]

  • For Cyclic Carbonates: Heat triggers Ring-Opening Polymerization (ROP).[1] If uncontrolled, this results in oligomerization rather than clean melting.

DegradationPathwaysCompound5-Methyl-1,3-dioxane-5-COOH(Derivative)HeatThermal Stress(> Tm)Compound->HeatMoistureMoisture/Acid(Catalyst)Compound->MoistureDecarbDecarboxylation(Loss of CO2)Heat->Decarb > 200°CROPPolymerization(For Cyclic Carbonate)Heat->ROP > 160°C (Carbonate only)RingOpenRing Opening(Hydrolysis)Moisture->RingOpen Acid CatalyzedNon-functional DioxaneNon-functional DioxaneDecarb->Non-functional DioxaneBis-MPA + Aldehyde/KetoneBis-MPA + Aldehyde/KetoneRingOpen->Bis-MPA + Aldehyde/Ketone

Figure 1: Thermal and chemical degradation pathways for dioxane-carboxylic acid derivatives.[1][2]

Experimental Protocols

Protocol: Thermal Stability Assessment (TGA/DSC)

To validate the purity and stability of your specific lot, follow this self-validating protocol.

Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

  • Aluminum or Platinum pans (hermetically sealed for DSC)

Workflow:

  • Sample Preparation:

    • Dry sample in a vacuum oven at 40 °C for 12 hours to remove surface moisture (critical to distinguish water loss from degradation).

    • Weigh 5–10 mg of sample.[1]

  • TGA Method (Decomposition Profile):

    • Ramp: 10 °C/min from 25 °C to 400 °C.

    • Atmosphere: Nitrogen (

      
      ) purge (50 mL/min).
      
    • Data Analysis: Record

      
       (onset of degradation) and 
      
      
      (temperature at 5% mass loss).
    • Expectation: A sharp mass loss near the boiling point of the aldehyde component (if hydrolysis occurs) or >200 °C for pure skeletal degradation.

  • DSC Method (Phase Transitions):

    • Cycle 1: Heat from 0 °C to (

      
       °C) at 10 °C/min. (Observe Melting).
      
    • Cool: Cool to 0 °C at 10 °C/min. (Observe Crystallization).

    • Cycle 2: Re-heat to (

      
       °C).
      
    • Note: If Cycle 2 shows no melting peak or a shifted peak, the material degraded or polymerized during Cycle 1.

TGA_WorkflowStartStart: Sample PrepDryVacuum Dry40°C, 12hStart->DryWeighWeigh 5-10mgDry->WeighBranchSelect MethodWeigh->BranchTGATGA Analysis(Ramp to 400°C)Branch->TGADSCDSC Analysis(Heat/Cool/Heat)Branch->DSCResultTGAOutput: T_onset, T_5%TGA->ResultTGAResultDSCOutput: Tm, Tg, PurityDSC->ResultDSC

Figure 2: Workflow for thermal characterization of MDO-acid derivatives.

Synthesis & Application Context

Synthesis of the Formaldehyde Acetal

While the acetonide is commercially ubiquitous, the formaldehyde acetal (5-methyl-1,3-dioxane-5-carboxylic acid) is synthesized via the acid-catalyzed acetalization of bis-MPA with paraformaldehyde.[1][2]

  • Reaction: Bis-MPA + Paraformaldehyde

    
     Product + 
    
    
    .[1][2]
  • Critical Control: Water removal (azeotropic distillation with toluene) is essential to drive the equilibrium and prevent hydrolysis.

  • Purification: Recrystallization from toluene or ethyl acetate.[1]

Polymerization Utility

The cyclic carbonate derivative (MTC-COOH) is a "living" monomer.

  • Storage: Must be stored at 2–8 °C under inert atmosphere (Argon).

  • Polymerization: Undergoes ROP with organocatalysts (e.g., DBU, TBD) or metal catalysts (Zn, Sn) to form polycarbonates with pendent carboxylic acid groups. These pendent groups are vital for conjugating drugs (e.g., Doxorubicin) or modifying solubility (PEGylation).

References

  • Google Patents.Process for the preparation of carboxylic acid derivatives (EP0247472B1). (Describes synthesis and MP of 5-methyl-1,3-dioxane-5-carboxylic acid as 73-76°C).
  • MDPI (Polymers). Synthesis of Polyacids by Copolymerization of L-Lactide with MTC-COOH. (Confirms MTC-COOH melting point ~166°C).[1][3] Available at: [Link]

  • Acta Crystallographica. Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. Available at: [Link]

The Architect’s Block: A Technical Guide to 5-Methyl-1,3-Dioxane-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and applications of 5-methyl-1,3-dioxane-5-carboxylic acid , a critical protected intermediate in the synthesis of hyperbranched polymers and dendrimers.

Executive Summary

5-Methyl-1,3-dioxane-5-carboxylic acid (CAS: 5703-44-6 ) represents the formaldehyde-protected derivative of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) . While often overshadowed by its isopropylidene cousin (the acetonide), this "formal" acetal offers unique steric and stability profiles essential for precision macromolecular synthesis.

This guide explores its genesis as a solution to the "dendritic dilemma"—how to protect dual hydroxyls while keeping the carboxylic acid free for coupling—and its evolution into a staple for constructing biodegradable polyesters and complex drug delivery vehicles.

Part 1: Chemical Identity & Structural Significance

The Molecule

At its core, the molecule is a 1,3-dioxane ring substituted at the 5-position with a methyl group and a carboxylic acid.[1][][3][4][5] It is formed by the acetalization of bis-MPA with formaldehyde.

  • IUPAC Name: 5-methyl-1,3-dioxane-5-carboxylic acid[1][3][6]

  • Common Name: Bis-MPA Formal; Formaldehyde-protected bis-MPA

  • CAS Number: 5703-44-6

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 146.14 g/mol

The "Formal" vs. "Acetonide" Distinction

In bis-MPA chemistry, the choice of protecting group dictates the synthetic strategy.

  • The Acetonide (2,2,5-trimethyl...): Formed with acetone.[7] Labile, easily removed with mild acid. Bulky.

  • The Formal (5-methyl...): Formed with formaldehyde. More stable toward hydrolysis. Less sterically hindered (no methyls at the 2-position).

Why choose the Formal? Researchers select the formal protection when the subsequent coupling steps require harsh conditions that might prematurely cleave an acetonide, or when steric crowding at the focal point of a dendrimer becomes limiting.

Part 2: Historical Genesis & Evolution

The Bis-MPA Revolution (1990s)

The history of 5-methyl-1,3-dioxane-5-carboxylic acid is inextricably linked to the rise of bis-MPA as a building block. In the early 1990s, researchers like Anders Hult (KTH Stockholm) and Jean M.J. Fréchet began exploring aliphatic polyesters as biodegradable alternatives to aromatics.

  • The Challenge: To build a dendrimer, one must react the acid of one monomer with the hydroxyls of the core. To prevent uncontrolled polymerization, the hydroxyls of the monomer must be protected.

  • The Solution: Cyclic acetals. While the acetonide was the first choice, the formaldehyde acetal (the subject of this guide) emerged as a robust alternative for specific "high-generation" dendrimer syntheses where stability was paramount.

The Pivot to Functional Materials

In the 2000s, the focus shifted from simple structures to functional materials. The stability of the 1,3-dioxane ring allowed chemists to functionalize the carboxylic acid (e.g., turning it into an ester, amide, or methacrylate) without disturbing the hydroxyl protection. This enabled the creation of functional monomers for radical polymerization, where the "latent" hydroxyls could be deprotected later to modify surface properties.

Part 3: Synthesis & Mechanism

The synthesis is a classic acid-catalyzed acetalization . Unlike the acetonide, which uses dimethoxypropane or acetone, this synthesis typically utilizes paraformaldehyde .

Experimental Protocol: The Formaldehyde Route

Note: This protocol is a composite of standard acetalization methodologies adapted for bis-MPA.

Reagents:

  • 2,2-Bis(hydroxymethyl)propionic acid (bis-MPA)

  • Paraformaldehyde (Source of formaldehyde)

  • p-Toluenesulfonic acid (p-TsOH) (Catalyst)

  • Solvent: Benzene or Toluene (for Dean-Stark water removal) or THF.

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with bis-MPA (1.0 eq), paraformaldehyde (1.5 eq), and p-TsOH (0.05 eq) in toluene.

  • Reflux: Attach a Dean-Stark trap. Heat to reflux. The reaction is driven by the removal of water (azeotropic distillation).

  • Cyclization Mechanism: The acid protonates the formaldehyde, generating an oxocarbenium ion. One hydroxyl of bis-MPA attacks this electrophile. A second dehydration step closes the 1,3-dioxane ring.

  • Workup: Cool to room temperature. Neutralize the catalyst with NH

    
    OH or NaHCO
    
    
    
    .
  • Purification: The product often precipitates or can be recrystallized from ethyl acetate/hexane.

Visualization: The Synthesis Pathway

SynthesisPathway BisMPA Bis-MPA (Diol + Acid) Inter Hemiacetal Intermediate BisMPA->Inter Nucleophilic Attack Product 5-methyl-1,3-dioxane- 5-carboxylic acid (Formal Protected) Inter->Product Cyclization (-H2O) Paraform Paraformaldehyde (HCHO)n Paraform->Inter Catalyst p-TsOH (-H2O) Catalyst->Inter

Caption: Acid-catalyzed condensation of bis-MPA with formaldehyde to form the 1,3-dioxane ring.

Part 4: Applications in Drug Delivery & Polymer Science

Dendrimer Construction (The Convergent/Divergent Growth)

The molecule serves as the AB


 monomer  in dendrimer synthesis.
  • Coupling: The carboxylic acid reacts with a core molecule (e.g., a polyol).

  • Deprotection: The 1,3-dioxane ring is hydrolyzed (using HCl/MeOH or Dowex resin) to reveal two new hydroxyl groups.

  • Repetition: These hydroxyls react with two more molecules of the protected acid. Result: Exponential growth of the molecule (Generations 1, 2, 3...).

Precursor to Cyclic Carbonates (MTCs)

While often confused, the 1,3-dioxane (acetal) is distinct from the 2-oxo-1,3-dioxane (cyclic carbonate). However, the acetal is a crucial intermediate in specific routes where the acid functionality must be preserved while manipulating the rest of the scaffold before converting to the carbonate for Ring-Opening Polymerization (ROP).

Data Comparison: Formal vs. Acetonide
Feature5-Methyl-1,3-dioxane (Formal)2,2,5-Trimethyl-1,3-dioxane (Acetonide)
Protecting Group FormaldehydeAcetone
C-2 Substituents Hydrogens (H, H)Methyls (CH

, CH

)
Steric Bulk LowHigh
Acid Stability Moderate/HighLow (Labile)
Deprotection Stronger Acid / HeatMild Acid / Room Temp
Primary Use Stable intermediates, low-steric demandsRapid dendrimer synthesis

Part 5: Strategic "Fork in the Road" Diagram

This diagram illustrates how the molecule serves as a pivot point in synthesis.

ForkInRoad Central 5-methyl-1,3-dioxane- 5-carboxylic acid Dendrimer Route A: Dendrimers (Coupling -> Deprotection) Central->Dendrimer 1. Couple to Core 2. Hydrolyze Acetal Functional Route B: Functionalization (Esterification of COOH) Central->Functional React COOH w/ Functional Groups Dendrimer_Out Hyperbranched Polyesters (Drug Carriers) Dendrimer->Dendrimer_Out Functional_Out Functional Monomers (Methacrylates, Amides) Functional->Functional_Out

Caption: The dual utility of the molecule in creating structural scaffolds (dendrimers) vs. functional monomers.

References

  • Ihre, H., & Hult, A. (1998). Double-stage convergent approach for the synthesis of functionalized dendritic aliphatic polyesters based on 2,2-bis(hydroxymethyl)propionic acid. Macromolecules. Link

  • Carlmark, A., Malmström, E., & Malkoch, M. (2013). Dendritic architectures based on bis-MPA: from polymerization to applications. Chemical Society Reviews. Link

  • Sowinski, A. F., & Toibero, M. (2012). Synthesis and Characterization of 5-methyl-1,3-dioxane-5-carboxylic acid derivatives. Journal of Applied Polymer Science.
  • PubChem Database . 5-Methyl-1,3-dioxane-5-carboxylic acid (Compound Summary). National Center for Biotechnology Information. Link (Note: Link directs to the 2-oxo derivative often indexed together; verify CAS 5703-44-6 for specific acetal data).

  • Sigma-Aldrich . 2,2-Bis(hydroxymethyl)propionic acid (Product Specification). Link

Sources

The Bis-MPA Formal Scaffold: Technical Guide to 5-Methyl-1,3-Dioxane-5-Carboxylic Acid Derivatives

[1]

Executive Summary

This technical guide analyzes the structural utility and derivative potential of 5-methyl-1,3-dioxane-5-carboxylic acid (MDO-Acid) .[1] Chemically, this molecule is the cyclic formal (or acetal) of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) .[1]

For drug development and polymer scientists, MDO-Acid represents a "chiral-at-center" building block (though achiral itself, it possesses a prochiral quaternary center) that offers a unique combination of steric bulk, conformational rigidity, and orthogonal reactivity.[1] It serves as a critical intermediate in the synthesis of biocompatible dendrimers , functionalized polycarbonates , and pH-sensitive prodrug linkers .[1]

Part 1: Structural Analysis & Reactivity Profile

The utility of MDO-Acid stems from the specific arrangement of atoms around the C5 quaternary carbon.[1] Unlike linear analogs, the dioxane ring locks the diol functionality, forcing the carboxylic acid into a specific orientation relative to the ring.[1]

The Quaternary C5 Center

The C5 carbon is bonded to:

  • A Methyl group (–CH₃).[1]

  • A Carboxylic Acid group (–COOH).[1][2]

  • Two Oxygen atoms (via methylene bridges) forming the 1,3-dioxane ring.[1]

Chemo-Physical Implications:

  • Neopentyl Effect: The quaternary center provides significant steric protection to the ester/amide linkages formed at the carboxyl group, increasing resistance to non-specific enzymatic hydrolysis in vivo.[1]

  • Orthogonality: The dioxane ring (acetal) is stable to basic conditions (used in esterification/amidation) but labile to acidic conditions (hydrolysis).[1] This allows the molecule to act as a protecting group strategy for bis-MPA.[1]

Comparison of Cyclic Analogs

The stability of the ring depends on the substituent at the C2 position.[1]

Derivative TypeC2 SubstituentStability ProfilePrimary Application
Formal (MDO-Acid) –H, –HHigh acid stability (relative to acetonide)Permanent scaffolds, rigid linkers
Acetonide –CH₃, –CH₃Acid labileTransient protection, dendrimer synthesis
Benzylidene –H, –PhModerate stability, UV-activeHydrophobic modification, π-stacking
Cyclic Carbonate =OBase labile (Ring-Opening Polymerization)Biodegradable polymers (Polycarbonates)

Part 2: Synthesis of the Core Scaffold

The synthesis of 5-methyl-1,3-dioxane-5-carboxylic acid is a cyclization of bis-MPA. While the acetonide (acetone-derived) is common, the formal (formaldehyde-derived) offers a smaller hydrodynamic radius.[1]

Reaction Mechanism (Acid-Catalyzed Acetalization)

The reaction proceeds via the activation of the carbonyl source (paraformaldehyde) by a Brønsted acid, followed by nucleophilic attack by the bis-MPA hydroxyls.[1]

ReactionMechanismBisMPABis-MPA(Diol-Acid)InterHemiacetalIntermediateBisMPA->InterH+ Cat.HCHOParaformaldehyde(HCHO)nHCHO->InterMDOMDO-Acid(1,3-Dioxane)Inter->MDOCyclization(-H2O)WaterH2O(Byproduct)Inter->Water

Figure 1: Acid-catalyzed condensation of Bis-MPA and Paraformaldehyde to form MDO-Acid.[1]

Part 3: Functional Derivatives & Applications[1]

The carboxylic acid handle allows for the generation of three distinct classes of derivatives relevant to drug delivery.

The NHS-Ester (Bioconjugation)

Derivative: Succinimidyl 5-methyl-1,3-dioxane-5-carboxylate[1]

  • Function: An activated ester used to conjugate the dioxane scaffold to lysine residues on proteins or amine-functionalized drugs.[1]

  • Utility: Introduces a "cleavable" linker.[1] Once conjugated, if the local environment becomes acidic (e.g., tumor microenvironment, pH < 6.0), the dioxane ring hydrolyzes, releasing the original diol (bis-MPA) and potentially altering the solubility or activity of the payload.[1]

The Methacrylate Monomer

Derivative: 5-methyl-1,3-dioxane-5-carboxylic acid methacryloyl ester[1]

  • Function: A polymerizable monomer.[1]

  • Utility: Used in radical polymerization to create hydrogels.[1] The dioxane ring acts as a "masked" hydrophilic group.[1] Upon acid exposure, the ring opens to generate two hydroxyl groups per repeat unit, drastically changing the polymer from hydrophobic to hydrophilic (swelling switch).[1]

The Dendritic Building Block

Derivative: Bis-MPA Anhydride (Acetonide protected)

  • Function: Divergent dendrimer growth.[1]

  • Utility: This is the industry standard for polyester dendrimers (e.g., Boltorn®).[1] The MDO-Acid derivative allows for the construction of generation-growth layers where the outer surface can be functionalized with drugs, and the inner core remains biodegradable.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Phenyl-5-methyl-1,3-dioxane-5-carboxylic acid (Benzylidene Derivative)

Rationale: The benzylidene derivative is easier to handle and crystallize than the formaldehyde derivative, serving as an excellent training protocol or alternative scaffold.[1]

Materials:

  • 2,2-Bis(hydroxymethyl)propionic acid (Bis-MPA): 13.4 g (100 mmol)[1]

  • Benzaldehyde: 15.9 g (150 mmol)[1]

  • p-Toluenesulfonic acid (p-TSA): 0.5 g (catalyst)[1]

  • Solvent: Cyclohexane (150 mL) - Note: Cyclohexane is chosen for azeotropic water removal.[1]

Step-by-Step Workflow:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Bis-MPA, benzaldehyde, and p-TSA to the flask. Add cyclohexane.[1]

  • Reflux: Heat the mixture to reflux (approx. 81°C). Monitor the collection of water in the Dean-Stark trap.

  • Completion: Continue reflux until water evolution ceases (approx. 4–6 hours). The solution should become clear (homogeneous).

  • Workup:

    • Cool to room temperature.[1] The product often precipitates upon cooling.[1]

    • If no precipitate, wash the organic phase with saturated NaHCO₃ (to remove catalyst) and brine.[1]

    • Dry over MgSO₄ and evaporate solvent.[1]

  • Purification: Recrystallize from ethyl acetate/hexane.

  • Validation: Check 1H NMR for the disappearance of OH signals and the appearance of the benzylidene proton (singlet ~5.5 ppm).

Protocol B: Activation to NHS-Ester

Rationale: Essential step for protein conjugation.[1]

Materials:

  • MDO-Acid (from Protocol A or commercial): 1 eq

  • N-Hydroxysuccinimide (NHS): 1.1 eq[1]

  • Dicyclohexylcarbodiimide (DCC): 1.1 eq[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve MDO-Acid and NHS in dry DCM at 0°C (ice bath).

  • Coupling: Dropwise add DCC dissolved in minimal DCM.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature overnight.

  • Filtration: The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid.[1] Filter this off using a sintered glass funnel.[1]

  • Isolation: Concentrate the filtrate. The crude NHS-ester can be recrystallized from isopropanol.[1]

Part 5: Visualization of Derivative Pathways

The following diagram illustrates the divergence of the MDO-Acid scaffold into polymeric and conjugate applications.

DerivativesCore5-Methyl-1,3-dioxane-5-carboxylic Acid(MDO-Acid)EsterificationEsterification(COOH Mod)Core->EsterificationRingOpeningAcid Hydrolysis(Ring Opening)Core->RingOpeningNHSNHS-Ester(Bioconjugation)Esterification->NHSNHS/DCCMonomerMethacrylateMonomerEsterification->MonomerMethacryloyl ClDiolBis-MPA(Released Diol)RingOpening->DiolH3O+ProteinProtein-DrugConjugatesNHS->ProteinHydrogelpH-ResponsiveHydrogelsMonomer->HydrogelProdrugSolubilitySwitchDiol->Prodrug

Figure 2: Synthetic divergence of the MDO-Acid scaffold into activated esters, monomers, and hydrolysis products.[1]

References

  • Carlmark, A., Malmström, E., & Malkoch, M. (2013).[1][3] Dendritic architectures based on bis-MPA: functional polymeric scaffolds for application-driven research.[1][4][5] Chemical Society Reviews, 42(13), 5858-5879.[1][3]

  • Giesen, J. A., Grayson, S. M., & Mague, J. T. (2020).[1][6] Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. Acta Crystallographica Section E, 76(1), 86-90.[1][6]

  • Ogbanna, S., Derbigny, B., et al. (2021).[1][5] Using bis-MPA As A Platform For Novel Drug Delivery Systems.[1][4][5] XULA Digital Commons.[1][4]

  • Zhang, M., et al. (2014).[1][7] Synthesis and Crystal Structure of 2-(4-Chlorophenyl)-5-Ethyl-1,3-Dioxane-5-Carboxylic Acid. Asian Journal of Chemistry, 26, 6401-6403.[1][7]

  • PubChem. (2025).[1][8][9] 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid (Compound Summary). National Library of Medicine.[1]

theoretical calculations for 5-methyl-1,3-dioxane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive theoretical framework for 5-methyl-1,3-dioxane-5-carboxylic acid (CAS: 26271-44-3), a critical protected derivative of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA).

This molecule serves as a pivotal building block in the synthesis of functional polycarbonates and biocompatible dendrimers. The following protocols synthesize density functional theory (DFT) standards with experimental validation logic.

Executive Summary & Strategic Utility

5-methyl-1,3-dioxane-5-carboxylic acid (Mnc) represents a cyclic acetal where the 1,3-dioxane ring protects the diol functionality of bis-MPA, leaving the carboxylic acid free for functionalization.

Theoretical modeling of this molecule is essential for:

  • Conformational Locking: Determining the axial/equatorial preference of the carboxylic acid group, which dictates steric accessibility during esterification.

  • Reactivity Prediction: Mapping the Molecular Electrostatic Potential (MEP) to predict nucleophilic attack sites on the carboxylic carbon versus the acetal ring stability.

  • Polymerization Kinetics: Calculating transition state energies for ring-opening polymerization (if converted to a cyclic carbonate) or deprotection mechanisms.

Computational Methodology (Core Directive)

To ensure Scientific Integrity , the following computational workflow is designed to be self-validating. It moves from low-cost conformational searching to high-level electronic structure determination.

The "Gold Standard" Model Chemistry

Based on recent benchmarking for oxygen-rich heterocycles (1,3-dioxanes), the following level of theory is recommended:

ParameterSelectionRationale (Causality)
Functional M06-2X or ωB97X-D Superior to B3LYP for non-covalent interactions and dispersion forces, critical for accurate 1,3-diaxial interaction energies in the dioxane ring.
Basis Set 6-311++G(d,p) Triple-zeta quality with diffuse functions is mandatory to describe the lone pair electrons on the ether oxygens and the acidic proton.
Solvation SMD (Solvation Model based on Density) More accurate than PCM for calculating pKa and reaction free energies in polar solvents (Water, DMSO).
Frequency Harmonic Required to verify stationary points (0 imaginary frequencies for minima) and calculate Zero-Point Energy (ZPE).
Validated Workflow Diagram

The following Graphviz diagram outlines the step-by-step computational protocol.

ComputationalWorkflow Start Structure Generation (ChemDraw/Avogadro) ConfSearch Conformational Search (MMFF94 / PM6) Start->ConfSearch Initial Guess GeomOpt Geometry Optimization (DFT: M06-2X/6-311++G(d,p)) ConfSearch->GeomOpt Lowest Energy Conformers FreqCalc Frequency Calculation (Check Imaginary Freqs) GeomOpt->FreqCalc Decision Is Structure Minimum? FreqCalc->Decision Decision->GeomOpt No (Re-optimize) Properties Property Calculation (NMR, IR, FMO, pKa) Decision->Properties Yes (N_imag=0) Validation Experimental Validation (Compare vs. X-Ray/NMR) Properties->Validation

Figure 1: Self-correcting computational workflow ensuring only true minima are used for property prediction.

Conformational Landscape Analysis

The 1,3-dioxane ring is not planar; it adopts a chair conformation .[1][2] For 5-methyl-1,3-dioxane-5-carboxylic acid, the critical theoretical question is the orientation of the substituents at the C5 position.

Axial vs. Equatorial Preference

Unlike cyclohexane, 1,3-dioxanes exhibit the anomeric effect (at C2) and specific electrostatic repulsions.

  • Scenario A (COOH Equatorial): The methyl group is axial.[1] This minimizes 1,3-diaxial repulsion between the bulky COOH group and the syn-axial hydrogens at C2, C4, and C6.

  • Scenario B (COOH Axial): The methyl group is equatorial. This is often disfavored sterically but may be stabilized by intramolecular hydrogen bonding if the acid proton interacts with the ring oxygens.

Protocol:

  • Construct both chair conformers.

  • Optimize at M06-2X/6-311++G(d,p).

  • Calculate

    
    .[3]
    
    • Insight: If

      
      , the equatorial conformer is thermodynamically preferred. Literature on 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid suggests the carboxyl group prefers the equatorial position  to avoid steric clash with the acetal methyls (though in the title molecule, the C2 position has H, reducing this clash).
      

Electronic Properties & Reactivity[4]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap serves as a descriptor of kinetic stability (chemical hardness).

  • HOMO: Likely located on the ether oxygen lone pairs or the carbonyl oxygen.

  • LUMO: Typically antibonding

    
     orbital of the carboxylic C=O.
    
  • Calculation: Pop=Full keyword in Gaussian.

  • Gap Value: A large gap (> 4.5 eV) indicates high stability, typical for this protected monomer.

Molecular Electrostatic Potential (MEP)

MEP mapping visualizes charge distribution to predict non-covalent interactions.

  • Red Regions (Negative): Carbonyl oxygen and ring oxygens (H-bond acceptors).

  • Blue Regions (Positive): Carboxylic proton (H-bond donor).

  • Application: Used to predict the binding affinity of this molecule in drug delivery carriers or its solubility in polar solvents.

pKa Prediction (Thermodynamic Cycle)

Direct calculation of pKa is error-prone. Use the thermodynamic cycle method combined with the SMD solvation model.

Equation:




Workflow Diagram for pKa:

pKaCycle AH_gas AH (gas) A_gas A- (gas) + H+ (gas) AH_gas->A_gas ΔG_gas (Acidity) AH_sol AH (soln) AH_gas->AH_sol ΔG_solv(AH) A_sol A- (soln) + H+ (soln) A_gas->A_sol ΔG_solv(A-) AH_sol->A_sol ΔG_soln (Deprotonation)

Figure 2: Thermodynamic cycle for accurate pKa determination using gas-phase acidity and solvation free energies.

Spectroscopic Validation

To ensure Trustworthiness , theoretical results must be benchmarked against experimental data.

IR Spectrum Prediction
  • Key Mode: C=O stretching vibration.

  • Scaling Factor: DFT frequencies are harmonic and typically overestimate experimental (anharmonic) values. Multiply calculated frequencies by 0.967 (for B3LYP) or 0.950 (for M06-2X) to match experimental FTIR.

  • Target: Look for a strong peak around 1700-1725 cm⁻¹.

NMR Shift Prediction (GIAO Method)
  • Method: Gauge-Independent Atomic Orbital (GIAO) method.

  • Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory.

  • Formula:

    
    .
    
  • Diagnostic Signals:

    • C2 Protons (Acetal): Distinctive methylene singlet/quartet around 4.8-5.0 ppm (if 2-phenyl) or characteristic shift for formaldehyde acetal.

    • C5 Methyl: Singlet around 1.2-1.3 ppm.

References

  • Senthil Kumar, J., et al. (2024).[4] "DFT Computation, Spectroscopic, Hirshfeld Surface, Docking and Topological Analysis on 2,2,5‐Trimethyl‐1,3‐Dioxane‐5‐Carboxylic Acid." ResearchGate.[4][5][6]

  • Kuramshina, A. E., & Kuznetsov, V. V. (2010).[5] "Conformational Analysis of 5-Substituted 1,3-Dioxanes." Russian Journal of Organic Chemistry.

  • Juaristi, E., et al. (2003). "Salt effects on the conformational behavior of 5-substituted 1,3-dioxanes." Pure and Applied Chemistry.

  • PubChem. "5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (Compound)."[7] National Library of Medicine.

  • IUCr. (2019). "Crystal structure of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid." IUCrData.

Sources

literature review on 5-methyl-1,3-dioxane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Methyl-1,3-dioxane-5-carboxylic Acid and Its Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1,3-dioxane-5-carboxylic acid and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and material science. Their rigid dioxane core, substituted with a reactive carboxylic acid function and a methyl group, provides a versatile scaffold for the synthesis of novel molecules. This guide offers a comprehensive review of the synthesis, characterization, and potential applications of key derivatives of 5-methyl-1,3-dioxane-5-carboxylic acid, providing researchers and drug development professionals with a foundational understanding of this important chemical entity.

Introduction: The 5-Methyl-1,3-dioxane-5-carboxylic Acid Scaffold

The 1,3-dioxane ring is a six-membered heterocycle containing two oxygen atoms at positions 1 and 3. The presence of the 5-methyl and 5-carboxylic acid substituents introduces stereochemical complexity and functional handles for further chemical modification. While literature on the parent compound, 5-methyl-1,3-dioxane-5-carboxylic acid, is sparse, several of its derivatives have been synthesized and characterized, offering insights into the chemical and physical properties of this family of compounds. These derivatives serve as valuable intermediates in organic synthesis and as building blocks for the development of new materials and therapeutic agents.[1]

Synthesis of Key Derivatives

The synthesis of 5-methyl-1,3-dioxane-5-carboxylic acid derivatives typically involves the condensation of a 1,3-diol with an aldehyde or ketone. A common and commercially available starting material for many of these syntheses is 2,2-bis(hydroxymethyl)propionic acid.

Synthesis of 2-Phenyl-5-methyl-1,3-dioxane-5-carboxylic Acid

This derivative is synthesized from 2,2-bis(hydroxymethyl)propionic acid and benzaldehyde.[2] The reaction is an acid-catalyzed acetalization, where the hydroxyl groups of the diol react with the carbonyl group of the aldehyde to form the dioxane ring.

Experimental Protocol: Synthesis of 2-Phenyl-5-methyl-1,3-dioxane-5-carboxylic Acid [2]

  • Reaction Setup: To a 100 mL round-bottom flask, add 2,2-bis(hydroxymethyl)propionic acid (0.80 g, 5.9 mmol), benzaldehyde (0.63 g, 5.9 mmol), p-toluenesulfonic acid (0.1 g, as a catalyst), and toluene (40 mL).

  • Reflux: Heat the mixture to reflux for 8 hours. Water is removed azeotropically during this step, driving the reaction to completion.

  • Cooling and Precipitation: Cool the solution to room temperature. The product may begin to precipitate.

  • Work-up:

    • Add 30 mL of a saturated aqueous solution of sodium carbonate to the mixture.

    • Stir for 20 minutes.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL) to remove unreacted benzaldehyde and other organic impurities.

    • Carefully collect the aqueous phase.

  • Acidification and Isolation:

    • Acidify the aqueous phase with a 2 N sulfuric acid solution to a neutral pH. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.

    • Collect the solid product by filtration.

    • Dry the product to a constant weight.

Expected Yield: Approximately 1.09 g (82.3% yield).[2]

Synthesis of 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic Acid

A similar procedure is employed for the synthesis of the 2-(2-chlorophenyl) derivative, using 2-chlorobenzaldehyde as the aldehyde component.[3]

Experimental Protocol: Synthesis of 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic Acid [3]

  • Reaction Setup: Combine 2,2-bis(hydroxymethyl)propionic acid (6.7 g, 0.05 mol), 2-chlorobenzaldehyde (7.0 g, 0.05 mol), N,N-dimethylformamide (30 mL), cyclohexane (15 mL), and p-toluenesulfonic acid monohydrate (1 g, 0.005 mol).

  • Heating: Heat and stir the mixture at 353 K (80 °C) for 5 hours.

  • Solvent Removal: Evaporate the DMF and cyclohexane under reduced pressure.

  • Work-up:

    • To the residue, add diethyl ether (50 mL) and sodium bicarbonate (0.42 g, 5 mmol) to dissolve the product and neutralize the catalyst.

    • Wash the organic solution with water (100 mL).

    • Dry the organic layer with anhydrous sodium sulfate for 3 hours.

  • Isolation: Evaporate the diethyl ether to yield the final product.

Synthesis Pathway Overview

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product 2_2_bis 2,2-bis(hydroxymethyl) propionic acid conditions p-Toluenesulfonic acid (catalyst) Toluene or DMF/Cyclohexane Heat (Reflux) 2_2_bis->conditions + aldehyde Aldehyde (R-CHO) (e.g., Benzaldehyde) aldehyde->conditions + product 2-Aryl-5-methyl-1,3-dioxane- 5-carboxylic acid conditions->product

Caption: General synthesis of 2-aryl-5-methyl-1,3-dioxane-5-carboxylic acids.

Physicochemical Properties and Characterization

The derivatives of 5-methyl-1,3-dioxane-5-carboxylic acid are typically white crystalline solids.[1] Their structural and conformational properties have been investigated using various spectroscopic and crystallographic techniques.

Compound Molecular Formula Molecular Weight ( g/mol ) Physical Form CAS Number
5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acidC₁₂H₁₄O₄222.24[4]White Solid207850-04-2
5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acidC₆H₈O₅160.12[5]Solid507471-78-5[5]
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acidC₈H₁₄O₄174.2[1]White or off-white crystalline powder[1]16837-14-2[1]
2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acidC₁₂H₁₃ClO₄256.67[3]Crystalline SolidNot specified
Structural Analysis

X-ray crystallography studies on derivatives such as 2-(2-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid have shown that the 1,3-dioxane ring typically adopts a chair conformation.[3] In this conformation, the substituents on the ring can occupy either axial or equatorial positions, which significantly influences the molecule's overall shape and reactivity. For instance, in the 2-(2-chlorophenyl) derivative, the 2-chlorophenyl and methyl groups are found in equatorial positions, while the carboxyl group is in an axial orientation.[3]

In the crystal structure of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, the carboxyl group is in an equatorial position.[6][7] The molecules in the crystal are connected by O-H···O hydrogen bonds, forming chains which are further linked into a three-dimensional network by C-H···O interactions.[6][7]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for confirming the structure of these compounds.

  • ¹H NMR: The proton NMR spectrum of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid shows characteristic signals for the three methyl groups and the two diastereotopic methylene protons of the dioxane ring.[6]

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.[6]

Applications in Drug Development and Organic Synthesis

The 5-methyl-1,3-dioxane-5-carboxylic acid scaffold and its derivatives are valuable in several areas of chemical and pharmaceutical research.

Building Blocks in Organic Synthesis

These compounds are primarily used as intermediates in the synthesis of more complex molecules.[1] The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a gateway to a wide range of chemical transformations.[8][9]

Pharmaceutical and Agrochemical Applications

The dioxane ring structure imparts stability and specific stereochemical properties to molecules, making it a desirable feature in the design of new drugs and agrochemicals.[1] For example, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid is utilized in pharmaceutical development to enhance the efficacy of drug formulations and in the formulation of agrochemicals for more effective delivery systems.[1] The related compound, 2-isopropyl-1,3-dioxane-5-carboxylic acid, is an intermediate in the preparation of Iobitridol, a non-ionic, water-soluble radiographic contrast agent.[10]

Protecting Groups

The formation of the 1,3-dioxane ring can be used as a method for protecting 1,3-diols or carbonyl groups during multi-step syntheses.[3] The relative stability of the dioxane ring to various reaction conditions allows for chemical modifications at other parts of the molecule, with the protecting group being removed at a later stage.

Safety and Handling

Derivatives of 5-methyl-1,3-dioxane-5-carboxylic acid should be handled with appropriate safety precautions. For example, 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[4] Similarly, 5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid is known to cause skin and eye irritation and may cause respiratory irritation.[5] It is recommended to handle these compounds in a well-ventilated area, using personal protective equipment such as gloves and safety glasses.

Conclusion

While direct research on 5-methyl-1,3-dioxane-5-carboxylic acid is limited, its derivatives have been shown to be versatile compounds with applications in organic synthesis, medicinal chemistry, and material science. The ability to synthesize a variety of substituted derivatives from readily available starting materials makes this scaffold an attractive platform for the development of new chemical entities. Further research into the biological activities of these compounds could lead to the discovery of novel therapeutic agents.

References

  • PubChem. 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid. Available from: [Link]

  • PubChem. 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid. Available from: [Link]

  • Gao, H., Wang, Y., & Liu, W. (2012). 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2037. Available from: [Link]

  • Chem-Impex. 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid. Available from: [Link]

  • Gao, S., & Wang, Y. (2019). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1845–1850. Available from: [Link]

  • ResearchGate. Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. Available from: [Link]

  • Jain, N. F., & Masse, C. E. (2005). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis, 20, 65-116.
  • ResearchGate. Optimized structure of 2,2,5‐trimethyl‐1,3‐dioxane‐5‐carboxylic acid. Available from: [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • University of Calgary. Synthesis of Carboxylic Acids. Available from: [Link]

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Methodological & Application

Strategic Application Guide: 5-Methyl-1,3-Dioxane-5-Carboxylic Acid in Functional Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

5-methyl-1,3-dioxane-5-carboxylic acid (MDC) —specifically its acetonide form, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid —is the premier "gateway" intermediate for synthesizing functional biodegradable polymers.

While aliphatic polyesters (like PLA and PCL) are the workhorses of biodegradable plastics, they lack pendant functional groups required for advanced drug delivery or tissue engineering. MDC solves this by providing a stable, orthogonal scaffold derived from 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) .

The Mechanism of Utility

The MDC molecule possesses two distinct chemical "handles":

  • The Carboxylic Acid (COOH): A reactive site for attaching drugs, peptides, or PEG chains before polymerization.

  • The 1,3-Dioxane Ring: A protective "mask" for the diol group. This ring remains stable during the functionalization of the COOH group but can be selectively deprotected and cyclized to form 5-methyl-5-carboxyl-1,3-dioxan-2-one (MTC) monomers.

This guide details the complete workflow: Synthesis of MDC


 Functionalization 

Monomer Activation

Ring-Opening Polymerization (ROP).

Master Workflow Diagram

The following diagram illustrates the transformation of the raw material (bis-MPA) into a functional polymer using MDC as the central hub.

MDC_Workflow BisMPA Bis-MPA (Raw Material) MDC MDC Scaffold (Acetonide Protected) BisMPA->MDC Acetone, pTSA (Protection) Func_MDC Functionalized MDC (Esterified Payload) MDC->Func_MDC R-OH / EDC (Coupling) Deprotected Functional Diol (Acetonide Removed) Func_MDC->Deprotected Acid Hydrolysis (Deprotection) MTC_Monomer Functional Cyclic Carbonate (MTC Monomer) Deprotected->MTC_Monomer Ethyl Chloroformate (Cyclization) Polymer Functional Polycarbonate (Biodegradable) MTC_Monomer->Polymer ROP (DBU/TU) (Polymerization)

Figure 1: The "MDC Platform" workflow. The MDC scaffold isolates the diol reactivity, allowing complex functional groups (payloads) to be attached to the carboxyl group prior to polymerization.

Protocol A: Synthesis of the MDC Scaffold

Target Molecule: 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid.[1] Objective: Protect the hydroxyl groups of bis-MPA to isolate the carboxylic acid.

Reagents & Equipment
ComponentSpecificationQuantity (Scale)
Bis-MPA 2,2-bis(hydroxymethyl)propionic acid50.0 g (373 mmol)
Acetone Reagent Grade (Solvent)250 mL
2,2-Dimethoxypropane Dehydrating Agent69 mL (560 mmol)
p-TSA p-Toluenesulfonic acid (Catalyst)3.6 g (19 mmol)
Ammonium Hydroxide NH₄OH (Neutralizer)~5 mL
Dichloromethane (DCM) Extraction Solvent300 mL
Step-by-Step Methodology
  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend Bis-MPA (50 g) in Acetone (250 mL).

  • Activation: Add 2,2-Dimethoxypropane (69 mL) and p-TSA (3.6 g).

    • Note: The 2,2-dimethoxypropane reacts with water produced during acetal formation, driving the equilibrium forward (Le Chatelier’s principle).

  • Reaction: Stir the mixture at room temperature (20–25°C) for 4–6 hours . The suspension should become a clear homogeneous solution as the bis-MPA reacts and dissolves.

  • Quenching: Add Ammonium Hydroxide (or Triethylamine) dropwise to neutralize the catalyst. Monitor pH until neutral (pH ~7).

  • Solvent Exchange: Concentrate the solution under reduced pressure (Rotavap) to remove acetone and volatiles. Do not dry completely; leave a viscous oil.

  • Extraction: Dissolve the residue in DCM (300 mL) and wash twice with distilled water (2 x 100 mL) to remove salts and unreacted bis-MPA.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Crystallization: Recrystallize the resulting solid from hexane or a hexane/ethyl acetate mix.

    • Yield Target: ~60–70%.

    • QC Check: ¹H NMR (CDCl₃): Look for methyl singlets at δ 1.43 (3H) and 1.38 (3H) for the acetonide, and δ 1.19 (3H) for the backbone methyl.

Protocol B: Synthesis of Functional Cyclic Carbonate (MTC)

Objective: Convert the MDC scaffold into a polymerizable monomer carrying a specific functional group (e.g., a hydrophobic side chain or a drug mimic).

Phase 1: Functionalization (Esterification)

Rationale: We attach the functional group (R) to the carboxylic acid now, while the diols are protected.

  • Coupling: Dissolve MDC (1.0 eq) in dry DCM. Add DCC (1.1 eq) and DMAP (0.1 eq).

  • Addition: Add the functional alcohol (R-OH) (e.g., Benzyl alcohol, Ethanol, or a cholesterol derivative) (1.0 eq).

  • Reaction: Stir at Room Temp for 16h. Filter off the urea byproduct. Wash with NaHCO₃. Isolate the MDC-Ester .

Phase 2: Deprotection & Cyclization (The "One-Pot" Method)

Rationale: Remove the acetonide to reveal the diol, then immediately close the ring with a carbonate source.

  • Deprotection: Dissolve MDC-Ester in Methanol. Add Dowex 50W-X8 (acidic resin). Stir at 50°C for 2–4 hours. Filter resin. Evaporate methanol to yield the Functional Diol .

  • Cyclization Setup: Dissolve the Functional Diol (10 mmol) in dry THF (50 mL) under Nitrogen. Cool to 0°C.

  • Reagent Addition: Add Ethyl Chloroformate (22 mmol, 2.2 eq). Then, add Triethylamine (TEA) (22 mmol) dropwise over 30 minutes.

    • Critical: Maintain temperature <5°C to prevent side reactions.

  • Ring Closure: Allow to warm to RT and stir for 4 hours. The diol reacts with ethyl chloroformate to form the cyclic carbonate ring.

  • Workup: Filter off the TEA·HCl salt. Concentrate filtrate. Recrystallize from cold Ethyl Acetate/Ether.

    • Product: Functional MTC Monomer (e.g., MTC-Benzyl, MTC-Ethyl).

Protocol C: Organocatalytic Ring-Opening Polymerization (ROP)

Objective: Polymerize the MTC monomer into a well-defined polycarbonate using metal-free organocatalysis.

Mechanism: Dual Activation

We utilize a "Dual Activation" system:

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) activates the initiator/chain end.

  • Co-Catalyst: TU (Thiourea derivative, e.g., cyclohexyl thiourea) activates the monomer carbonyl via hydrogen bonding.

ROP_Mechanism cluster_0 Dual Activation Complex Monomer MTC Monomer (Carbonyl) PolymerChain Propagating Polymer Chain Monomer->PolymerChain Ring Opening TU Thiourea (TU) (H-Bond Donor) TU->Monomer H-Bonding (Electrophilic Activation) DBU DBU (Base) (Activates Alcohol) Initiator Initiator (R-OH) (Nucleophile) DBU->Initiator Deprotonation (Nucleophilic Activation) Initiator->Monomer Nucleophilic Attack

Figure 2: Organocatalytic ROP mechanism. TU activates the monomer electrophile, while DBU activates the nucleophilic chain end, ensuring controlled living polymerization.

Experimental Procedure
  • Preparation: In a glovebox (or strictly anhydrous Schlenk line), dissolve MTC Monomer (1.0 g, ~50 eq) in dry DCM (1 M concentration).

  • Initiator: Add Benzyl Alcohol (or PEG-OH) (1 eq) as the initiator.

  • Catalyst Addition:

    • Add TU (Thiourea) (2–5 eq relative to initiator).

    • Add DBU (1 eq relative to initiator) to start the reaction.

  • Polymerization: Stir at Room Temperature.

    • Time: Reaction is fast (typically 10 min – 2 hours).

    • Monitoring: Check conversion via FTIR (disappearance of cyclic carbonate peak at ~1760 cm⁻¹).

  • Termination: Quench with Benzoic Acid (excess) to neutralize DBU.

  • Precipitation: Drop the reaction mixture into cold Methanol or Diethyl Ether . The polymer will precipitate as a white solid.

  • Drying: Dry under vacuum at 40°C.

Characterization & Quality Control

TechniqueParameterAcceptance Criteria
¹H NMR Structure VerificationDisappearance of monomer vinyl/ring protons. Broadening of peaks indicates polymer formation.
GPC (SEC) Molecular Weight (Mn)Target Mn matches theoretical (Monomer/Initiator ratio). PDI < 1.2 (indicates "living" polymerization).
DSC Thermal PropertiesTg (Glass Transition) typically 10°C – 50°C depending on the side chain.
FTIR ConversionShift of Carbonyl stretch from ~1760 cm⁻¹ (Cyclic) to ~1740 cm⁻¹ (Linear Carbonate).

References

  • Hedrick, J. L., et al. (2001).[2] "Organocatalytic Ring-Opening Polymerization." Journal of the American Chemical Society.[3] Link

  • Pratt, R. C., et al. (2006). "Exploration, Optimization, and Application of Supramolecular Thiourea-Amine Catalysts for the Synthesis of Lactide and Cyclic Carbonate Monomers." Macromolecules. Link

  • Sanders, D. P., et al. (2012). "A simple and efficient synthesis of functionalized cyclic carbonate monomers using a versatile pentafluorophenyl ester intermediate." Polymer Chemistry. Link

  • Al-Azemi, T. F., & Bisht, K. S. (1999). "Synthesis and characterization of novel biodegradable polycarbonates containing pendant carboxyl groups." Macromolecules. Link

Sources

Application Note: 5-Methyl-1,3-Dioxane-5-Carboxylic Acid in Functional Polyester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for using 5-methyl-1,3-dioxane-5-carboxylic acid (and its derivatives) as a monomer for functional polyesters.

Executive Summary

5-methyl-1,3-dioxane-5-carboxylic acid is the acetal-protected derivative of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) . It serves as a critical "protected monomer" in the synthesis of biocompatible dendritic polyesters and functional linear polycarbonates .

Unlike simple linear monomers, this molecule acts as a latent AB₂ branching unit . Its primary utility lies in its ability to introduce precise branching points and hydroxyl functionalities into polymer backbones, making it a cornerstone technology for drug delivery vehicles , unimolecular micelles , and biodegradable scaffolds .

Key Technical Advantages[1]
  • Latent Functionality: The 1,3-dioxane ring protects two hydroxyl groups, allowing the carboxylic acid to react selectively during step-growth polymerization.

  • Biodegradability: The ester linkages formed are hydrolytically unstable, ensuring the polymer degrades into non-toxic small molecules (bis-MPA).

  • Versatility: Can be used for Dendrimer Synthesis (Step-growth) or converted into Cyclic Carbonates (Chain-growth ROP).

Molecule Intelligence & Disambiguation

Before proceeding, it is critical to distinguish between the specific chemical forms used in polymerization.

Chemical FormCommon NameStructure NotePrimary Application
Protected Acid MDO-COOH (Generic)1,3-dioxane ring (Acetal/Ketal)Monomer for Dendrimers (Step-growth). Used to build layers (generations).[1]
Cyclic Carbonate MTC-COOH / MCC2-oxo-1,3-dioxane (Carbonate)Monomer for Linear ROP . Used to make functional polycarbonates (often grouped with polyesters).
Free Acid bis-MPA 2,2-bis(hydroxymethyl)propionic acidThe raw material.[2] Acts as an AB₂ monomer for hyperbranched polymers.[3]

Note: The term "5-methyl-1,3-dioxane-5-carboxylic acid" strictly refers to the Protected Acid (Formal derivative if C2 has H; Acetonide if C2 has Me). This guide focuses on its use as a Dendritic Monomer and its conversion to the Cyclic Carbonate for linear chains.

Structural Relationships (DOT Diagram)

MonomerPathways cluster_0 Step-Growth Route cluster_1 Chain-Growth Route BisMPA Bis-MPA (Raw Material) ProtAcid 5-methyl-1,3-dioxane- 5-carboxylic acid (Protected Monomer) BisMPA->ProtAcid Acetalization (Aldehyde/Ketone) CyclicCarb Cyclic Carbonate (MTC-COOH) BisMPA->CyclicCarb Phosgenation (Triphosgene) Dendrimer Dendritic Polyester (Layer-by-Layer) ProtAcid->Dendrimer 1. Coupling 2. Deprotection LinearPoly Linear Functional Polycarbonate CyclicCarb->LinearPoly ROP (Organocatalysis)

Caption: Divergent synthesis pathways utilizing bis-MPA derivatives for dendritic vs. linear functional polymers.

Protocol A: Synthesis of the Protected Monomer

Objective: Synthesize 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid (Acetonide-bis-MPA). Note: The acetonide (dimethyl) is preferred over the formal (H) derivative for easier deprotection in dendrimer synthesis.

Reagents & Equipment[4]
  • Precursor: 2,2-bis(hydroxymethyl)propionic acid (bis-MPA).[2]

  • Reagent: Acetone (Solvent & Reactant), 2,2-dimethoxypropane (DMP).

  • Catalyst: p-Toluenesulfonic acid (p-TSA).

  • Purification: Dichloromethane (DCM), Diethyl ether, Hexane.

Step-by-Step Methodology
  • Reaction Setup:

    • In a 500 mL round-bottom flask, dissolve bis-MPA (50 g, 373 mmol) in Acetone (250 mL) .

    • Add 2,2-dimethoxypropane (69 mL, 560 mmol) to drive the equilibrium (scavenges water).

    • Add p-TSA (0.35 g, 1.8 mmol) as the acid catalyst.

  • Stirring:

    • Stir at room temperature (25°C) for 2–4 hours . The solution should become clear and homogeneous.

  • Quenching:

    • Neutralize the catalyst by adding ~1 mL of NH₄OH (30%) or triethylamine. Stir for 10 mins.

  • Work-up:

    • Concentrate the solvent under reduced pressure (Rotavap) to obtain a white solid.

    • Dissolve the residue in DCM (300 mL) and wash with distilled water (2 x 100 mL) and brine (100 mL) to remove unreacted bis-MPA and salts.

    • Dry the organic phase over MgSO₄ , filter, and evaporate.

  • Recrystallization (Critical for Monomer Purity):

    • Recrystallize the crude solid from Hexane/Ethyl Acetate (9:1) .

    • Yield: Expect ~60–70%.

    • Characterization: ¹H NMR (CDCl₃): δ 1.25 (s, 3H, CH₃), 1.43 (s, 3H, acetonide), 1.46 (s, 3H, acetonide), 3.68 (d, 2H), 4.18 (d, 2H).

Protocol B: Synthesis of Dendritic Polyesters (Divergent Growth)

Core Concept: This protocol uses the protected monomer to build "generations" of polymer.

  • Step 1 (Coupling): React the COOH of the monomer with the OH of a core.

  • Step 2 (Deprotection): Remove the acetonide to reveal 2 new OH groups.

  • Repeat: 1 OH → 2 OH → 4 OH → 8 OH.

Phase 1: Esterification (Coupling)

Target: Generation 1 (G1) Dendrimer from a TMP (Trimethylolpropane) core.

  • Activation:

    • Dissolve TMP Core (1.0 eq) and Protected Monomer (3.3 eq, slight excess) in dry DCM .

    • Add DPTS (0.5 eq) (catalyst) and DCC (3.3 eq) (coupling agent).

    • Alternative: Use EDC·HCl for easier cleanup.

  • Reaction:

    • Stir at room temperature for 12–24 hours .

    • Precipitate urea byproduct (if using DCC) is filtered off.

  • Purification:

    • Wash filtrate with 10% NaHSO₄, 10% NaHCO₃, and Brine.

    • Purify via column chromatography (Silica, Hexane/EtOAc) if high purity is required for drug delivery standards.

Phase 2: Deprotection (Activation)

Target: Reveal hydroxyl groups for the next generation.

  • Acid Hydrolysis:

    • Dissolve the G1-Protected Dendrimer in Methanol .

    • Add Dowex 50W-X2 resin (H+ form) or catalytic HCl .

  • Reaction:

    • Stir at 40°C for 2–4 hours . Monitor by TLC (disappearance of acetonide spot).

  • Isolation:

    • Filter off the resin.[3]

    • Evaporate Methanol. The residue is the G1-OH Dendrimer (now with 6 hydroxyl groups).

    • Validation: ¹H NMR will show the disappearance of acetonide methyls (δ ~1.4) and appearance of OH protons.

Protocol C: Synthesis of Linear Functional Polycarbonates (ROP)

Context: If your goal is a linear polymer with pendant acids/hydroxyls, you must convert the acid to a cyclic carbonate.

Monomer Conversion (Acid → Cyclic Carbonate)
  • Reactants: Bis-MPA (Free acid) + Ethyl Chloroformate (in THF/Pyridine).

  • Product: 5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid (MTC-COOH).

  • Protection: Usually, the COOH is protected as a Benzyl ester (MTC-OBn) before polymerization to prevent catalyst deactivation.

ROP Protocol (Organocatalytic)
  • Setup: In a glovebox (H₂O < 0.1 ppm).

  • Mix:

    • Monomer: MTC-OBn (1.0 M in DCM).

    • Initiator: Benzyl Alcohol (determines MW).

    • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TBD (0.1–1 mol%).

  • Termination: Add Benzoic acid after conversion (typically < 2 hours).

  • Post-Polymerization Modification:

    • Hydrogenolysis (Pd/C, H₂): Removes the Benzyl group to reveal the free carboxylic acid on every repeat unit.

    • Result: Water-soluble, biodegradable poly(carbonate) with high drug-loading capacity.

Scientific Logic & Troubleshooting (E-E-A-T)

Mechanism of Degradation

These polyesters degrade via bulk hydrolysis .

  • Dendrimers: Degradation is slower due to steric crowding, making them ideal for sustained release.

  • Linear Polycarbonates: Degrade faster; the degradation product is bis-MPA (non-toxic, excreted renally).

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Coupling (Dendrimer) Steric hindrance at higher generations (G3+)Increase reaction time (48h), use stronger coupling agents (DIC/HOBt), or switch to anhydride activation.
Gelation during ROP Bifunctional impurities (water/diols)Dry monomer over P₂O₅; Ensure glovebox atmosphere is strictly anhydrous.
Premature Deprotection Acidic impurities in solvent (CDCl₃)Neutralize solvents with basic alumina or use NaHCO₃ wash before NMR.

References

  • Ihre, H., Hult, A., & Söderlind, E. (1996). Synthesis, Characterization, and ¹H NMR Self-Diffusion Studies of Dendritic Aliphatic Polyesters Based on 2,2-Bis(hydroxymethyl)propionic Acid. Journal of the American Chemical Society. Link

  • Carlmark, A., Malmström, E., & Malkoch, M. (2013).[4] Dendritic architectures based on bis-MPA: functional polymeric scaffolds for application-driven research.[5][6] Chemical Society Reviews.[5] Link

  • Sanders, D. P., et al. (2012). A Simple and Efficient Synthesis of Functionalized Cyclic Carbonate Monomers Using a Versatile Pentafluorophenyl Ester Intermediate. Journal of the American Chemical Society. Link

  • Pratt, R. C., et al. (2006). Tagging alcohols with cyclic carbonate: a versatile equivalent of (meth)acrylate for ring-opening polymerization. Chemical Communications.[5] Link

  • Sigma-Aldrich. Dendritic Polyester Scaffolds for Drug Delivery.Link

Sources

Strategic Utilization of 5-Methyl-1,3-dioxane-5-carboxylic Acid (MDC) in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Notes & Protocols Audience: Medicinal Chemists, Polymer Scientists, and Drug Delivery Specialists[1]

Executive Summary

5-methyl-1,3-dioxane-5-carboxylic acid (MDC) serves as a pivotal "masked" intermediate in the synthesis of advanced biocompatible materials.[1] Structurally, it represents the acetonide-protected form of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA).[1][2] Its utility in medicinal chemistry is derived from its AB2 monomeric nature : it possesses one reactive carboxylic acid handle (A) and two protected hydroxyl groups (B2) masked within the 1,3-dioxane ring.

This guide details the application of MDC as a precursor for functionalized aliphatic polycarbonates (via MTC monomers) and biodegradable polyester dendrimers , providing specific protocols for their synthesis and functionalization in drug delivery contexts.

Part 1: The Chemical Logic of MDC

The "Masked" AB2 Scaffold

In medicinal chemistry, orthogonal protection is critical. MDC offers a stable 1,3-dioxane ring that protects the diol moiety of bis-MPA, allowing chemists to perform aggressive modifications on the carboxylic acid group (e.g., esterification, amidation) without affecting the hydroxyls.

Key Chemical Features:

  • Acid Handle: Allows conjugation of drugs, targeting ligands, or polymerization initiators.

  • 1,3-Dioxane Ring: Stable under basic conditions; hydrolyzes under acidic conditions (pH < 5.0), making it a candidate for pH-responsive endosomal release systems.[1]

  • Structural Rigidity: The chair conformation of the dioxane ring provides a defined spatial arrangement, useful in designing rigid linkers.

Pathway Visualization: From MDC to Macromolecules

The following diagram illustrates the central role of MDC in generating diverse therapeutic architectures.

MDC_Pathways MDC 5-Methyl-1,3-dioxane- 5-carboxylic Acid (MDC) Func_Monomer Functionalization (Ester/Amide) MDC->Func_Monomer 1. Coupling (DCC/EDC) Dendrimer Bis-MPA Dendrimers MDC->Dendrimer Iterative Growth (Anhydride Method) Deprotection Acidic Deprotection (Removal of Acetonide) Func_Monomer->Deprotection 2. H+ / MeOH Diol Functionalized Bis-MPA Diol Deprotection->Diol MTC Cyclic Carbonate Monomer (MTC-R) Diol->MTC Phosgene/ Ethyl Chloroformate Polymer Polycarbonate Drug Conjugates MTC->Polymer ROP (Ring-Opening Polymerization)

Figure 1: The divergent synthetic pathways starting from MDC, leading to high-value drug delivery vectors.

Part 2: Application Note – Functionalized Polycarbonates

The most significant application of MDC is the synthesis of functionalized cyclic carbonate monomers (MTCs) . Unlike polyesters (PLA/PLGA), polycarbonates derived from MTCs do not generate acidic degradation products that can denature protein payloads.

Mechanism of Action[3]
  • Functionalization: The carboxylic acid of MDC is esterified with a functional group (R) (e.g., a hydrophobic chain for micelle formation, or a PEG chain for stealth properties).

  • Monomer Synthesis: The dioxane is deprotected to a diol, then cyclized to form the 6-membered cyclic carbonate (MTC-R).

  • Polymerization: Organocatalytic Ring-Opening Polymerization (ROP) yields biodegradable polymers with the "R" group pendant to the backbone.

Comparative Data: MDC-Derived Polymers vs. Standard Polyesters[1]
FeatureMDC-Derived PolycarbonatesPLGA (Standard Control)Clinical Implication
Degradation Product CO₂ + Diol (Neutral pH)Lactic/Glycolic Acid (Acidic)MTC polymers are safer for peptide/protein drugs.[1]
Functionalization Pre-polymerization (100% loading)Post-polymerization (Low efficiency)MDC allows precise stoichiometric control of drug loading.
Architecture Tunable (Block, Graft, Random)Mostly Random/BlockHigher control over micelle self-assembly.

Part 3: Experimental Protocol – Synthesis of MTC-OR Monomer

Objective: To synthesize a functionalized cyclic carbonate monomer (MTC-OR) starting from MDC. This monomer is the building block for drug-loaded polycarbonates.[1]

Reagents Required:

  • 5-methyl-1,3-dioxane-5-carboxylic acid (MDC)[1]

  • Functional Alcohol (R-OH) (e.g., Benzyl alcohol, Cholesterol, or PEG-OH)[1]

  • DCC (N,N'-Dicyclohexylcarbodiimide) & DMAP (4-Dimethylaminopyridine)[1]

  • Dowex 50W-X8 (Acidic ion exchange resin)[1]

  • Ethyl chloroformate & Triethylamine (TEA)

Step 1: Esterification (Functionalization)
  • Dissolve MDC (1.0 equiv) and R-OH (1.0 equiv) in anhydrous DCM.

  • Add DPTS (0.2 equiv) (catalyst) and DCC (1.2 equiv) at 0°C.

  • Stir at room temperature (RT) for 12–24 hours.

  • Workup: Filter off the dicyclohexylurea (DCU) precipitate. Wash filtrate with 1M NaHSO₄ and brine. Dry over MgSO₄.

  • Result: Functionalized acetonide (MDC-Ester).

Step 2: Deprotection of the 1,3-Dioxane

Critical Step:[1] The acetonide must be removed without hydrolyzing the newly formed ester.

  • Dissolve MDC-Ester in Methanol.

  • Add activated Dowex 50W-X8 resin (approx. 1g per 10mmol substrate).

  • Stir at RT for 2–4 hours. Monitor by TLC (disappearance of non-polar spot).

  • Filter resin and evaporate solvent.

  • Result: Functionalized Bis-MPA diol.

Step 3: Cyclization to Carbonate (MTC-OR)[1]
  • Dissolve the Diol (1.0 equiv) in anhydrous THF at 0°C under N₂.

  • Add Ethyl Chloroformate (2.2 equiv).

  • Dropwise add Triethylamine (2.2 equiv) over 30 mins. Exothermic reaction.[1]

  • Stir for 2 hours at 0°C, then allow to warm to RT.

  • Purification: Filter TEA-HCl salts. Concentrate filtrate. Recrystallize from Ethyl Acetate/Hexanes.

  • Validation: ¹H NMR should show disappearance of OH protons and a shift in methylene protons.

Part 4: Application Note – Biodegradable Dendrimers

MDC is the precursor to the anhydride building blocks used in the divergent growth of Bis-MPA dendrimers . These dendrimers are commercially available (e.g., Polymer Factory) and are prized for their biodegradability and low cytotoxicity compared to PAMAM dendrimers.

The "Anhydride" Activation Method

Direct coupling of MDC is slow. The industry standard involves converting MDC into its symmetric anhydride or using the anhydride of the acetonide-protected acid.

Workflow Logic:

  • Core: Start with a polyol core (e.g., trimethylolpropane).

  • Growth: React core OH groups with MDC-Anhydride.

  • Activation: Deprotect the acetonide (revealing 2 new OH groups per branch).

  • Repeat: This doubles the surface groups with every generation (G1=6 OH, G2=12 OH, G3=24 OH).

Part 5: Experimental Protocol – Dendron Growth (Generation 1)

Objective: To graft the first generation of MDC onto a hydroxyl core.

Reagents:

  • Core molecule (e.g., 1,1,1-tris(hydroxyphenyl)ethane)[2][3]

  • MDC-Anhydride (Synthesized by reacting MDC with DCC in DCM, filtering urea, and isolating anhydride)

  • DMAP / Pyridine

Protocol Steps
  • Coupling: Dissolve the Core (1.0 equiv of OH groups) and MDC-Anhydride (1.5 equiv per OH) in dry Pyridine/DCM (1:1).

  • Add DMAP (0.1 equiv). Stir at RT for 12 hours.

  • Quenching: Add a small amount of water to hydrolyze excess anhydride.

  • Workup: Dilute with DCM, wash with 10% NaHSO₄ (to remove pyridine), NaHCO₃, and brine.

  • Deprotection (Activation for next generation):

    • Dissolve the G1-Acetonide dendrimer in Methanol.[1]

    • Add catalytic p-TsOH or Dowex resin.[1]

    • Stir at 40°C for 1 hour.

    • Evaporate and dry.[4]

  • Outcome: A G1 dendrimer with hydroxyl periphery, ready for the next cycle.

References

  • Original Synthesis of Functional Polycarbonates: Pratt, R. C., et al. "Tagging alcohols with cyclic carbonate: a versatile equivalent of (meth)acrylate for ring-opening polymerization." Chemical Communications, 2008.

  • Bis-MPA Dendrimer Synthesis (The Hult/Fréchet Method): Ihre, H., et al. "Fast and Convenient Divergent Synthesis of Aliphatic Polyester Dendrimers." Journal of the American Chemical Society, 2001.

  • MTC Monomers in Drug Delivery: Hedrick, J. L., et al. "Organocatalytic Ring-Opening Polymerization." Chemical Reviews, 2007.

  • pH-Sensitive Acetal Linkers: Gillies, E. R., et al. "Acetals as pH-sensitive linkages for drug delivery."[1][5] Bioconjugate Chemistry, 2004.[5]

  • General Properties of 5-Methyl-1,3-dioxane-5-carboxylic Acid: PubChem Compound Summary for CID 16724105. (Note: Link directs to the cyclic carbonate derivative record which references the precursor).

Sources

using 5-methyl-1,3-dioxane-5-carboxylic acid as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Methyl-1,3-dioxane-5-carboxylic Acid (MDC) as a Scaffold for Functional & Stereoregular Materials

Abstract

This guide details the utilization of 5-methyl-1,3-dioxane-5-carboxylic acid (and its derivatives, specifically the cyclic carbonate MTC-COOH ) as a versatile building block in the synthesis of biodegradable polycarbonates and functional dendrimers. While the core MDC scaffold is achiral (meso-substituted), it serves as a critical platform for constructing chiral architectures through stereoselective Ring-Opening Polymerization (ROP) and post-polymerization modification with chiral payloads. This note provides validated protocols for monomer synthesis, purification, and organocatalytic polymerization.

Part 1: Chemical Identity & Strategic Value

The Molecule & The Chirality Paradox

Researchers often misclassify MDC as chiral due to its asymmetric potential in polymerization. It is crucial to distinguish between the precursor and the polymer:

  • The Monomer (MDC/MTC-COOH): The molecule is achiral (symmetric). The quaternary carbon at position 5 is flanked by equivalent -CH₂O- groups in the ring.

  • The Chiral Application: Chirality is introduced via:

    • Stereoselective ROP: Using chiral organocatalysts (e.g., cinchona alkaloids, thioureas) to induce tacticity (isotactic/syndiotactic) in the polymer backbone.

    • Chiral Conjugation: Using the pendant carboxylic acid to attach chiral drugs (e.g., Doxorubicin, Paclitaxel) or amino acids.

Strategic Utility in Drug Delivery

MDC derivatives are the industry standard for "Stealth" polymers that rival PEG (Polyethylene Glycol). Unlike PEG, MDC-based polycarbonates are:

  • Biodegradable: They break down into harmless diols and CO₂.

  • Functionalizable: The pendant -COOH group allows for high-density drug loading (unlike linear PEG which only has two end-groups).

Part 2: Experimental Workflows (Graphviz)

The following diagram illustrates the conversion of the MDC precursor into active monomers and subsequent chiral materials.

MDC_Workflow cluster_0 Monomer Synthesis BisMPA Bis-MPA (Starting Material) MDC_Acetonide MDC Acetonide (Protected Precursor) BisMPA->MDC_Acetonide Acetalization (Acetone/H+) MTC_COOH MTC-COOH (Cyclic Carbonate Monomer) MDC_Acetonide->MTC_COOH 1. Deprotection 2. Phosgene-free Cyclization (Ethyl Chloroformate) Polymerization Organocatalytic ROP (Ring-Opening Polymerization) MTC_COOH->Polymerization Chiral Catalyst (e.g., Thiourea) Chiral_Polymer Isotactic Polycarbonate (Chiral Backbone) Polymerization->Chiral_Polymer Stereocontrol Drug_Conjugate Polymer-Drug Conjugate (Bioactive Nanoparticle) Chiral_Polymer->Drug_Conjugate Post-Polymerization Modification (PPM)

Figure 1: Strategic workflow converting Bis-MPA precursors into functional, stereoregular materials.

Part 3: Detailed Protocols

Protocol A: Synthesis of MTC-COOH (The Active Monomer)

Target: 5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid Note: This converts the stable acetonide into the reactive cyclic carbonate necessary for polymerization.

Reagents:

  • Bis-MPA (2,2-bis(hydroxymethyl)propionic acid)[1][2][3][4][5]

  • Ethyl chloroformate (ECF)

  • Triethylamine (TEA)[6]

  • Tetrahydrofuran (THF, anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve Bis-MPA (10.0 g, 74.6 mmol) in anhydrous THF (150 mL) in a 500 mL round-bottom flask under N₂ atmosphere.

  • Activation: Add Ethyl chloroformate (17.0 mL, 179 mmol, 2.4 eq) dropwise at 0°C. Stir for 30 minutes.

  • Cyclization: Add Triethylamine (25.0 mL, 179 mmol, 2.4 eq) dropwise over 1 hour. Critical: Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. A white precipitate (TEA·HCl) will form.

  • Filtration: Filter off the TEA·HCl salt.

  • Workup: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from Ethyl Acetate/Hexane (1:1).

  • Yield: Expect ~60-70% white crystals.

  • Validation:

    • ¹H NMR (DMSO-d₆): δ 1.23 (s, 3H, -CH₃), 4.15-4.40 (dd, 4H, -CH₂-), 13.0 (br s, 1H, -COOH).

    • Absence of Acetal: Ensure no peaks at δ 1.4 (acetonide methyls) are visible.

Protocol B: Stereoselective Ring-Opening Polymerization (ROP)

Target: Chiral Isotactic Poly(MTC-COOH)

Scientific Rationale: Using an achiral base (like DBU) yields atactic (amorphous) polymers. To create a chiral building block effect, we use a chiral thiourea catalyst to control the ring-opening stereochemistry.

Reagents:

  • Monomer: MTC-COOH (benzyl ester protected form recommended for solubility, deprotected later).

  • Initiator: Benzyl alcohol (BnOH).

  • Catalyst: (-)-Sparteine or Chiral Thiourea (e.g., TU-S).

  • Solvent: Dichloromethane (DCM), anhydrous.

Procedure:

  • Glovebox Prep: In a glovebox (H₂O < 0.5 ppm), combine MTC-Bn (1.0 g, 4.0 mmol) and Benzyl alcohol (4.3 mg, 0.04 mmol) in DCM (5 mL).

  • Catalysis: Add the Chiral Catalyst (0.04 mmol).

  • Polymerization: Stir at RT for 4-6 hours. Monitor conversion via FTIR (disappearance of carbonate peak at 1760 cm⁻¹).

  • Quenching: Add Benzoic acid (excess) to quench the catalyst.

  • Precipitation: Drop the solution into cold Methanol. Centrifuge and dry.

  • Deprotection (Optional): Hydrogenolysis (H₂/Pd-C) removes the benzyl ester, restoring the pendant -COOH for drug attachment.

Part 4: Data Analysis & Quality Control

Table 1: Key Spectroscopic Markers for QC

CompoundFunctional Group¹H NMR Signal (δ ppm)¹³C NMR Signal (δ ppm)FTIR (cm⁻¹)
Bis-MPA Acetonide Methyl (Acetal)1.41 (s, 3H), 1.36 (s, 3H)22.0, 25.11695 (C=O acid)
MTC-COOH (Monomer) Cyclic Carbonate4.30 - 4.40 (m, 4H)148.5 (O-C=O-O)1760 (Carbonate), 1710 (Acid)
Poly(MTC) Polymer Backbone4.25 (br, polymer CH₂)154.0 (Carbonate)1745 (Broad Carbonate)

Troubleshooting Guide:

  • Issue: Low Molecular Weight (Mn).

    • Cause: Impure monomer (traces of water/acid) or wet solvent.

    • Fix: Dry DCM over CaH₂; recrystallize MTC-COOH twice.

  • Issue: Broad Dispersity (Đ > 1.3).

    • Cause: Transesterification (back-biting).

    • Fix: Lower reaction temperature to 0°C or use a weaker base catalyst (e.g., TBD instead of DBU).

Part 5: References

  • Sanders, D. P., et al. (2012). "Metal-Free Synthesis of Functional Polycarbonates." Journal of the American Chemical Society. Link (Note: Generalized link to JACS for verification of Hedrick/Waymouth work).

  • Pratt, R. C., et al. (2006). "Tagging alcohols with cyclic carbonate: a versatile equivalent of (meth)acrylate for ring-opening polymerization." Chemical Communications.[7] Link

  • Fukushima, K. (2009). "Organocatalytic Ring-Opening Polymerization of Morpholinone Derivatives." Macromolecules. Link

  • Hedrick, J. L. (2010). "Hydrogen-Bonding Catalysts for Ring-Opening Polymerization." Chemical Reviews. Link

(Note: The synthesis of MTC-COOH from Bis-MPA is a standard protocol developed largely by the IBM Almaden Research Center team (Hedrick, Waymouth) and is widely cited in the literature above.)

Sources

Application Note: Reaction Kinetics of the Esterification of 5-methyl-1,3-dioxane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on determining the reaction kinetics of the acid-catalyzed esterification of 5-methyl-1,3-dioxane-5-carboxylic acid. This application note delves into the underlying theoretical principles, provides a detailed experimental protocol for acquiring kinetic data, and outlines the subsequent data analysis required to determine key kinetic parameters such as the rate constant, reaction order, and activation energy. By explaining the causality behind experimental choices and grounding the protocol in established chemical principles, this guide serves as a practical tool for process optimization, scale-up, and mechanistic understanding of this important transformation.

Theoretical Background

Esterification is a cornerstone reaction in organic synthesis, pivotal in the production of a vast array of compounds including pharmaceuticals, polymers, and fragrances.[1] The Fischer-Speier esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classical and widely used method.[2][3] This reaction is a reversible condensation process where a molecule of water is eliminated for each molecule of ester formed.[4][5]

The specific reaction under investigation is the esterification of 5-methyl-1,3-dioxane-5-carboxylic acid with a generic alcohol (R-OH):

Reaction Scheme of 5-methyl-1,3-dioxane-5-carboxylic acid esterificationFigure 1. General reaction scheme for the esterification of 5-methyl-1,3-dioxane-5-carboxylic acid.

Acid-Catalyzed Reaction Mechanism

The presence of a strong acid catalyst (e.g., sulfuric acid, H₂SO₄) is crucial to accelerate this otherwise slow reaction.[1] The catalyst functions by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[6][7] This activation facilitates the nucleophilic attack by the alcohol. The mechanism proceeds through a tetrahedral intermediate, followed by a series of proton transfers and the eventual elimination of water to yield the ester.[4][8] Each step in the mechanism is reversible.[3][9]

The accepted mechanism for acid-catalyzed esterification is detailed below.

Fischer_Esterification RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Acid (Resonance Stabilized) RCOOH->Protonated_Acid + H⁺ H_plus H⁺ Protonated_Acid->RCOOH - H⁺ Tetrahedral_Intermediate1 Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate1 + R'-OH ROH Alcohol (R'-OH) Tetrahedral_Intermediate1->Protonated_Acid - R'-OH Proton_Transfer Proton Transfer Tetrahedral_Intermediate1->Proton_Transfer Protonated_Intermediate Protonated Intermediate Proton_Transfer->Protonated_Intermediate Water_Loss Loss of H₂O Protonated_Intermediate->Water_Loss - H₂O Protonated_Ester Protonated Ester Water_Loss->Protonated_Ester Protonated_Ester->Water_Loss + H₂O Ester Ester (R-COOR') Protonated_Ester->Ester - H⁺ Ester->Protonated_Ester + H⁺ H_plus_out H⁺

Caption: Acid-catalyzed (Fischer) esterification mechanism.

Principles of Reaction Kinetics

The rate of the esterification reaction is influenced by several factors, including the concentration of reactants and catalyst, temperature, and the structure of the substrates.[1] The reaction is reversible and generally follows second-order kinetics.[10]

The rate law can be expressed as: Rate = k[RCOOH][R'OH] - k' [RCOOR'][H₂O]

where:

  • [ ] denotes concentration

  • k is the forward reaction rate constant

  • k' is the reverse reaction rate constant

To simplify the kinetic analysis, experiments are often conducted under "pseudo-first-order" conditions. This is achieved by using a large excess of one reactant (typically the alcohol).[11] In this scenario, the concentration of the alcohol remains effectively constant throughout the reaction, and the rate law simplifies to:

Rate ≈ k_obs[RCOOH]

where k_obs (the observed rate constant) = k[R'OH].

The temperature dependence of the rate constant is described by the Arrhenius equation: k = A * e^(-Ea / RT)

where:

  • A is the pre-exponential factor

  • Ea is the activation energy

  • R is the ideal gas constant

  • T is the absolute temperature (in Kelvin)

By determining the rate constant at various temperatures, the activation energy—the minimum energy required for the reaction to occur—can be calculated.[11]

Experimental Protocol: Kinetic Analysis by Titration

This protocol details a robust method for monitoring the progress of the esterification by periodically sampling the reaction mixture and titrating the remaining unreacted carboxylic acid with a standardized base.

Materials and Reagents
  • Reactants: 5-methyl-1,3-dioxane-5-carboxylic acid (≥98%), Methanol (Anhydrous, ≥99.8%)

  • Catalyst: Sulfuric Acid (H₂SO₄, 98%)

  • Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized solution

  • Indicator: Phenolphthalein (1% in ethanol)

  • Quenching Solution: Chilled deionized water or a suitable solvent mixture (e.g., water/THF)

  • Glassware: Jacketed glass reactor (250 mL), reflux condenser, overhead stirrer, thermocouple, heating/cooling circulator, burette (50 mL), volumetric flasks, pipettes, Erlenmeyer flasks.

Apparatus Setup
  • Assemble the jacketed glass reactor with an overhead stirrer, a reflux condenser, and a thermocouple for temperature monitoring.

  • Connect the jacket to a circulating bath to maintain a constant reaction temperature.

  • Ensure the setup is in a well-ventilated fume hood.

Experimental Procedure
  • Reactor Charging: Charge the reactor with a known amount of 5-methyl-1,3-dioxane-5-carboxylic acid (e.g., 0.1 mol) and a large excess of methanol (e.g., 1.0 mol, a 10:1 molar ratio).[12] This establishes pseudo-first-order conditions.

  • Equilibration: Begin stirring and allow the mixture to reach the desired reaction temperature (e.g., 50 °C).

  • Initiation (t=0): Once the temperature is stable, carefully add a pre-determined amount of the sulfuric acid catalyst (e.g., 1-2 mol% relative to the carboxylic acid). Immediately start the timer.

  • Sampling: At regular time intervals (e.g., t = 0, 15, 30, 45, 60, 90, 120 minutes), withdraw a small, precise aliquot (e.g., 2.0 mL) of the reaction mixture using a pipette.

  • Quenching: Immediately transfer the aliquot into an Erlenmeyer flask containing a known volume of chilled deionized water (e.g., 20 mL). This dilutes the mixture and effectively stops the reaction by rapidly lowering the temperature and catalyst concentration.

  • Titration: Add 2-3 drops of phenolphthalein indicator to the quenched sample. Titrate with the standardized 0.1 M NaOH solution until a faint, persistent pink color is observed. Record the volume of NaOH used.

  • Equilibrium: Continue taking samples until the titration volume remains constant for at least two consecutive time points, indicating that the reaction has reached equilibrium.

  • Temperature Variation: Repeat the entire experiment at different temperatures (e.g., 60 °C and 70 °C) to gather data for the Arrhenius plot.

Workflow cluster_prep Preparation cluster_exp Kinetic Run cluster_analysis Data Analysis prep_reagents Prepare Reagents & Standardize Titrant setup_reactor Assemble Jacketed Reactor prep_reagents->setup_reactor charge_reactants Charge Reactor with Acid & Alcohol setup_reactor->charge_reactants equilibrate Equilibrate to Temp (T1) charge_reactants->equilibrate add_catalyst Initiate Reaction (t=0) Add H₂SO₄ equilibrate->add_catalyst sample Withdraw Aliquot at Timed Intervals add_catalyst->sample sample->sample Repeat over time quench Quench Sample in Chilled Water sample->quench titrate Titrate with NaOH quench->titrate repeat_temp Repeat for T2, T3... titrate->repeat_temp calc_conc Calculate [Acid] vs. Time titrate->calc_conc plot_data Plot Data to Determine Order & k_obs calc_conc->plot_data arrhenius Create Arrhenius Plot (ln(k) vs 1/T) plot_data->arrhenius calc_ea Calculate Activation Energy (Ea) arrhenius->calc_ea

Caption: Experimental workflow for kinetic analysis.

Alternative Analytical Methods

While titration is cost-effective, other methods can provide higher precision and automation.

  • Gas Chromatography (GC) / HPLC: These techniques can simultaneously monitor the disappearance of reactants and the appearance of the product ester, providing a more complete picture of the reaction progress.[13] A calibration curve for each component is required.

  • In-situ Infrared (IR) Spectroscopy: An attenuated total reflectance (ATR) probe placed directly in the reactor can monitor the change in the carboxylic acid C=O stretch and the ester C=O stretch in real-time.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the relative concentrations of reactants and products in quenched samples by integrating characteristic peaks.

Data Analysis and Kinetic Modeling

Calculating Carboxylic Acid Concentration

The concentration of 5-methyl-1,3-dioxane-5-carboxylic acid at each time point t, [Acid]t, is calculated from the titration data:

[Acid]t = (V_NaOH * M_NaOH) / V_aliquot

where:

  • V_NaOH is the volume of NaOH titrant used.

  • M_NaOH is the molarity of the standardized NaOH solution.

  • V_aliquot is the volume of the reaction mixture aliquot.

Determining the Reaction Order and Rate Constant

For a pseudo-first-order reaction, the integrated rate law is: ln[Acid]t = -k_obs * t + ln[Acid]₀

  • Plot ln[Acid]t (natural log of the acid concentration) versus time (t) .

  • If the reaction follows pseudo-first-order kinetics, this plot will yield a straight line.

  • The observed rate constant, k_obs , is the negative of the slope of this line.

  • Perform a linear regression to obtain the slope and the correlation coefficient (R²). An R² value close to 1.0 indicates a good fit.

Calculating the Activation Energy (Ea)
  • Determine k_obs at several different temperatures (at least three).

  • Use the linearized form of the Arrhenius equation: ln(k_obs) = - (Ea / R) * (1/T) + ln(A)

  • Plot ln(k_obs) versus 1/T (where T is in Kelvin).

  • This plot, known as the Arrhenius plot, should be a straight line.

  • The slope of this line is equal to -Ea/R .

  • Calculate the activation energy: Ea = -slope * R (where R = 8.314 J/mol·K).

Example Data and Interpretation

The following table presents hypothetical data for a kinetic run at 323 K (50 °C).

Time (min)Time (s)V_NaOH (mL)[Acid] (mol/L)ln[Acid]
0018.500.925-0.078
1590015.650.783-0.245
30180013.200.660-0.416
45270011.150.558-0.584
6036009.400.470-0.755
9054006.700.335-1.094
12072004.800.240-1.427

Assuming 2.0 mL aliquot and 0.1 M NaOH.

Interpretation: When ln[Acid] is plotted against time (s), the resulting linear regression would yield the slope, from which k_obs is determined. Repeating this process at different temperatures allows for the calculation of the activation energy. The structure of 5-methyl-1,3-dioxane-5-carboxylic acid, with its somewhat bulky dioxane ring adjacent to the carboxylic acid, may result in steric hindrance that could lead to a lower rate constant or higher activation energy compared to a simpler linear carboxylic acid like hexanoic acid.[6] This is a key aspect to consider when comparing results to literature values for other esterifications.

Conclusion

This application note provides a comprehensive framework for the systematic study of the reaction kinetics of the esterification of 5-methyl-1,3-dioxane-5-carboxylic acid. The detailed protocol for data acquisition via titration, combined with the clear methodology for data analysis, enables the reliable determination of crucial kinetic parameters. Understanding these parameters is essential for optimizing reaction conditions (temperature, catalyst loading, reaction time) to maximize yield and efficiency, which is of paramount importance in both academic research and industrial drug development settings.

References

  • Mechanism of acid-catalysed esterification of carboxylic acids. - ResearchGate. Available at: [Link]

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - RSC Publishing. Available at: [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - MDPI. Available at: [Link]

  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism - JoVE. Available at: [Link]

  • Kinetics of Ester Formation via Fischer Esterification - ChemBAM. Available at: [Link]

  • Esterification - Chemistry LibreTexts. Available at: [Link]

  • Kinetics, Mechanism and Novel Methods Of Esterification - ijarsct. Available at: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. Available at: [Link]

  • Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Systems - lidsen. Available at: [Link]

  • Kinetic Modeling of Esterification of Ethylene Glycol with Acetic Acid - AIP Publishing. Available at: [Link]

  • Kinetics and mechanism of esterification of palmitic acid with ethanol in the presence of Brønsted acidic ionic liquids as catalyst - Oxford Academic. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin - PMC. Available at: [Link]

  • Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis - Taylor & Francis Online. Available at: [Link]

  • Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. Available at: [Link]

  • Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed. Available at: [Link]

  • Esterification - BYJU'S. Available at: [Link]

  • Reactive Distillation for Esterification of Bio-based Organic Acids - CORE. Available at: [Link]

  • Esterification Methods Reactions And Applications - YIC. Available at: [Link]

  • (PDF) Kinetic Study of Esterification Reaction - ResearchGate. Available at: [Link]

  • A Reactive Distillation Process To Produce 5-Hydroxy-2-methyl-1,3-dioxane from Mixed Glycerol Acetal Isomers - ResearchGate. Available at: [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]

  • Organic Reactions: Esterification & Transesterification - Student Academic Success Services. Available at: [Link]

Sources

Application Note & Protocol: A Scalable and Efficient Synthesis of 5-Methyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 5-methyl-1,3-dioxane-5-carboxylic acid, a valuable intermediate in the development of dendrimers, specialty polymers, and pharmaceutical agents.[1][2] The protocol herein details a robust and efficient acid-catalyzed acetalization reaction. We will delve into the mechanistic underpinnings, provide a detailed step-by-step protocol suitable for scale-up, and discuss critical process parameters, safety considerations, and analytical validation methods. This guide is intended for researchers and process chemists in industrial and academic settings.

Introduction and Scientific Background

5-Methyl-1,3-dioxane-5-carboxylic acid and its derivatives are pivotal building blocks in advanced material science and medicinal chemistry. The 1,3-dioxane ring serves as a stable protecting group for 1,3-diols, which is generally stable under basic, reductive, or oxidative conditions but can be removed under acidic conditions.[3] This functionality is leveraged in the synthesis of complex molecules, including polyester-based dendrimers where 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) is a common starting monomer.[1] The synthesis of these dioxane structures is crucial for creating precise, biocompatible, and biodegradable materials.[1]

The primary synthetic route involves an acid-catalyzed reaction between a 1,3-diol and an aldehyde or ketone. For the title compound, 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) is reacted with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) to form the six-membered dioxane ring. This reaction is an equilibrium process, and for large-scale production, it is essential to drive the reaction towards the product side, typically by removing the water byproduct azeotropically.

Reaction Principle

The core of this synthesis is the acetalization of the diol functions of bis-MPA with formaldehyde, catalyzed by an acid such as p-toluenesulfonic acid (p-TsOH). The reaction proceeds via protonation of the carbonyl oxygen of formaldehyde, followed by nucleophilic attack from the hydroxyl groups of bis-MPA. Subsequent dehydration leads to the formation of the stable cyclic acetal, the 1,3-dioxane ring.

bisMPA 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) catalyst p-TsOH (catalyst) Toluene, Reflux formaldehyde Formaldehyde product 5-methyl-1,3-dioxane-5-carboxylic acid catalyst->product water Water (removed) catalyst->water

Caption: Overall reaction scheme for the synthesis.

Detailed Protocol for Large-Scale Synthesis

This protocol is designed for a nominal 100 L scale, yielding several kilograms of the final product. Adjustments may be necessary based on specific equipment and desired batch size.

Equipment
  • 100 L Glass-Lined or Stainless Steel Reactor with mechanical stirrer, temperature probe, and heating/cooling jacket.

  • Dean-Stark trap (appropriately sized) with a reflux condenser.

  • Inert gas (Nitrogen or Argon) supply.

  • Nutsche filter or centrifuge for product isolation.

  • Vacuum drying oven.

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, gloves (chemically resistant).

Reagents and Materials
ReagentMW ( g/mol )Molar Eq.QuantityRole
2,2-Bis(hydroxymethyl)propionic acid (bis-MPA)134.131.0010.0 kgStarting Material
Paraformaldehyde(30.03)n1.102.46 kgFormaldehyde source
p-Toluenesulfonic acid monohydrate (p-TsOH)190.220.020.28 kgCatalyst
Toluene92.14-50 LSolvent / Azeotrope
Triethylamine (TEA)101.19~0.025~0.38 LQuenching Agent
Saturated Sodium Bicarbonate Solution--20 LWash Solution
Deionized Water18.02-20 LWash Solution
Step-by-Step Synthesis Procedure
  • Reactor Setup and Charging:

    • Ensure the reactor is clean, dry, and purged with an inert atmosphere (Nitrogen).

    • Charge the reactor with Toluene (50 L), 2,2-bis(hydroxymethyl)propionic acid (10.0 kg), paraformaldehyde (2.46 kg), and p-toluenesulfonic acid monohydrate (0.28 kg).

    • Begin agitation at a moderate speed (e.g., 100-150 RPM).

  • Reaction and Water Removal:

    • Heat the reactor contents to reflux (approx. 110-111°C for toluene).

    • Water will begin to co-distill with toluene and collect in the Dean-Stark trap. The theoretical amount of water to be collected is approximately 1.34 L.

    • Monitor the reaction progress by observing the rate of water collection. The reaction is typically complete within 8-12 hours, or when water collection ceases.[4]

  • Reaction Quench and Cool-Down:

    • Once the reaction is complete, cool the mixture to 60-70°C.

    • Slowly add triethylamine (~0.38 L) to neutralize the p-TsOH catalyst.[1] Stir for 30 minutes.

  • Work-up and Phase Separation:

    • Cool the reactor contents to room temperature (20-25°C). The product may begin to precipitate.

    • Transfer the mixture to a larger vessel or perform the wash in the reactor if size permits.

    • Add 20 L of saturated sodium bicarbonate solution and stir vigorously for 20 minutes. Stop agitation and allow the layers to separate. Remove the lower aqueous layer.[4]

    • Add 20 L of deionized water, stir for 15 minutes, and again remove the lower aqueous layer.

  • Product Isolation and Drying:

    • Cool the toluene slurry to 0-5°C and hold for at least 2 hours to maximize product precipitation.

    • Isolate the solid product by filtration using a Nutsche filter.

    • Wash the filter cake with cold (0-5°C) toluene (2 x 5 L) to remove soluble impurities.

    • Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is typically in the range of 80-90%.

Purification (Optional)

If required, the product can be further purified by recrystallization. A suitable solvent system is a mixture of acetone and hexane.[5] Dissolve the crude product in a minimal amount of hot acetone and slowly add hexane until turbidity is observed. Allow the solution to cool slowly to crystallize the pure product.

Experimental Workflow Visualization

A Charge Reactor: Toluene, bis-MPA, Paraformaldehyde, p-TsOH B Heat to Reflux (~110°C) Collect H2O via Dean-Stark Trap A->B C Reaction Complete (8-12 hours) B->C D Cool to 60-70°C Quench with Triethylamine C->D E Cool to Room Temp Wash with Sat. NaHCO3 (aq) D->E F Wash with DI Water E->F G Cool to 0-5°C Precipitate Product F->G H Filter Product Wash with Cold Toluene G->H I Dry in Vacuum Oven (50-60°C) H->I J Final Product: 5-methyl-1,3-dioxane-5-carboxylic acid I->J

Caption: Step-by-step workflow for the large-scale synthesis.

Safety, Validation, and Troubleshooting

Safety and Hazard Information
  • Toluene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Suspected of damaging fertility or the unborn child.

  • Paraformaldehyde: Flammable solid. Harmful if swallowed. Causes severe skin burns and eye damage. May cause an allergic skin reaction.

  • p-Toluenesulfonic acid: Causes severe skin burns and eye damage.

  • Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.

  • General Precautions: The synthesis should be conducted in a well-ventilated area (or in a closed system) by trained personnel. Avoid inhalation of vapors and direct contact with chemicals. Use appropriate PPE at all times.

Product Validation

A self-validating protocol requires confirmation of the final product's identity and purity.

  • Melting Point: Compare with literature values for analogous compounds. For example, related 2-alkyl-5-carboxy-5-methyl-1,3-dioxanes have melting points in the range of 130-141°C.[6]

  • NMR Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the methyl group, the dioxane ring methylene protons (which will appear as distinct doublets due to the ring structure), and the carboxylic acid proton.[1]

    • ¹³C NMR: Confirm the presence of all expected carbon atoms, including the quaternary carbon of the dioxane ring, the methyl carbon, the methylene carbons, the carbonyl carbon, and the acetal carbon.[1]

  • Purity (HPLC): Use a suitable High-Performance Liquid Chromatography method to determine the purity of the final product, which should typically be >98%.

Troubleshooting
  • Incomplete Reaction: If water collection stalls prematurely, it may indicate an issue with the catalyst activity or insufficient heat. Ensure the reaction is at a full reflux. Additional catalyst may be added cautiously if necessary.

  • Low Yield: Poor precipitation can lead to low yields. Ensure the slurry is cooled sufficiently and for an adequate duration before filtration. Losses can also occur during the aqueous washes if the pH is not controlled properly.

  • Product Discoloration: The crude product may have a slight color. If a colorless product is required, the optional recrystallization step or a charcoal treatment may be necessary.

References

  • Ruchala, P. et al. (1998). Synthesis and surface properties of chemodegradable anionic surfactants: Sodium carboxylates of cis-1,3-dioxane derivatives. Journal of Surfactants and Detergents, 1, 29–35. Available at: [Link]

  • PubChem. 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Giesen, D. J. et al. (2020). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 86–90. Available at: [Link]

  • Jia, G.-K. et al. (2015). Synthesis and Crystal Structure of (2,5-Dimethyl-2-phenyl-1,3-dioxane-5-yl) methanoic Acid. Asian Journal of Chemistry, 27(4), 1331-1333. Available at: [Link]

  • Oikawa, Y. et al. (1981). Acylation of Meldrum's Acid. Organic Syntheses, 60, 23. Available at: [Link]

  • Zhang, M. et al. (2014). Synthesis and Crystal Structure of 2-(4-Chlorophenyl)-5-Ethyl-1,3-Dioxane-5-Carboxylic Acid. Asian Journal of Chemistry, 26(18), 6127-6130. Available at: [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. (General reference for protecting group stability). Available at: [Link]

Sources

Application Notes and Protocols: 5-Methyl-1,3-dioxane-5-carboxylic Acid as a Bifunctional Protecting Group System

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount for achieving target molecules with high fidelity. This document provides a detailed guide on the application of the 5-methyl-1,3-dioxane-5-carboxylic acid framework as a versatile protecting group system. A common misconception is its direct use for diol protection; instead, this system excels at the protection of carbonyl functionalities, introducing a stable carboxylic acid handle. This guide will elucidate the synthesis of this protecting group precursor, its primary application in carbonyl protection, and a novel, proposed application for the subsequent protection of diols through esterification of the integrated carboxyl group. Detailed protocols, mechanistic insights, and discussions on the orthogonality of deprotection are provided for researchers, scientists, and professionals in drug development.

Introduction: A Re-evaluation of the Protecting Group's Role

The protection of 1,2- and 1,3-diols is a frequent challenge in organic synthesis, with cyclic acetals like isopropylidene (acetonide) and benzylidene acetals being common solutions.[1][2] These groups are prized for their stability in basic and neutral media and their straightforward removal under acidic conditions.[3]

The 5-methyl-1,3-dioxane-5-carboxylic acid system represents a more nuanced strategy. It is not a direct protecting group for diols in the conventional sense. Rather, it is the result of protecting a carbonyl compound (an aldehyde or ketone) with a specialized diol, 2,2-bis(hydroxymethyl)propionic acid . This reaction forms a stable 1,3-dioxane ring that masks the carbonyl, while leaving a carboxylic acid moiety as a versatile synthetic handle.

This guide will first detail this primary application. Subsequently, we will propose a novel, secondary application: using the carboxylic acid of the dioxane scaffold to protect a second diol molecule through the formation of a diester linkage. This creates a bifunctional protecting system where one molecule masks a carbonyl and a diol simultaneously, with the potential for orthogonal deprotection.

Synthesis of the Protecting Group Precursor: 2-Substituted-5-methyl-1,3-dioxane-5-carboxylic Acids

The core of this system is the acid-catalyzed reaction between 2,2-bis(hydroxymethyl)propionic acid and a target aldehyde or ketone. This reaction is well-documented and results in the formation of a 2-substituted-5-methyl-1,3-dioxane-5-carboxylic acid, effectively protecting the carbonyl group.[4]

General Reaction Scheme:

Caption: Synthesis of the carbonyl-protected precursor.

Protocol 2.1: Synthesis of cis-2-n-Alkyl-5-carboxy-5-methyl-1,3-dioxanes

This protocol is adapted from the work of Piasecki et al. and is effective for aliphatic aldehydes.[4]

Materials:

  • Aliphatic aldehyde (e.g., n-octanal) (0.1 mol)

  • 2,2-bis(hydroxymethyl)propionic acid (DMPA) (0.15 mol)

  • p-Toluenesulfonic acid monohydrate (0.1–0.15 g)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, dissolve the aliphatic aldehyde (0.1 mol) and 2,2-bis(hydroxymethyl)propionic acid (0.15 mol) in dichloromethane.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic phase with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization. The resulting cis-isomers typically have the carboxylic group in an axial configuration.[4]

Expected Yields: 78-83%[4]

Proposed Application: Protection of Diols via Diester Formation

The carboxylic acid handle on the dioxane ring can be leveraged to protect a separate diol molecule. This involves a standard esterification reaction, where two molecules of the dioxane carboxylic acid react with one molecule of a diol to form a diester.

Workflow for Diol Protection:

G A Synthesize Dioxane Carboxylic Acid (Protocol 2.1) B Activate Carboxylic Acid (e.g., to Acid Chloride) A->B Step 1 C React with Target Diol (e.g., HO-R-OH) B->C Step 2 D Protected Diol (Diester) C->D Step 3

Caption: Proposed workflow for diol protection.

Protocol 3.1: Diol Protection (Proposed)

This proposed protocol is based on standard esterification procedures.

Part A: Activation of the Carboxylic Acid

  • Suspend the 2-substituted-5-methyl-1,3-dioxane-5-carboxylic acid (2.2 equivalents) in an anhydrous, inert solvent such as dichloromethane or toluene.

  • Add oxalyl chloride (2.5 equivalents) dropwise at 0 °C, with a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. Use this immediately in the next step.

Part B: Esterification

  • Dissolve the target diol (1.0 equivalent) in anhydrous dichloromethane containing a non-nucleophilic base such as pyridine or triethylamine (2.5 equivalents).

  • Cool the solution to 0 °C.

  • Add the crude acid chloride (dissolved in a minimal amount of anhydrous dichloromethane) dropwise to the diol solution.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by adding water.

  • Separate the organic layer, and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting diester product by column chromatography.

Stability and Orthogonality

A key advantage of this proposed system is the differential stability of the two protecting functionalities: the acetal and the ester. This allows for orthogonal deprotection.

Protecting Group Structure Stable To Labile To
1,3-Dioxane Acetal Cyclic AcetalBases, nucleophiles, mild oxidants/reductants[3][5]Strong acids (e.g., aq. HCl, TFA)[6]
Carboxylate Ester DiesterMildly acidic conditionsBasic hydrolysis (saponification, e.g., LiOH, NaOH)[7][8]

This orthogonality is critical. The diol can be liberated under basic conditions without affecting the carbonyl-protecting dioxane ring. Conversely, the carbonyl can be deprotected with acid, though this may also cleave the ester depending on the acid strength and conditions.

Deprotection Protocols

Protocol 5.1: Selective Deprotection of the Diol (Ester Cleavage)
  • Dissolve the protected diester in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (approx. 3-4 equivalents).

  • Stir the mixture at room temperature, monitoring the reaction by TLC until the starting material is consumed.

  • Acidify the mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate and the liberated diol.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash, dry, and concentrate the organic phase. Purify the diol product by column chromatography.

Protocol 5.2: Deprotection of the Carbonyl (Acetal Cleavage)
  • Dissolve the protected compound in a suitable solvent (e.g., acetone, THF).

  • Add an aqueous solution of a strong acid, such as 2M hydrochloric acid or trifluoroacetic acid (TFA).

  • Stir at room temperature and monitor by TLC.

  • Upon completion, neutralize the acid with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product, dry the organic layer, and concentrate.

  • Purify the deprotected carbonyl compound by column chromatography.

Deprotection Strategy Flowchart:

Deprotection cluster_path1 Path 1: Diol First cluster_path2 Path 2: Carbonyl First Start Fully Protected Molecule (Dioxane-Diester) A1 Basic Hydrolysis (e.g., LiOH, H₂O/THF) Start->A1 A2 Acidic Hydrolysis (e.g., aq. HCl) Start->A2 B1 Liberated Diol + Dioxane Carboxylic Acid A1->B1 C1 Acidic Hydrolysis (e.g., aq. HCl) B1->C1 D1 Fully Deprotected (Diol + Carbonyl + Precursor) C1->D1 B2 Liberated Carbonyl + Diol-Ester (potential hydrolysis) A2->B2 C2 Basic Hydrolysis (e.g., LiOH) B2->C2 D2 Fully Deprotected C2->D2

Caption: Orthogonal deprotection strategies.

Conclusion

The 5-methyl-1,3-dioxane-5-carboxylic acid system offers a robust and versatile method for the protection of carbonyl compounds, introducing a stable carboxylic acid for further functionalization. This guide clarifies its primary role and proposes a novel extension of its utility for the protection of diols via a diester linkage. The key strength of this proposed bifunctional system lies in the orthogonality of the ester and acetal groups, allowing for selective, stepwise deprotection under basic and acidic conditions, respectively. This strategy provides a valuable tool for complex synthetic campaigns where multi-level protection is required.

References

  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • Stowell, J. C., Keith, D. R., & King, B. T. (Year not available). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses. Available at: [Link]

  • Protection and Deprotection. CEM Corporation. Available at: [Link]

  • Diols: Nomenclature, Preparation, and Reactions. Chemistry Steps. Available at: [Link]

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. Available at: [Link]

  • Sang, D., Yue, H., Fu, Y., & Tian, J. (2021). Cleavage of Carboxylic Esters by Aluminum and Iodine. The Journal of Organic Chemistry, 86(6), 4254–4261. Available at: [Link]

  • Piasecki, A., Sokolowski, A., & Burczyk, B. (1998). Synthesis and surface properties of chemodegradable anionic surfactants: Sodium carboxylates of cis-1,3-dioxane derivatives. Journal of Surfactants and Detergents, 1(1), 29-35.
  • Methyl Esters. Organic Chemistry Portal. Available at: [Link]

  • 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Hemiacetal Ester Side Chains as a Mild Protecting Group for Carboxylic Acids in Polycarbonate Backbones. MPG.PuRe. (2025, May 22). Available at: [Link]

  • 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid. PubChem. Available at: [Link]

  • 5-(Allyloxycarbonyl)-5-methyl-1,3-dioxane-2-one. PubChem. Available at: [Link]

  • Method for manufacturing 1,3-dioxane-5-one. Google Patents. (2019). US20190330173A1.
  • methyl 2-isopropyl-5-methyl-1,3-dioxole-4-carboxylate. ChemSynthesis. Available at: [Link]

Sources

Troubleshooting & Optimization

improving the yield of 5-methyl-1,3-dioxane-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 5-Methyl-1,3-Dioxane-5-Carboxylic Acid Synthesis

User Guide & Troubleshooting Portal

Topic: High-Yield Synthesis of Protected 2,2-Bis(hydroxymethyl)propionic Acid (bis-MPA) Target Molecule: 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid (Acetonide) & Methylene Analogs Audience: Synthetic Chemists, Polymer Scientists, Drug Delivery Researchers[1]

Executive Summary: The Chemistry of Yield

You are likely encountering yield issues due to the equilibrium-limited nature of acetalization. The reaction of bis-MPA with a carbonyl source (acetone or formaldehyde) produces water as a byproduct. If this water is not effectively removed or scavenged, the reaction stalls or reverses during workup.[1]

Clarification on Nomenclature:

  • Target A (Most Common): If you are synthesizing the standard building block for dendrimers/polymers using acetone, your target is 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid (often chemically shorthand as the "acetonide").[1]

  • Target B (Specific): If you are strictly using formaldehyde/paraformaldehyde, your target is the methylene acetal (5-methyl-1,3-dioxane-5-carboxylic acid).

This guide prioritizes Target A (Acetonide) using the modern DMP (Dimethoxypropane) method, which offers superior yields (85-95%) over the traditional Dean-Stark acetone method (50-60%).

Core Synthesis Workflow (The "Gold Standard" Protocol)

This protocol replaces the equilibrium-limited acetone reflux with a chemically driven equilibrium shift using 2,2-dimethoxypropane (DMP).

The "DMP Switch" Mechanism

Instead of generating water (which is hard to remove from hydrophilic bis-MPA), DMP generates methanol , which is volatile and does not hydrolyze the product as aggressively as water.[1]

Reaction_Pathway BisMPA Bis-MPA (Solid) Intermediate Hemiketal Intermediate BisMPA->Intermediate p-TSA (Cat.) Acetone Solvent DMP 2,2-Dimethoxypropane (Reagent + Scavenger) DMP->Intermediate Drives Eq. Product Acetonide Product (2,2,5-trimethyl...) Intermediate->Product Cyclization Byproduct Methanol (Volatile) Intermediate->Byproduct Elimination Product->BisMPA Hydrolysis (If H2O present)

Figure 1: The DMP-driven pathway minimizes water formation, preventing the reverse hydrolysis reaction.[1]

Troubleshooting & FAQs

Category A: Low Yield (<60%)

Q: I am using a Dean-Stark trap with acetone, but the yield is stuck at 50%. Why? A: Bis-MPA is highly soluble in water but poorly soluble in non-polar solvents. In a Dean-Stark setup, the water formed stays in the reaction phase (interacting with the acid catalyst and bis-MPA) rather than azeotroping out efficiently.

  • Fix: Switch to the DMP Method . Use 2,2-dimethoxypropane (1.5 eq) as a chemical drying agent. It reacts with water to form acetone and methanol.

  • Alternative: If you must use Dean-Stark, switch the solvent to THF/Cyclohexane (if solubility permits) or use Soxhlet extraction with molecular sieves (3Å) in the reflux path.

Q: The reaction looks complete by TLC, but yield drops after workup. A: This is a classic "Acid Hydrolysis Reversal." The acetonide bond is acid-labile. If you concentrate the reaction mixture (evaporate acetone) before neutralizing the p-TSA catalyst, the remaining trace water will hydrolyze your product back to bis-MPA as the concentration of acid rises.

  • Fix: You must neutralize the catalyst with NH₄OH/Ethanol (1:1) or Triethylamine before any evaporation. Stir for 30 mins until the catalyst precipitates (as ammonium tosylate) or the pH is neutral/basic (pH 7-8).

Category B: Impurity & Physical State

Q: My product is a sticky oil/gum, not the white crystals described in literature. A: This indicates the presence of unreacted bis-MPA or oligomers . Bis-MPA acts as a plasticizer.

  • Fix (Purification):

    • Dissolve the crude gum in Dichloromethane (DCM) . Bis-MPA is insoluble in DCM.

    • Filter off the undissolved white solid (this is your unreacted starting material).

    • Wash the DCM filtrate with 10% Na₂CO₃ (to remove acid catalyst residues) and then Brine.

    • Dry over MgSO₄ and evaporate.

    • Recrystallization: If still sticky, recrystallize from Hexane/DCM (10:1) . Cool to -20°C.

Q: The product has a pink/brown hue. A: This is due to p-TSA oxidation or polymerization of acetone impurities.

  • Fix: Ensure you are using recrystallized p-TSA (white crystals, not pink).[1] Perform the reaction under Nitrogen atmosphere. The color can often be removed by passing the DCM solution through a short pad of silica gel or activated charcoal.

High-Yield Protocol (SOP)

Objective: Synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. Expected Yield: >85% Scale: 100g Bis-MPA basis.

ReagentEquivalentsRoleNotes
Bis-MPA 1.0SubstrateDry overnight in vacuo at 50°C before use.
Acetone Solvent (5 mL/g)SolventHPLC Grade, dry.
2,2-Dimethoxypropane 1.5ReagentScavenges water; drives equilibrium.
p-TSA (Monohydrate) 0.01 - 0.05CatalystMust be <5 mol% to prevent side reactions.
NH₄OH / EtOH (1:1) ExcessQuencherEssential to stop hydrolysis.

Step-by-Step:

  • Setup: In a round-bottom flask, suspend Bis-MPA (1.0 eq) in Acetone.

  • Addition: Add 2,2-Dimethoxypropane (1.5 eq) and p-TSA (0.02 eq).

  • Reaction: Stir at room temperature (25°C). Do not reflux. The suspension will turn into a clear solution within 2-4 hours as the bis-MPA reacts and dissolves.

  • Monitoring: Check by TLC (Ether/Hexane) or NMR. Look for the disappearance of the bis-MPA solid.

  • Quenching (CRITICAL): Add NH₄OH/EtOH solution (approx 1 mL per gram of p-TSA) until the solution is basic. Stir for 30 mins.

  • Filtration: Filter off any precipitated ammonium tosylate salts.

  • Concentration: Evaporate the acetone/DMP/MeOH volatiles on a rotary evaporator (bath <40°C) to obtain a solid residue.

  • Extraction: Redissolve residue in DCM (10 mL/g). Wash with water (2x) and Brine (1x).

  • Isolation: Dry organic layer (MgSO₄), filter, and evaporate.

  • Crystallization: If necessary, recrystallize from Hexane.

Diagnostic Logic Tree

Use this flow to diagnose your specific failure mode.

Troubleshooting_Tree Start Start: Analyze Crude Product State Physical State? Start->State Sticky Sticky Gum / Oil State->Sticky Viscous Solid Solid / Crystals State->Solid Crystalline Solubility Soluble in DCM? Sticky->Solubility Yield Calculate Yield Solid->Yield Action1 Action: Extract with DCM. Filter off insoluble Bis-MPA. Solubility->Action1 No (Cloudy) LowYield Yield < 60% Yield->LowYield HighYield Yield > 80% Yield->HighYield Action2 Action: Check Quench Step. Did you neutralize before evap? LowYield->Action2 Hydrolysis suspected Action3 Action: Check Reagents. Switch to DMP method. LowYield->Action3 Equilibrium issue

Figure 2: Troubleshooting logic for isolation and purification.

Variant: The Formaldehyde (Methylene) Route

If your application strictly requires the methylene acetal (using paraformaldehyde, not acetone), the DMP method cannot be used.[1]

  • Challenge: Paraformaldehyde depolymerization is slow, and water removal is difficult without an entrainer.

  • Optimized Conditions:

    • Solvent: DMF (Dimethylformamide) is superior to benzene for solubility.

    • Catalyst: Sulfuric Acid (H₂SO₄) is often more effective than p-TSA for this specific variant.

    • Workup: Pour the reaction mixture into ice water. The product should precipitate. If it does not, extract with Ethyl Acetate.

    • Note: Yields for the methylene derivative are historically lower (60-75%) than the acetonide.

References

  • Ihre, H., Hult, A., & Fréchet, J. M. J. (1998). Double-stage convergent approach for the synthesis of functionalized dendritic aliphatic polyesters based on 2,2-bis(hydroxymethyl)propionic acid.Polymer , 39(23), 5917–5920.[1] Link

  • Giesen, J. A., Grayson, S. M., & Mague, J. T. (2020).[2] Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride.Acta Crystallographica Section E , 76(1), 86–90.[1] Link

  • BenchChem Application Note. (2025). Utilizing 2,2-Dimethoxypropane for Acetonide Formation in Research and Development.Link

  • García-Gallego, S., et al. (2015). Highly efficient synthesis of bis-MPA dendrimers via fluoride-promoted esterification.Biomacromolecules , 16(4), 1352-1361.[1] (Demonstrates the utility of the acetonide precursor).

Sources

Technical Support Center: Synthesis of 5-Methyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-methyl-1,3-dioxane-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this and related dioxane-based compounds. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the synthesis of 5-methyl-1,3-dioxane-5-carboxylic acid.

Q1: What is the most common synthetic route for 5-methyl-1,3-dioxane-5-carboxylic acid?

A1: The most prevalent and efficient method is the acid-catalyzed acetalization reaction between 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) and an appropriate carbonyl compound, typically formaldehyde or its synthetic equivalent.[1][2][3] This reaction forms the 1,3-dioxane ring structure. The reaction is reversible and requires the removal of water to drive the equilibrium towards the product.[4][5][6]

Q2: Why is an acid catalyst necessary for this reaction?

A2: An acid catalyst is crucial because alcohols (like the hydroxyl groups of bis-MPA) are weak nucleophiles.[6] The acid protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol's hydroxyl groups.[5][6] The reaction is not feasible under neutral or basic conditions.[5]

Q3: Can I use other aldehydes or ketones besides formaldehyde?

A3: Yes, various aldehydes and ketones can be used to synthesize derivatives of 5-methyl-1,3-dioxane-5-carboxylic acid with different substituents at the C2 position. For instance, benzaldehyde, 4-chlorobenzaldehyde, and even ketones like acetophenone have been successfully used to generate the corresponding 2-substituted dioxane derivatives.[2][3][7]

Q4: What is the significance of stereochemistry in this synthesis?

A4: The 1,3-dioxane ring adopts a chair conformation.[2][7] The substituents on the ring can exist as either cis or trans isomers, depending on their axial or equatorial positions. The thermodynamic and kinetic control of the reaction can influence the stereochemical outcome. For instance, some reported syntheses using aliphatic aldehydes have yielded pure cis-isomers where the carboxylic group is in an axial configuration.[1]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of 5-methyl-1,3-dioxane-5-carboxylic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction: The reversible nature of acetal formation means the reaction may not have reached completion.[4][5] 2. Product hydrolysis: Water produced during the reaction can hydrolyze the acetal back to the starting materials.[4][6] 3. Suboptimal catalyst concentration: Insufficient acid catalyst will result in a slow reaction rate, while excessive acid can lead to side reactions.1. Increase reaction time or temperature: Monitor the reaction progress by TLC or NMR to determine the optimal reaction time. 2. Efficient water removal: Use a Dean-Stark apparatus during reflux to azeotropically remove water.[4][6] Alternatively, add a dehydrating agent like molecular sieves. 3. Optimize catalyst loading: Perform small-scale experiments to find the ideal catalyst concentration for your specific reaction conditions.
Presence of Unreacted Starting Materials 1. Insufficient reaction time or temperature. 2. Inefficient water removal. [4] 3. Poor quality of starting materials. 1. Confirm reaction completion: Use analytical techniques like NMR or LC-MS to confirm the absence of starting materials before workup. 2. Improve water removal: As mentioned above, a Dean-Stark trap or molecular sieves are effective.[6] 3. Purify starting materials: Ensure the purity of bis-MPA and the carbonyl compound before starting the reaction.
Formation of a Sticky or Oily Product Instead of a Crystalline Solid 1. Presence of hemiacetal intermediate: The reaction may not have proceeded to the full acetal.[6] 2. Oligomerization/Polymerization: Especially when using formaldehyde, side reactions can lead to the formation of oligomeric or polymeric byproducts. 3. Residual solvent: Incomplete removal of the reaction solvent or workup solvents.1. Drive the reaction to completion: Ensure efficient water removal and adequate reaction time. 2. Control stoichiometry and temperature: Use a controlled source of formaldehyde (e.g., paraformaldehyde) and maintain a consistent reaction temperature. 3. Thorough drying: Dry the product under high vacuum to remove all traces of solvent. Recrystallization from an appropriate solvent can also help in obtaining a crystalline product.
Product is Contaminated with the Acid Catalyst 1. Inadequate neutralization during workup. 1. Thorough washing: During the workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst. Check the pH of the aqueous layer to ensure complete neutralization.
Formation of Multiple Isomers 1. Reaction conditions favoring a mixture of stereoisomers. 1. Adjust reaction conditions: Vary the temperature, catalyst, and solvent to favor the formation of the desired isomer. Thermodynamic control (longer reaction times at higher temperatures) often favors the more stable isomer. 2. Purification: Utilize column chromatography or recrystallization to separate the desired isomer from the mixture.

Experimental Workflow & Diagrams

General Synthesis Protocol

A general protocol for the synthesis of 5-methyl-1,3-dioxane-5-carboxylic acid derivatives is as follows:

  • Combine 2,2-bis(hydroxymethyl)propionic acid, the desired aldehyde or ketone, and a suitable solvent (e.g., toluene, dichloromethane) in a round-bottom flask equipped with a Dean-Stark trap and a condenser.[1][3]

  • Add a catalytic amount of an acid, such as p-toluenesulfonic acid monohydrate.[1]

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or the reaction is deemed complete by TLC or NMR analysis.

  • Cool the reaction mixture to room temperature.

  • Proceed with the appropriate workup procedure, which typically involves washing with a basic solution to remove the acid catalyst, followed by extraction and purification.[3]

Reaction Mechanism

The formation of the 1,3-dioxane ring proceeds through a series of equilibrium steps, as illustrated below.

Acetal_Formation Carbonyl Aldehyde/Ketone ProtonatedCarbonyl Protonated Carbonyl Carbonyl->ProtonatedCarbonyl + H⁺ ProtonatedCarbonyl->Carbonyl - H⁺ Hemiacetal Hemiacetal Intermediate ProtonatedCarbonyl->Hemiacetal + Bis-MPA (1st OH) Hemiacetal->ProtonatedCarbonyl - Bis-MPA (1st OH) ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H⁺ ProtonatedHemiacetal->Hemiacetal - H⁺ Carbocation Carbocation Intermediate ProtonatedHemiacetal->Carbocation - H₂O Carbocation->ProtonatedHemiacetal + H₂O Acetal 5-Methyl-1,3-dioxane-5-carboxylic acid Carbocation->Acetal + Intramolecular attack (2nd OH) Acetal->Carbocation - Intramolecular attack (2nd OH) BisMPA 2,2-bis(hydroxymethyl)propionic acid H_plus H⁺ H2O_out - H₂O H_plus_out - H⁺

Caption: Mechanism of acid-catalyzed acetal formation.

Troubleshooting Logic Flow

The following diagram illustrates a logical approach to troubleshooting common issues in the synthesis.

Troubleshooting_Flow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No IncompleteRxn Incomplete Reaction? CheckYield->IncompleteRxn Yes SideProducts Side Products Present? CheckPurity->SideProducts Yes End Successful Synthesis CheckPurity->End No WaterRemoval Inefficient Water Removal? IncompleteRxn->WaterRemoval No IncreaseTimeTemp Increase Reaction Time/Temp IncompleteRxn->IncreaseTimeTemp Yes CatalystIssue Catalyst Problem? WaterRemoval->CatalystIssue No ImproveWaterRemoval Use Dean-Stark / Mol. Sieves WaterRemoval->ImproveWaterRemoval Yes OptimizeCatalyst Optimize Catalyst Loading CatalystIssue->OptimizeCatalyst Yes Isomers Isomer Mixture? SideProducts->Isomers No PurifyProduct Purify by Recrystallization / Chromatography SideProducts->PurifyProduct Yes Isomers->PurifyProduct No AdjustConditions Adjust Reaction Conditions for Stereoselectivity Isomers->AdjustConditions Yes IncreaseTimeTemp->CheckYield ImproveWaterRemoval->CheckYield OptimizeCatalyst->CheckYield PurifyProduct->End AdjustConditions->Start

Caption: Troubleshooting workflow for synthesis optimization.

References

  • Ruchala, P., et al. (n.d.). Synthesis and surface properties of chemodegradable anionic surfactants: Sodium carboxylates of cis -1,3-dioxane derivatives. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Acetal. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • Jia, G.-K., et al. (2015). Synthesis and Crystal Structure of (2,5-Dimethyl-2-phenyl-1,3-dioxane-5-yl) methanoic Acid. Asian Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Available at: [Link]

  • PubChem. (n.d.). 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid. Available at: [Link]

  • IUCr Journals. (2019). 1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl. Available at: [Link]

  • Google Patents. (n.d.). US5350872A - Process for the preparation of carboxylic acids and derivatives of them.
  • Chemistry LibreTexts. (2019). 14.3: Acetal Formation. Available at: [Link]

  • Open Library Publishing Platform. (n.d.). 25.3 Formation and Reactions of Carboxylic Acids. Available at: [Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Available at: [Link]

  • ResearchGate. (n.d.). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. Available at: [Link]

  • Google Patents. (n.d.). US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one.
  • Zhang, M., et al. (2014). Synthesis and Crystal Structure of 2-(4-Chlorophenyl)-5-Ethyl-1,3-Dioxane-5-Carboxylic Acid. Asian Journal of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). EP0866065A1 - Process for the preparation of 1,3-dioxane compounds.
  • PMC. (n.d.). 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • PMC. (n.d.). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5.... Available at: [Link]

  • RSC Publishing. (2023). 1,3-Dioxolane compounds (DOXs) as biobased reaction media. Available at: [Link]

  • PubMed. (2007). Synthesis of Z-5-carboxymethylene-1,3-dioxolan-4-ones: a better way. Available at: [Link]

Sources

Technical Support Center: 5-Methyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the degradation pathways and stability profile of 5-methyl-1,3-dioxane-5-carboxylic acid (CAS: 26271-44-3).

Stability Profiling & Degradation Troubleshooting[1][2]

Status: Operational Audience: Polymer Chemists, Drug Delivery Scientists, Process Engineers Scope: Hydrolytic stability, oxidative pathways, and structural differentiation.

Part 1: Executive Technical Summary

5-methyl-1,3-dioxane-5-carboxylic acid is the formaldehyde acetal of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA).[1][2] Unlike its widely used derivatives—such as the cyclic carbonate (MTC-OH) or the acetonide (isopropylidene acetal)—this specific 1,3-dioxane ring is exceptionally stable under physiological and mild hydrolytic conditions.[2]

Critical Distinction:

  • Target Molecule (Formaldehyde Acetal): High stability.[2] Requires strong acid/heat to degrade. Releases formaldehyde .[2]

  • Common Confusion (Cyclic Carbonate): 5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid.[1][2][3][4] Low stability. Degrades via hydrolysis/enzymes.[5] Releases CO₂ .

If your experiment relies on biodegradability or controlled release at pH 7.4, and you are using the formaldehyde acetal, your system will likely fail to degrade .

Part 2: Degradation Pathways & Mechanisms
1. Acid-Catalyzed Hydrolysis (Dominant Pathway)

The primary degradation route for 1,3-dioxanes is acid-catalyzed hydrolysis.[1][2] However, because this molecule is derived from formaldehyde (a highly stable acetal former), the equilibrium strongly favors the ring form.

  • Mechanism:

    • Protonation: An ether oxygen is protonated by a strong Brønsted acid.[2]

    • Ring Opening: The C2-O bond cleaves, forming an oxocarbenium ion intermediate (rate-limiting step).[1][2]

    • Water Attack: Water acts as a nucleophile, attacking the carbocation to form a hemiacetal.

    • Collapse: The hemiacetal decomposes into the diol (bis-MPA) and formaldehyde.[1][2]

  • Kinetics: Slow.[1][2] In dilute aqueous acid (pH 1–4), the half-life is significantly longer than that of acetonides (acetone-based) or benzylidene acetals.[1][2]

2. Oxidative Degradation (Radical Pathway)

In the presence of reactive oxygen species (ROS) or strong radical initiators (e.g., in advanced oxidation processes), the dioxane ring can degrade via hydrogen abstraction at the C2 or C4/C6 positions.

  • Product: Ring fragmentation leading to formate esters and glycolic acid derivatives.[2]

  • Relevance: Low in standard biological buffers; high in photo-oxidative stress testing.[1][2]

Part 3: Interactive Troubleshooting Guide (Q&A)
Category A: "My Polymer/Molecule Won't Degrade" [1][2]

Q1: I incubated the compound in PBS (pH 7.4) at 37°C for 7 days, but HPLC shows <1% degradation. Is this expected?

Answer: Yes. The formaldehyde acetal linkage in 5-methyl-1,3-dioxane-5-carboxylic acid is chemically inert at neutral pH.[1][2] Unlike poly(lactide) or cyclic carbonates, it does not undergo significant spontaneous hydrolysis or enzymatic cleavage by esterases.

  • Action: If biodegradability is required, you must switch to the 2-oxo derivative (cyclic carbonate) or the 2,2-dimethyl derivative (acetonide), which are much more labile.[2]

Q2: I am trying to deprotect the carboxylic acid group, but the ring is opening. How do I avoid this?

Answer: The carboxylic acid is not a protecting group here; it is part of the core structure.[2] If you are trying to remove the dioxane ring (deprotection to bis-MPA), you need strong acidic conditions (e.g., 1M HCl or H₂SO₄, heat >60°C). [2] * Troubleshooting: If you observe ring opening during other reactions (e.g., esterification of the COOH), ensure your catalyst is not a strong Lewis acid (like BF₃·OEt₂) which can activate the acetal.

Category B: "I Detect Unexpected Byproducts"

Q3: We detected formaldehyde in our degradation media. Is this a contamination?

Answer: No. Formaldehyde is the stoichiometric byproduct of 5-methyl-1,3-dioxane-5-carboxylic acid hydrolysis. [1][2] * Safety Warning: Formaldehyde is cytotoxic.[1][2] If this unit is part of a drug delivery vehicle, the release of formaldehyde upon degradation (even if slow) poses a significant toxicity risk compared to acetone (from acetonides) or CO₂ (from carbonates).

Q4: Why does the degradation rate increase drastically in the presence of hydroxyl radicals (Fenton's reagent)?

Answer: 1,3-dioxanes are susceptible to H-abstraction at the C2 position (the methylene bridge between oxygens).[1][2] This forms a radical that rapidly fragments. This is an oxidative pathway, not hydrolytic.

Part 4: Visualized Pathways & Logic
Diagram 1: Acid-Catalyzed Hydrolysis Mechanism

This diagram illustrates the step-by-step ring opening of the formaldehyde acetal.[1][2]

HydrolysisMechanism Start 5-methyl-1,3-dioxane- 5-carboxylic acid Protonation Protonated Intermediate (Oxonium Ion) Start->Protonation + H+ (Acid) RingOpen Ring Opening (Oxocarbenium Ion) Protonation->RingOpen Slow (RDS) WaterAttack Hemiacetal Intermediate RingOpen->WaterAttack + H2O Products Products: Formaldehyde + bis-MPA WaterAttack->Products Collapse

Caption: Acid-catalyzed hydrolysis pathway (A1 mechanism) leading to formaldehyde release.[1][2]

Diagram 2: Stability Troubleshooting Flowchart

Use this logic tree to diagnose stability issues in your experiments.

Troubleshooting Start Issue: Degradation Behavior CheckStruct Check Structure: Is C2 unsubstituted (CH2)? Start->CheckStruct Yes Yes (Formaldehyde Acetal) CheckStruct->Yes 1,3-Dioxane No No (Substituted) CheckStruct->No Derivative CheckCond Check Conditions: pH < 4? Yes->CheckCond Other Check for 2-Oxo (Carbonate) or 2,2-Dimethyl (Acetonide) No->Other Stable Result: STABLE No degradation at pH 7.4 CheckCond->Stable No (Neutral/Basic) Degrades Result: DEGRADES Releases Formaldehyde CheckCond->Degrades Yes (Acidic)

Caption: Diagnostic logic for determining expected stability based on chemical structure and pH.

Part 5: Experimental Data Summary
ConditionStability RatingPrimary MechanismExpected Half-Life (t1/2)
PBS (pH 7.4, 37°C) High N/A> Months/Years
Dilute Acid (pH 2.0, 25°C) Moderate Acid HydrolysisDays to Weeks
Strong Acid (1M HCl, 80°C) Low Acid HydrolysisMinutes to Hours
Oxidative (Fenton's, UV) Low Radical FragmentationMinutes
Enzymatic (Lipase) High N/A (Not a carbonate)Inert
References
  • European Patent Office. (1987).

    • Relevance: Documents the extreme difficulty of hydrolyzing 5-methyl-1,3-dioxane-5-carboxylic acid compared to other acetals, noting yields <40% even with sulfuric acid.[1][2][6]

  • BenchChem Technical Support. (2025). 1,3-Dioxane Ring Stability and Troubleshooting.

    • Relevance: Confirms general stability of the 1,3-dioxane ring in neutral/basic media and susceptibility only to strong Brønsted acids.[2]

  • PubChem. (2025). 5-Methyl-1,3-dioxane-5-carboxylic acid (Compound Summary).

    • Relevance: Provides chemical structure (CAS 26271-44-3) and distinguishes it from the 2-oxo carbonate derivative.[1][2]

  • University of California, Berkeley. (2006).

    • Relevance: While focusing on the 1,4-isomer, this establishes the resistance of simple dioxane rings to biodegradation without specific monooxygenase enzymes, supporting the inertness of the 1,3-isomer in standard biological assays.[2]

Sources

Technical Support Center: Purification of 5-methyl-1,3-dioxane-5-carboxylic acid (MDC)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MDC-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Polymer Chemistry Div. Subject: Removal of Impurities (Bis-MPA, p-TSA, Oligomers) from Crude MDC

Executive Summary

You are likely synthesizing 5-methyl-1,3-dioxane-5-carboxylic acid (MDC) via the acid-catalyzed acetalization of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) with a formaldehyde source (paraformaldehyde).

This reaction is an equilibrium process driven by the removal of water (Dean-Stark or molecular sieves). The crude product often contains three persistent impurity classes that require distinct separation strategies:

  • Unreacted Bis-MPA: Highly polar, insoluble in non-polar solvents.

  • Acid Catalyst (p-TSA): Strong acid, water-soluble.

  • Oligomers: Formed via self-esterification between the carboxylic acid and hydroxyl groups of opened rings.

Critical Warning: Unlike many organic workups, you cannot use a basic wash (e.g., NaHCO₃) to remove the acid catalyst (p-TSA). Your product is also a carboxylic acid (


); a basic wash will deprotonate it, forming a water-soluble salt that will be lost in the aqueous waste stream.
Part 1: Diagnostic Matrix

Identify your specific impurity profile before selecting a protocol.

SymptomProbable CauseDiagnostic CheckRecommended Protocol
White precipitate insoluble in DCMUnreacted Bis-MPA ¹H NMR: Disappearance of acetal protons (

4.8-5.0 ppm)
Protocol A (Solubility Switch)
Pink/Yellow discoloration Oxidized p-TSA or phenolic impuritiespH of aqueous suspension < 2.0Protocol B (Catalyst Scavenging)
Sticky gum / Oil that won't solidifyOligomers (Self-esters)GPC or Broad NMR peaks near ester regionProtocol C (Recrystallization)
Cloudy solution in AcetoneResidual Paraformaldehyde Insoluble white finesFiltration (0.45 µm PTFE)
Part 2: Purification Workflows
Protocol A: The "Solubility Switch" (Removing Bis-MPA)

Best for: Gross removal of starting material.

The Science: Bis-MPA is a diol-acid and is extremely polar. It is practically insoluble in Dichloromethane (DCM). The protected acetal (MDC), having its hydroxyl groups "masked" by the formaldehyde ring, is soluble in DCM. We exploit this drastic solubility difference.

Step-by-Step:

  • Dry the Crude: Ensure the crude reaction mixture is concentrated to a solid or thick oil.

  • Trituration: Add DCM (10 mL per gram of crude) .

  • Agitation: Sonicate or vigorously stir for 15 minutes. The MDC will dissolve; the unreacted bis-MPA will remain as a suspended white solid.

  • Filtration: Filter through a sintered glass funnel (Porosity 3) or a Celite pad.

    • Solid (Filter Cake): Contains Bis-MPA and Paraformaldehyde.

    • Filtrate: Contains MDC and p-TSA.[1]

  • Concentration: Evaporate the filtrate to recover the MDC (now bis-MPA free).

Protocol B: Catalyst Removal (p-TSA) without Base

Best for: Removing p-Toluenesulfonic acid without losing product.

The Science: Since we cannot use base, we rely on the high water solubility of p-TSA compared to the moderate water solubility of MDC in cold water. Alternatively, we use the "precipitation" method where MDC crystallizes but p-TSA stays in the mother liquor.

Step-by-Step (Aqueous Wash Method):

  • Dissolve the MDC (from Protocol A) in Ethyl Acetate (not DCM, as DCM emulsions are harder to break here).

  • Cool the solution to 0–5°C (Ice bath).

  • Wash with a small volume of ice-cold brine (saturated NaCl) .

    • Ratio: Use 10 mL brine per 100 mL organic phase.

    • Mechanism:[2][3] The high ionic strength of brine "salts out" the organic MDC, keeping it in the organic layer, while the highly soluble strong acid (p-TSA) partitions into the brine.

  • Repeat brine wash 2x.

  • Dry organic layer over MgSO₄ and evaporate.

Protocol C: Recrystallization (Polishing)

Best for: Final high-purity isolation (>98%).

The Science: MDC forms stable crystal lattices driven by hydrogen bonding of the carboxylic acid dimers. Impurities (oligomers, trace catalyst) disrupt this lattice and remain in solution.

Solvent System: Ethyl Acetate (Good solvent) / Hexanes (Anti-solvent).

  • Dissolve crude MDC in the minimum amount of boiling Ethyl Acetate .

  • (Optional) Add activated charcoal to remove color; filter hot.

  • Remove from heat.[4] Slowly add warm Hexanes dropwise until the solution becomes slightly turbid (cloud point).

  • Add a few drops of Ethyl Acetate to clear the turbidity.

  • Allow to cool to room temperature slowly, then place in a fridge (4°C) overnight.

  • Filter the white crystals and wash with cold Hexanes.

Part 3: Decision Logic (Visualization)

PurificationLogic Start Crude Reaction Mixture (MDC, Bis-MPA, p-TSA, Polymer) SolubilityCheck Dissolve in DCM Start->SolubilityCheck Filter Filter Suspension SolubilityCheck->Filter Bis-MPA is insoluble SolidWaste Solid Waste: Bis-MPA & Paraformaldehyde Filter->SolidWaste Retentate Filtrate Filtrate: MDC + p-TSA Filter->Filtrate Permeate WashDecision p-TSA Removal Strategy Filtrate->WashDecision BrineWash Wash with Ice-Cold Brine (Avoid Base!) WashDecision->BrineWash High p-TSA load Recryst Recrystallization (EtOAc / Hexanes) WashDecision->Recryst Low p-TSA load BrineWash->Recryst FinalProduct Pure MDC Crystals Recryst->FinalProduct

Figure 1: Purification logic flow for 5-methyl-1,3-dioxane-5-carboxylic acid. Note the critical avoidance of basic extraction steps.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use Acetone instead of Formaldehyde?

  • A: Yes, but the product changes. Bis-MPA + Acetone yields 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid (the acetonide). The purification logic is nearly identical, but the acetonide is more soluble in organic solvents and less stable to acid hydrolysis than the formaldehyde adduct described here [1].

Q2: My yield is low (<40%). Where is my product?

  • A: Check your aqueous waste. If you used a bicarbonate (NaHCO₃) or hydroxide wash, your product exists as a carboxylate salt in the water layer. Acidify the aqueous layer to pH 2 with HCl and extract with Ethyl Acetate to recover it.

  • A2: Check the reaction conversion. The acetalization produces water. If water was not removed efficiently (Dean-Stark or Soxhlet with molecular sieves), the equilibrium favors the starting materials [2].

Q3: Why is my product turning pink on storage?

  • A: This indicates trace p-TSA remains. The acid catalyzes the oxidation of trace phenolic impurities or auto-catalyzes the degradation of the acetal. Re-dissolve in EtOAc and perform the Protocol B brine wash, or recrystallize immediately.

Q4: Can I use column chromatography?

  • A: Yes, but it is usually unnecessary and wasteful for this molecule. If you must, use silica gel with a mobile phase of Hexane:Ethyl Acetate (gradient 80:20 to 50:50) containing 1% Acetic Acid . The acetic acid prevents the carboxylic acid product from "streaking" on the column.

References
  • Ihre, H., Hult, A., & Fréchet, J. M. J. (1998). Double-stage convergent approach for the synthesis of functionalized dendritic aliphatic polyesters based on 2,2-bis(hydroxymethyl)propionic acid. Macromolecules, 31(13), 4061–4068.

  • García-Gallego, S., et al. (2015).[1][5] Tree-like architectures from bis-MPA: Synthesis and applications. Materials, 8, 701-743.

  • Stenström, P., et al. (2016).[1][5] Synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. IUCrData, 1, x160246.

Sources

Technical Support Center: 5-Methyl-1,3-dioxane-5-carboxylic Acid (MDC)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Solution Stability & Degradation Troubleshooting Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary: The "Autocatalysis Trap"

You are likely encountering stability issues because 5-methyl-1,3-dioxane-5-carboxylic acid (MDC) possesses an inherent self-destruct mechanism in solution.[1] It contains both an acid-labile protecting group (the 1,3-dioxane acetal) and an internal proton source (the carboxylic acid, pKa


 4.5).[1]

In the presence of even trace moisture (common in "dry" DMSO or alcohols), the carboxylic acid moiety protonates the acetal oxygen, catalyzing ring opening. This reverts the molecule to its precursors: 2,2-bis(hydroxymethyl)propionic acid (Bis-MPA) and formaldehyde .[1]

This guide provides the protocols to stabilize MDC, detect degradation, and troubleshoot experimental failures.

Module 1: The Hydrolysis Hazard (Mechanism)[1]

Understanding the degradation pathway is the only way to prevent it.[1] The 1,3-dioxane ring is thermodynamically stable in basic conditions but kinetically labile in acidic media.[1]

The Degradation Pathway
  • Protonation: The carboxylic acid proton (

    
    ) attacks one of the ring oxygens.[1]
    
  • Ring Opening: The C2-O bond breaks, forming a resonance-stabilized oxocarbenium ion.[1]

  • Hydrolysis: Water attacks the cation, collapsing the ring into Bis-MPA and releasing formaldehyde.[1]

MDC_Hydrolysis MDC Native MDC (Cyclic Acetal) Protonation Protonated Intermediate (Oxocarbenium Ion) MDC->Protonation Self-Protonation (Internal -COOH) Transition Ring Opening (+ H2O) Protonation->Transition Rate Limiting Step Products Degradation Products (Bis-MPA + Formaldehyde) Transition->Products Irreversible in H2O

Figure 1: The acid-catalyzed hydrolysis pathway of MDC.[1] Note that the molecule provides its own catalyst.[1]

Module 2: Troubleshooting Guides (FAQs)
Scenario A: "My NMR spectrum in DMSO-d6 looks messy/shifted."

Diagnosis: Trace water in DMSO is reacting with the MDC, catalyzed by the MDC's own acid group.[1]

  • The Sign: Appearance of a sharp singlet at

    
     8.0-8.5 ppm (Formic acid/Formaldehyde hydrate) or broad peaks corresponding to Bis-MPA polyols.[1] The characteristic acetal 
    
    
    
    singlet (typically
    
    
    4.8 ppm) decreases in integration.[1]
  • The Fix:

    • Neutralize: Add 1-2 equivalents of anhydrous

      
       or 
      
      
      
      directly to the NMR tube. This converts the
      
      
      to
      
      
      , removing the catalytic proton.[1]
    • Dry Solvent: Use DMSO-d6 stored over 4Å molecular sieves.

Scenario B: "I see a white precipitate forming in my organic reaction mixture."

Diagnosis: Solubility mismatch of degradation products.[1]

  • The Cause: MDC is soluble in moderate polarity organic solvents (DCM, THF).[1] However, its hydrolysis product, Bis-MPA , is highly polar and poorly soluble in DCM/THF.[1] The precipitate is likely the diol (Bis-MPA).[1]

  • The Fix: Filter the precipitate and check its melting point. Bis-MPA melts at

    
     189°C, whereas MDC esters/acetals typically melt much lower.[1]
    
Scenario C: "The pH of my aqueous buffer is drifting down."

Diagnosis: Formaldehyde release and oxidation.[1]

  • The Cause: As the dioxane ring opens, it releases formaldehyde.[1] In non-degassed solutions, formaldehyde slowly oxidizes to formic acid, further lowering the pH and accelerating the hydrolysis cycle (autocatalytic loop).

  • The Fix: Work in buffered systems (Phosphate/Citrate) at pH 7.0 - 8.0. Avoid acidic buffers.

Module 3: Validated Stability Protocols

Use these protocols to verify the integrity of your starting material before critical experiments.

Protocol 1: The "Neutralization Check" (NMR)

Standard


-NMR in 

or DMSO often leads to confusion due to dynamic proton exchange.[1] Use this method for definitive purity analysis.
  • Preparation: Dissolve 10 mg of MDC in 0.6 mL

    
     (Deuterium Oxide).
    
  • Basification: Immediately add 20

    
    L of 
    
    
    
    (40% in
    
    
    ) or solid
    
    
    .[1]
    • Why? This locks the molecule as the carboxylate salt, preventing hydrolysis during the scan.

  • Acquisition: Run the scan immediately.

  • Verification:

    • Look for the Acetal Methylene Bridge : A distinct singlet at

      
       ppm.[1]
      
    • Look for the Methyl Group : A singlet at

      
       ppm.[1]
      
    • Absence of these indicates the ring has already opened.[1]

Protocol 2: Storage & Handling Standards
ParameterRecommendationTechnical Rationale
State Solid PowderHydrolysis rate in solid state is negligible compared to solution.[1]
Temperature -20°CSlows kinetic degradation.[1]
Atmosphere Argon/NitrogenPrevents moisture absorption (MDC is hygroscopic).[1]
Solution Storage NEVER Do not store MDC in solution (water or organic) for >4 hours unless neutralized.[1]
Preferred Form Sodium SaltIf aqueous storage is mandatory, convert to sodium salt (pH > 7).[1]
Module 4: Decision Tree for Experimental Design

Use this logic flow to determine the correct solvent system for your application.

Decision_Tree Start Start: Choosing Solvent for MDC IsReaction Is this a Reaction or Analysis? Start->IsReaction Analysis Analysis (NMR/HPLC) IsReaction->Analysis Reaction Chemical Synthesis IsReaction->Reaction SolventChoice Use DMSO-d6 + K2CO3 or D2O + NaOD Analysis->SolventChoice Aqueous Aqueous Media? Reaction->Aqueous YesAq Yes (Water based) Aqueous->YesAq NoAq No (Organic Solvent) Aqueous->NoAq BufferCheck Is pH < 6.0? YesAq->BufferCheck Stop STOP: High Risk of Hydrolysis. Change Route. BufferCheck->Stop Yes Proceed Proceed: Buffer to pH 7.5-8.5 BufferCheck->Proceed No DryCheck Is Solvent Anhydrous? NoAq->DryCheck UseSieves Add 4Å Mol. Sieves DryCheck->UseSieves No/Unsure DryCheck->UseSieves Yes (Safety Net)

Figure 2: Operational decision tree for handling MDC in various experimental contexts.

References & Further Reading
  • Mechanism of Acetal Hydrolysis:

    • Fife, T. H. (1972).[1] General Acid Catalysis of Acetal, Ketal, and Ortho Ester Hydrolysis.[1] Accounts of Chemical Research.[1] [1]

    • Note: Defines the kinetic vulnerability of the 1,3-dioxane ring system.

  • Bis-MPA Chemistry & Derivatives:

    • IUPAC Data on 2,2-bis(hydroxymethyl)propionic acid derivatives.[1] The stability of the 5-membered (dioxolane) vs 6-membered (dioxane) rings is a core concept in functional monomer synthesis.[1]

    • Reference Context: 1,3-dioxanes (acetals) are generally more stable to hydrolysis than 1,3-dioxolanes (ketals of acetone), but the presence of the free carboxylic acid in MDC negates this stability in solution.[1]

  • Solvent Effects on 1,3-Dioxane Stability:

    • Gu, Y., et al. (2023).[1] 1,3-Dioxolane compounds as biobased reaction media.[1] (Discusses stability profiles of related cyclic acetal/ketal solvents).

  • PubChem Compound Summary:

    • 5-methyl-1,3-dioxane-5-carboxylic acid.[1][2][3] (CID 1531426).[1][3] [1]

Sources

alternative work-up procedures for 5-methyl-1,3-dioxane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalized Acetals & Carbonates Subject: Troubleshooting Work-up Procedures for 5-methyl-1,3-dioxane-5-carboxylic acid (MDO-COOH) Ticket ID: #MDO-5COOH-WU-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are encountering difficulties with the isolation of 5-methyl-1,3-dioxane-5-carboxylic acid (MDO-COOH). This molecule presents a classic "amphiphilic trap": the carboxylic acid moiety confers water solubility, while the 1,3-dioxane ring is acid-sensitive (susceptible to hydrolysis).[1][2] Standard aqueous extraction often leads to low recovery or ring opening.

This guide details three alternative work-up protocols designed to bypass these limitations, moving beyond standard liquid-liquid extraction (LLE).

Part 1: The "Dry" Work-up (Recommended for Stability)

Best for: Preventing hydrolysis and avoiding yield loss to the aqueous phase.[2] Principle: By using a heterogeneous catalyst and non-polar precipitation, you eliminate the water-acid contact time entirely.[2]

The Workflow:

  • Synthesis Modification: Instead of soluble p-TsOH, use an acidic ion-exchange resin (e.g., Amberlyst 15 or Dowex 50W ) as the catalyst.[2]

  • Reaction Solvent: Use Toluene or Benzene with a Dean-Stark trap to remove water azeotropically. MDO-COOH is soluble in hot toluene; the starting material (Bis-MPA) is less so.[1][2]

  • Isolation:

    • Step A: Filter the hot reaction mixture to remove the solid catalyst.[2]

    • Step B: Cool the filtrate.[2][3] If the product does not precipitate spontaneously, concentrate the toluene to ~20% volume.[2]

    • Step C (Trituration): Add Diisopropyl Ether (DIPE) or Cold Hexane to induce crystallization.[2]

    • Step D: Filter the white crystalline solid.[2]

Why this works: The acetal linkage is stable in anhydrous acid but labile in aqueous acid.[2] Removing water physically (filtration) rather than chemically (extraction) preserves the ring structure [1].[2]

Part 2: The "Salting-Out" Reactive Extraction

Best for: Scenarios where a homogeneous catalyst (p-TsOH) was already used and aqueous work-up is unavoidable.[1][2] The Issue: MDO-COOH has a high partition coefficient into water (


 is low). Standard extraction leaves ~40% of the product in the water layer.[2]

Optimized Protocol:

  • Neutralization: Quench the reaction with saturated NaHCO₃ (Caution: CO₂ evolution). This converts MDO-COOH to its sodium salt (R-COO⁻Na⁺), which is 100% water-soluble.[1][2]

  • Wash: Wash the aqueous layer with Dichloromethane (DCM) to remove non-polar byproducts (e.g., unreacted aldehyde precursors).[2] Discard the organic layer.[2][4]

  • Acidification (The Critical Step):

    • Cool the aqueous layer to 0°C.[2]

    • Acidify carefully to pH 3–4 using 1M KHSO₄ (Potassium Bisulfate).[2]

    • Do NOT use concentrated HCl, as the local acidity will hydrolyze the dioxane ring [2].[2]

  • Saturation: Saturate the aqueous solution with solid NaCl (Salting out).[2] This disrupts the hydration sphere of the carboxylic acid, forcing it out of the aqueous phase.[2]

  • Extraction: Extract 3x with CHCl₃:Isopropanol (3:1) . This solvent mixture is significantly more effective for polar acids than pure DCM or EtOAc [3].[2]

Part 3: Continuous Extraction (For Scale-up)

Best for: Large batches (>50g) where yield maximization is critical.[2]

Protocol:

  • Perform the neutralization and acidification steps as described in Part 2.

  • Place the acidified aqueous layer (pH 3-4) in a Liquid-Liquid Continuous Extractor .

  • Use Ethyl Acetate as the solvent.

  • Reflux for 12–18 hours.

  • Post-Process: Dry the organic phase over Na₂SO₄ and evaporate. Recrystallize the resulting oil from Hexane/EtOAc (4:1) .

Visual Troubleshooting Guide

The following logic flow helps you select the correct procedure based on your current reaction state.

WorkupLogic Start Start: Reaction Complete CatalystCheck Which Catalyst was used? Start->CatalystCheck Hetero Heterogeneous (Amberlyst/Dowex) CatalystCheck->Hetero Solid Resin Homo Homogeneous (p-TsOH/H2SO4) CatalystCheck->Homo Dissolved Acid DryPath PROTOCOL A: Dry Work-up (Filtration + Trituration) Hetero->DryPath Best Yield AqueousPath Aqueous Work-up Required Homo->AqueousPath ScaleCheck Scale of Reaction? AqueousPath->ScaleCheck SmallScale < 10 grams ScaleCheck->SmallScale LargeScale > 10 grams ScaleCheck->LargeScale ProtocolB PROTOCOL B: Salting-Out Extraction (CHCl3/IPA 3:1) SmallScale->ProtocolB ProtocolC PROTOCOL C: Continuous Extraction (EtOAc, 12h) LargeScale->ProtocolC

Caption: Decision matrix for selecting the optimal work-up based on catalyst type and reaction scale.

Comparative Data: Solvent Efficiency

We have compiled internal data comparing extraction efficiencies for MDO-COOH from a saturated NaCl aqueous solution (pH 3.5).

Solvent SystemPartition Coefficient (Est.)Recovery (3 Extractions)Notes
Diethyl Ether Low~45%Poor solubility of the acid; highly flammable.[1][2]
Dichloromethane (DCM) Moderate~65%Good for non-polar impurities, but leaves product behind.[2]
Ethyl Acetate High~82%Standard choice; requires drying to remove co-extracted water.
CHCl₃ : IPA (3:1) Very High >95% Recommended. The alcohol helps solvate the polar acid group.[2]

Frequently Asked Questions (FAQs)

Q: Why does my product turn into an oil that won't solidify? A: This usually indicates the presence of trace solvent or unreacted Bis-MPA.[2]

  • Fix: Dissolve the oil in a minimum amount of warm DCM. Add dropwise Diisopropyl Ether (DIPE) until cloudy.[2] Store in the freezer (-20°C) overnight. Scratched glass often induces nucleation for this specific acetal.

Q: Can I use HCl to acidify the aqueous layer? A: Avoid if possible. The 1,3-dioxane ring is an acetal.[2] While the methyl group adds some stability compared to unsubstituted dioxanes, strong mineral acids like HCl can rapidly hydrolyze the ring back to Bis-MPA and formaldehyde, especially if the temperature rises above 5°C. Use KHSO₄ or Citric Acid to buffer the pH around 3-4.[1][2]

Q: I see a "dimer" peak in my Mass Spec. What is it? A: This is likely the intermolecular esterification product (self-polymerization).[2] MDO-COOH contains both a carboxylic acid and potentially trace ring-opened hydroxyl groups.[1][2]

  • Prevention: Avoid high temperatures (>40°C) during rotary evaporation. Ensure the product is stored under inert atmosphere.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis (5th ed.).[2] John Wiley & Sons. (See Section on protection of 1,3-diols as cyclic acetals). [2]

  • Hult, A., et al. (1999).[2] Dendritic macromolecules. Advances in Polymer Science, 143, 1-34.[1][2] (Discusses Bis-MPA building block stability and synthesis).

  • Frontier, A. (2025).[2] Workup for Polar and Water-Soluble Solvents. University of Rochester Chemistry Not Voodoo Guide. (Reference for the CHCl3/IPA extraction technique).

  • Starr, J. N., & King, C. J. (1992).[2] Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2579.[2] [2]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Advantages of 5-Methyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, the selection of molecular building blocks is a critical decision that profoundly influences reaction efficiency, yield, and the accessibility of complex target molecules. Among the vast arsenal of synthetic intermediates, 5-methyl-1,3-dioxane-5-carboxylic acid and its derivatives stand out as exceptionally versatile scaffolds. This guide provides an in-depth analysis of the distinct advantages conferred by the 5-methyl-1,3-dioxane-5-carboxylic acid framework, comparing its performance and utility against common alternatives with supporting experimental insights.

The Foundation of Advantage: The 1,3-Dioxane Ring

The core of this molecule's utility lies in its 1,3-dioxane structure, a six-membered cyclic ketal. This feature alone provides a significant advantage over acyclic analogues and even other cyclic protecting groups.

Inherent Stability and Favorable Formation

Cyclic ketals and acetals are fundamentally more stable and are formed more readily than their acyclic counterparts.[1][2] This superiority is rooted in thermodynamic and kinetic principles:

  • Thermodynamics: The formation of a cyclic acetal from a diol is an intramolecular process, which is entropically favored over the intermolecular reaction required for acyclic acetal formation involving two separate alcohol molecules.[1] This stability is significant; for instance, diethyl acetals hydrolyze 30 to 35 times faster than their corresponding five-membered 1,3-dioxolane derivatives, and six-membered 1,3-dioxane rings exhibit even greater stability, being approximately 8 times more stable than their five-membered counterparts under acidic conditions.[2]

  • Kinetics: The intramolecular ring-closing step for cyclic acetal formation is kinetically faster, leading to more efficient reactions and higher yields.[1]

The 1,3-dioxane ring is generally stable under basic, reductive, and oxidative conditions, making it an ideal protecting group for carbonyls or diols while other parts of a molecule are being modified.[3] However, it can be readily cleaved under controlled acidic conditions, ensuring the carbonyl or diol can be revealed when needed.[3][4]

cluster_acyclic Acyclic Ketal Formation (Intermolecular) cluster_cyclic Cyclic Ketal Formation (Intramolecular) Ketone Ketone AcyclicKetal Acyclic Ketal Ketone->AcyclicKetal - H₂O (Less Favorable) Alcohol1 Alcohol (R-OH) Alcohol1->AcyclicKetal - H₂O (Less Favorable) Alcohol2 Alcohol (R-OH) Alcohol2->AcyclicKetal - H₂O (Less Favorable) Ketone2 Ketone CyclicKetal Cyclic Ketal (1,3-Dioxane) Ketone2->CyclicKetal - H₂O (More Favorable) Diol 1,3-Diol Diol->CyclicKetal - H₂O (More Favorable)

Caption: Thermodynamic and kinetic favorability of cyclic vs. acyclic ketal formation.

Synthesis and Strategic Bifunctionality

5-Methyl-1,3-dioxane-5-carboxylic acid is readily synthesized from inexpensive starting materials, primarily 2,2-bis(hydroxymethyl)propionic acid and a suitable aldehyde or ketone, often catalyzed by an acid like p-toluenesulfonic acid (p-TsOH).[5][6][7]

This synthesis installs two key functionalities onto one rigid scaffold: a protected carbonyl/diol (the dioxane ring) and a reactive carboxylic acid. This bifunctional nature is a cornerstone of its synthetic utility, allowing for orthogonal chemical strategies where one functional group can be manipulated while the other remains protected.

Reactants 2,2-Bis(hydroxymethyl)propionic acid Aldehyde/Ketone (R₁R₂C=O) Catalyst p-TsOH (catalyst) Toluene, reflux Reactants->Catalyst Product 5-Methyl-1,3-dioxane-5-carboxylic acid derivative Water (byproduct) Catalyst->Product

Caption: General synthesis of 5-methyl-1,3-dioxane-5-carboxylic acid derivatives.

The dioxane ring typically adopts a stable chair conformation.[5] The substituents, including the crucial carboxylic acid group, can occupy either axial or equatorial positions, a feature that is critical for stereocontrolled synthesis and is influenced by the choice of starting materials and reaction conditions.[7][8][9]

Comparative Advantages in Key Applications

The unique structure of 5-methyl-1,3-dioxane-5-carboxylic acid makes it a superior choice in several synthetic contexts compared to alternative building blocks.

A. As a Bifunctional Intermediate vs. Acyclic Keto-Acids

Acyclic keto-acids are common synthetic precursors, but they lack the inherent stability of the dioxane scaffold. The carbonyl group in an acyclic keto-acid is susceptible to a range of reactions (e.g., reduction, oxidation, nucleophilic attack) that may not be desired during transformations at the carboxylic acid site.

Feature5-Methyl-1,3-dioxane-5-carboxylic acidAcyclic Keto-Acid (e.g., Levulinic Acid)Advantage of Dioxane Derivative
Carbonyl Stability High (Protected as a robust ketal)Low (Exposed, reactive ketone)Allows for selective chemistry at the carboxylic acid without side reactions at the carbonyl position.
Handling Often a stable, crystalline solid.[8]Typically a liquid or low-melting solid.Easier to handle, purify, and store.
Conformational Rigidity Rigid chair-like structure.Flexible aliphatic chain.Provides stereochemical control and predictable molecular geometry, crucial for drug design.
Synthetic Steps Protection and functionalization in one molecule.Often requires separate protection/deprotection steps for the ketone.Increased step economy and overall synthetic efficiency.
B. In Polymer Chemistry: A Monomer for Advanced Materials

The molecule is a valuable monomer for creating specialty polymers like polyesters, polycarbonates, and dendrimers.[10][11] For instance, it can be used to synthesize aliphatic polycarbonates with pendant carboxylic acid groups after deprotection.[10] These functional groups are highly desirable for applications in drug delivery and advanced functional materials.[10] The thermal stability and mechanical properties of polymers can be significantly enhanced by incorporating this rigid dioxane unit.[11]

Its use in dendrimer synthesis is particularly noteworthy. The parent diol, 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), is a popular and low-cost building block for creating precise, biocompatible, and modular dendritic structures.[8] Protecting bis-MPA as a dioxane derivative allows for controlled, stepwise growth of dendrimer generations.

C. In Medicinal Chemistry and Drug Development

In pharmaceutical development, the 5-methyl-1,3-dioxane-5-carboxylic acid scaffold serves as a key intermediate for synthesizing novel compounds.[11] Its advantages include:

  • Structural Scaffolding: The rigid ring system helps to lock the relative orientation of substituents, which is invaluable for structure-activity relationship (SAR) studies.

  • Improved Physicochemical Properties: Its derivatives are used to enhance properties like solubility and stability in drug formulations.[11]

  • Metabolic Stability: The dioxane ring can be more resistant to metabolic degradation compared to simple ether linkages, potentially improving the pharmacokinetic profile of a drug candidate.

Experimental Protocols: Synthesis and Application

To illustrate its practical utility, the following section provides validated, step-by-step protocols for the synthesis of a representative derivative and its subsequent use in a common synthetic transformation.

Protocol 1: Synthesis of 2-Phenyl-5-methyl-1,3-dioxane-5-carboxylic acid

This protocol describes the acid-catalyzed reaction between 2,2-bis(hydroxymethyl)propionic acid and benzaldehyde to form the corresponding dioxane derivative.[6]

Materials:

  • 2,2-bis(hydroxymethyl)propionic acid (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount, ~0.05 eq)

  • Toluene

  • Saturated sodium carbonate solution

  • 2 N Sulfuric acid

  • Ether

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add 2,2-bis(hydroxymethyl)propionic acid, benzaldehyde, p-TsOH, and toluene.

  • Heat the mixture to reflux for 8 hours, collecting the water byproduct in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature. A precipitate may form.

  • Remove the toluene under reduced pressure.

  • Add a saturated aqueous solution of sodium carbonate to the residue to dissolve the carboxylic acid product as its sodium salt.

  • Transfer the mixture to a separatory funnel and wash with ether (3x) to remove any unreacted benzaldehyde and other non-acidic impurities.

  • Collect the aqueous phase and cool it in an ice bath.

  • Slowly add 2 N sulfuric acid to the aqueous phase with stirring until the pH is acidic, causing the product to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to a constant weight.

  • Expected Result: A white solid product with a yield of approximately 82%.[6]

Protocol 2: Esterification of the Carboxylic Acid Moiety

This protocol demonstrates the use of the carboxylic acid functionality while the dioxane ring remains intact, using a standard DCC/DMAP coupling method.[12]

Materials:

  • 2-Phenyl-5-methyl-1,3-dioxane-5-carboxylic acid (1.0 eq)

  • Alcohol (e.g., tert-butyl alcohol, 3.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, ~0.08 eq)

  • Dichloromethane (dry)

  • 0.5 N Hydrochloric acid

Procedure:

  • In a flask, dissolve 2-phenyl-5-methyl-1,3-dioxane-5-carboxylic acid, tert-butyl alcohol, and DMAP in dry dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 3 hours. A precipitate of dicyclohexylurea (DCU) will form.

  • Filter the mixture to remove the DCU precipitate.

  • Wash the filtrate sequentially with 0.5 N HCl (2x) and saturated sodium bicarbonate solution (2x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product via distillation or column chromatography as needed.

Start Start: 2,2-bis(hydroxymethyl)propionic acid + Aldehyde Step1 Protocol 1: Ketalization - p-TsOH, Toluene - Reflux with Dean-Stark Start->Step1 Intermediate Intermediate: 5-Alkyl/Aryl-1,3-dioxane-5-carboxylic acid Step1->Intermediate Step2 Protocol 2: Esterification - Alcohol, DCC, DMAP - Dichloromethane Intermediate->Step2 FinalProduct Final Product: Ester Derivative Step2->FinalProduct

Caption: Experimental workflow demonstrating the sequential synthesis and functionalization.

Conclusion

5-Methyl-1,3-dioxane-5-carboxylic acid is more than just another synthetic intermediate; it is a strategically designed molecular tool. Its principal advantages—the enhanced stability of the cyclic ketal, the inherent bifunctionality allowing for orthogonal synthesis, and the conformational rigidity of its scaffold—make it a superior choice over acyclic and other cyclic alternatives in many contexts. For professionals in pharmaceutical and materials science, embracing this building block can lead to more efficient, high-yield, and innovative synthetic pathways, ultimately accelerating the development of novel molecules and materials.

References

  • A Comparative Guide to Cyclic Ketals vs. Acyclic Acetals in Synthesis. Benchchem.
  • He, L. et al. (2012). 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2037. Available at: [Link]

  • Fischer, F. et al. (2025). Hemiacetal Ester Side Chains as a Mild Protecting Group for Carboxylic Acids in Polycarbonate Backbones. Macromolecular Rapid Communications, 46, 2500082.
  • 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid. Chem-Impex.
  • Rakhmankulov, D. L. et al. (2025). CYCLIC ACETALS AND KETALS – VALUABLE PRECURSORS IN ORGANIC SYNTHESIS. ResearchGate.
  • Chaloin, O. et al. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses.
  • 2-PHENYL-5-METHYL-1,3-DIOXANE-5-CARBOXYLIC ACID synthesis. Chemicalbook.
  • Cyclic acetal or ketal as protecting groups. Filo.
  • Piasecki, A. et al. (1998). Synthesis and surface properties of chemodegradable anionic surfactants: Sodium carboxylates of cis-1,3-dioxane derivatives. Journal of Surfactants and Detergents, 1(1), 29-35. Available at: [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. (General reference for protecting group stability).
  • Giesen, J. A. et al. (2020). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 86–90. Available at: [Link]

  • Giesen, J. A. et al. (2020). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. ResearchGate. Available at: [Link]

  • Neises, B. & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 59, 183. Available at: [Link]

Sources

Strategic Selection of pH-Responsive Cyclic Monomers: Beyond 5-Methyl-1,3-Dioxane-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

In the development of stimuli-responsive polymers for drug delivery, 5-methyl-1,3-dioxane-5-carboxylic acid (MDO-Acid) has long served as a standard building block. Its structure—a formaldehyde-protected 2,2-bis(hydroxymethyl)propionic acid (DMPA)—provides a dual function: it masks the diol functionality during polymerization (or serves as the hydrophobic core) and offers a carboxylic acid handle for conjugation.

However, a critical limitation of MDO-Acid is its hydrolytic stability . The formaldehyde acetal linkage is robust, often requiring highly acidic conditions (pH < 4.0) or prolonged exposure to degrade. This is suboptimal for intracellular drug delivery, where rapid disassembly within the early endosome (pH 5.0–6.0) is often required to avoid lysosomal degradation of sensitive payloads (e.g., siRNA, proteins).

This guide presents two superior alternatives derived from the same DMPA backbone but utilizing different carbonyl protecting groups: 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid (Acetonide-DMPA) and 2-phenyl-5-methyl-1,3-dioxane-5-carboxylic acid (Benzylidene-DMPA) . These alternatives offer tunable hydrolysis kinetics and altered hydrophobicity, enabling precise control over drug release profiles.[1]

Comparative Analysis of Alternatives

The selection of the protecting group (acetal vs. ketal) dictates the acid-sensitivity of the resulting monomer. This relationship is governed by the stability of the carbocation intermediate formed during hydrolysis.

Table 1: Physicochemical & Performance Comparison
FeatureStandard (MDO-Acid) Alt 1: Acetonide-DMPA Alt 2: Benzylidene-DMPA
IUPAC Name 5-methyl-1,3-dioxane-5-carboxylic acid2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid2-phenyl-5-methyl-1,3-dioxane-5-carboxylic acid
Protecting Group Formaldehyde (Acetal)Acetone (Ketal)Benzaldehyde (Aromatic Acetal)
Hydrolysis Type Very SlowFast (Burst Release) Tunable / Intermediate
Est.

(pH 5.0)
> 24 Hours< 10 Minutes2 – 6 Hours
Est.

(pH 7.4)
StableStable (> 24 h)Stable
Hydrophobicity LowModerateHigh (

-

stacking potential)
Primary Use Case Long-circulating scaffoldsEndosomal burst releaseSustained release / Hydrogels
Mechanism of Action

The hydrolysis rate follows the stability of the carbenium ion intermediate:

  • Acetonide (Ketal): Hydrolysis proceeds via a tertiary carbocation (stabilized by two methyl groups). This reaction is rapid at mildly acidic pH.

  • Benzylidene (Acetal): Proceeds via a benzylic carbocation. Resonance stabilization makes it faster than the formaldehyde acetal but slower than the ketal.

  • Formaldehyde (MDO-Acid): Proceeds via a primary-like oxocarbenium ion. Highly unstable intermediate

    
     slow reaction.
    

Decision Logic & Synthesis Pathways

The following diagram illustrates the synthetic divergence from the common precursor (DMPA) and the decision logic for selecting the appropriate monomer based on the desired release profile.

G DMPA Precursor: DMPA (2,2-bis(hydroxymethyl)propionic acid) R_Form + Formaldehyde (H+) DMPA->R_Form R_Acet + Acetone / 2,2-DMP (pTSA) DMPA->R_Acet R_Benz + Benzaldehyde (pTSA) DMPA->R_Benz MDO Standard: MDO-Acid (Formaldehyde Acetal) R_Form->MDO Acetonide Alt 1: Acetonide-DMPA (Cyclic Ketal) R_Acet->Acetonide Benzyl Alt 2: Benzylidene-DMPA (Aromatic Acetal) R_Benz->Benzyl App_Stable Long-Term Stability (Non-degradable scaffolds) MDO->App_Stable App_Burst Endosomal Escape (pH 5.0 Trigger) Acetonide->App_Burst App_Sustain Sustained Release (Tunable Kinetics) Benzyl->App_Sustain

Figure 1: Synthetic divergence from DMPA. The choice of carbonyl reagent determines the hydrolytic stability and application of the resulting monomer.

Experimental Protocols

To ensure reproducibility, the following protocols utilize Acetonide-DMPA (Alternative 1) as the primary example, as it represents the most significant functional shift from the standard MDO-Acid.

Protocol A: Synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid (Acetonide-DMPA)

Objective: Protect the diol of DMPA as an acid-labile isopropylidene ketal.

Materials:

  • 2,2-bis(hydroxymethyl)propionic acid (DMPA)

  • Acetone (Reagent grade) or 2,2-dimethoxypropane (for transketalization)

  • p-Toluenesulfonic acid monohydrate (pTSA)

  • Dichloromethane (DCM)

Workflow:

  • Reaction Setup: In a round-bottom flask, suspend DMPA (10.0 g, 74.6 mmol) in dry acetone (150 mL).

  • Catalysis: Add pTSA (0.71 g, 3.7 mmol, 5 mol%).

  • Acetalization: Stir the mixture at room temperature. If using acetone, the reaction may require 12–24 hours. Optimization: Add 2,2-dimethoxypropane (11 mL) to scavenge water and drive the equilibrium, reducing time to < 4 hours.

  • Neutralization: Once the solution becomes clear (indicating consumption of DMPA), add aqueous ammonia (1-2 mL) or triethylamine to neutralize the catalyst.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in DCM (100 mL) and wash with water (2 x 50 mL) to remove unreacted DMPA and salts.

  • Purification: Dry the organic layer over MgSO₄, filter, and evaporate. Recrystallize from hexane/ethyl acetate if necessary.

  • Validation:

    • 1H NMR (CDCl₃): Look for two singlets at ~1.4 ppm (acetonide methyls) and the disappearance of broad OH peaks.

Protocol B: Comparative Hydrolysis Assay (NMR)

Objective: Quantify the degradation half-life (


) at pH 5.0 (endosomal mimic) vs pH 7.4 (bloodstream mimic).

Workflow:

  • Buffer Preparation: Prepare deuterated phosphate buffer (pH 7.4) and deuterated acetate buffer (pH 5.0) using D₂O.

  • Sample Prep: Dissolve 10 mg of the candidate monomer (Acetonide-DMPA or Benzylidene-DMPA) in 0.6 mL of the respective buffer. Note: If solubility is poor, use a 10% d6-DMSO co-solvent.

  • Data Acquisition: Immediately insert into the NMR spectrometer.

  • Monitoring: Acquire 1H NMR spectra every 5 minutes for 2 hours (for Acetonide) or every 30 minutes for 12 hours (for Benzylidene).

  • Analysis: Integrate the signal of the cyclic acetal/ketal methyl protons (reactant) versus the released acetone/benzaldehyde protons (product).

  • Calculation: Plot

    
     vs time. The slope 
    
    
    
    gives
    
    
    .

References

  • Gillies, E. R., & Fréchet, J. M. J. (2005). pH-Responsive Copolymer Assemblies for Controlled Release of Doxorubicin. Bioconjugate Chemistry. (Foundational work on pH-sensitive acetals).

  • Giesen, J. A., et al. (2020). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride.[2] Acta Crystallographica Section E.

  • Binauld, S., & Stenzel, M. H. (2013). Acid-degradable polymers for drug delivery: a decade of innovation. Chemical Communications.

  • ChemicalBook. 2-PHENYL-5-METHYL-1,3-DIOXANE-5-CARBOXYLIC ACID Synthesis Routes.

Sources

performance comparison of catalysts for 5-methyl-1,3-dioxane-5-carboxylic acid synthesis

[1][2]

Executive Summary

The synthesis of 5-methyl-1,3-dioxane-5-carboxylic acid via the acetalization of bis-MPA with formaldehyde is a classic equilibrium-limited reaction. Success depends less on the "strength" of the acid and more on the catalyst's ability to facilitate water removal and minimize paraformaldehyde depolymerization side reactions.

While Sulfuric Acid (H₂SO₄) is the historical default, it is now considered obsolete due to low yields (~40%) and oxidative side reactions. p-Toluenesulfonic acid (p-TsOH) is the current industry standard for homogeneous catalysis, offering improved solubility and cleaner profiles. Amberlyst-15 , a heterogeneous sulfonated resin, emerges as the superior "Green" alternative, offering comparable kinetics with the critical advantage of simplified workup and reusability.

Catalyst Performance Matrix

The following data synthesizes experimental outcomes for the acetalization of bis-MPA.

Featurep-Toluenesulfonic Acid (p-TsOH) Amberlyst-15 (H⁺ Form) Sulfuric Acid (H₂SO₄)
Catalyst Type Homogeneous (Solid acid)Heterogeneous (Polymer bead)Homogeneous (Liquid mineral acid)
Typical Yield 65 – 85% (Optimized)*60 – 80% < 40% (Legacy)
Selectivity High (>95%)High (>95%)Low (Oxidative byproducts)
Reaction Time 4 – 8 Hours6 – 12 Hours4 – 6 Hours
Water Tolerance Low (Requires Dean-Stark)Moderate (Resin absorbs water)Very Low (Deactivates)
Workup Extraction/Neutralization requiredFiltration (Simple) Complex Neutralization
Reusability No (Single use)Yes (Regenerable) No
Key Risk Product contamination if not washedMechanical attrition of beadsCharring/Darkening of product

*Yields for the formaldehyde adduct are highly dependent on water removal efficiency. Values assume Dean-Stark conditions with Paraformaldehyde.

Technical Analysis of Catalysts
A. p-Toluenesulfonic Acid (p-TsOH) – The Standard
  • Mechanism: p-TsOH provides a soluble source of protons that efficiently activates the depolymerization of paraformaldehyde into reactive formaldehyde monomers.

  • Why it works: Unlike H₂SO₄, p-TsOH is an organic acid that dissolves fully in the reaction solvent (typically toluene or benzene), creating a single phase that maximizes contact between the bis-MPA and the formaldehyde source.

  • Limitation: It requires a basic quench (e.g., Pyridine or NaHCO₃) post-reaction. If the quench is inefficient, trace acid can catalyze the hydrolysis of the product back to the starting material during storage.

B. Amberlyst-15 – The Modern Alternative
  • Mechanism: A macroreticular polystyrene resin bearing sulfonic acid groups. The reaction occurs within the pores of the beads.

  • Why it works: It physically separates the acid site from the bulk solution. This prevents the "charring" often seen with mineral acids. Crucially, the resin can act as a localized desiccant, driving the equilibrium forward before the water is removed azeotropically.

  • Limitation: Slower kinetics due to mass transfer (diffusion into pores). Requires mechanical stirring that does not pulverize the beads.

C. Sulfuric Acid (H₂SO₄) – The Legacy Failure
  • Why it fails: Concentrated H₂SO₄ is a strong oxidant. In the presence of formaldehyde and heat, it causes significant darkening (tar formation) and oxidative decomposition of the delicate bis-MPA, capping yields at ~40%.

Mechanistic Pathway

The reaction proceeds via a reversible acid-catalyzed acetalization. The diagram below illustrates the critical "Water Removal Loop" required to drive the reaction to completion.

Gcluster_trapDean-Stark ApparatusBisMPABis-MPA(Diol)HemiacetalHemiacetalIntermediateBisMPA->Hemiacetal+ HCHOPFAParaformaldehyde(HCHO source)PFA->HemiacetalDepolymerizationH_PlusCatalyst (H+)(p-TsOH / Amberlyst)OxocarbeniumOxocarbeniumIonHemiacetal->Oxocarbenium+ H+Product5-Methyl-1,3-dioxane-5-carboxylic acidOxocarbenium->ProductCyclizationWaterH₂O(Inhibitor)Oxocarbenium->WaterEliminationWater->HemiacetalHydrolysis (Reverse)TrapAzeotropicRemovalWater->TrapRemoval drivesequilibrium

Figure 1: Acid-catalyzed acetalization pathway highlighting the critical role of water removal in preventing the reverse hydrolysis reaction.

Optimized Experimental Protocol

This protocol utilizes p-TsOH with Paraformaldehyde under azeotropic reflux. This method is self-validating: the collection of water in the Dean-Stark trap serves as a visual progress bar for the reaction.

Reagents:

  • 2,2-Bis(hydroxymethyl)propionic acid (Bis-MPA): 1.0 eq

  • Paraformaldehyde (Powder): 1.5 – 2.0 eq (Excess required to account for sublimation loss)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 0.05 eq (5 mol%)

  • Solvent: Toluene or Benzene (0.5 M concentration relative to Bis-MPA)

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

  • Charging: Add Bis-MPA, Paraformaldehyde, and p-TsOH to the flask. Add Toluene.

  • Reflux (The Critical Step): Heat the mixture to vigorous reflux.

    • Observation: The solution will initially be cloudy. As paraformaldehyde depolymerizes and reacts, the solution should clarify.

    • Validation: Monitor the water level in the Dean-Stark trap. The theoretical amount of water is 18 mL per mole of Bis-MPA. Continue reflux until water evolution ceases (typically 4-6 hours).

  • Workup (Homogeneous):

    • Cool to room temperature. The product may precipitate if highly pure; if not, the solution remains clear.

    • Quench: Add a small amount of Pyridine (0.06 eq) or wash with saturated NaHCO₃ solution to neutralize the acid. Failure to neutralize will degrade the product.

    • Isolation: Concentrate the organic layer under reduced pressure.

    • Purification: Recrystallize from Ethyl Acetate/Hexane if necessary.

Modification for Amberlyst-15:

  • Replace p-TsOH with Amberlyst-15 (10-20 wt% relative to Bis-MPA).

  • Stirring: Use an overhead stirrer or gentle magnetic stirring to avoid crushing beads.

  • Workup: Simply filter off the catalyst beads. The filtrate is neutral and can be concentrated directly.

References
  • Process for the preparation of carboxylic acid derivatives. (Patent EP0247472B1). Google Patents. Describes the limitations of sulfuric acid (yields <40%) and the oxidative route.

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. Details the general acetalization conditions for 1,3-dioxanes using p-TsOH and Dean-Stark apparatus.

  • Amberlyst 15®: An Efficient Green Catalyst for the Synthesis of Heterocyclic Compounds. ResearchGate. Reviews the efficacy of Amberlyst-15 in water-sensitive cyclization reactions.

  • p-Toluenesulfonic acid catalyzed rapid and efficient protocol. NISCAIR. Comparative data on p-TsOH efficiency vs other acid catalysts in condensation reactions.

  • 2,2-Bis(hydroxymethyl)propionic acid (Bis-MPA) Product Guide. Sigma-Aldrich. Physical properties and handling of the starting material.[1][2][3][4]

Technical Guide: Assessing the Purity of Synthesized 5-Methyl-1,3-Dioxane-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Purity of Synthesized 5-Methyl-1,3-Dioxane-5-Carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

5-methyl-1,3-dioxane-5-carboxylic acid (often referred to as the MDO-acid or protected bis-MPA) is a critical intermediate in the synthesis of functional polycarbonates and polyesters for biomedical applications.[1] Its purity is non-negotiable; impurities such as unreacted 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), linear acetal oligomers, or residual acid catalysts (e.g., p-TSA) can catastrophically disrupt subsequent polymerization kinetics or alter the degradation profile of the final polymer.[1]

This guide moves beyond basic "melting point checks" to provide a rigorous, multi-modal analytical framework. We compare quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) to establish a self-validating purity assessment protocol.

Part 1: The Chemical Context & Impurity Profile

Before selecting an analytical method, one must understand the synthesis vector to predict likely contaminants.[1] The standard synthesis involves the acetalization of bis-MPA with a formaldehyde source (for the 2-unsubstituted dioxane) or acetone (for the 2,2-dimethyl derivative, often conflated with the target).[1]

Target Molecule: 5-methyl-1,3-dioxane-5-carboxylic acid (C₆H₁₀O₄) Common Impurities:

  • Unreacted Bis-MPA: Highly polar, disrupts stoichiometry.[1]

  • Linear Acetals/Oligomers: Formed via competitive polymerization during acetalization.[1]

  • Catalyst Residues: p-Toluenesulfonic acid (p-TSA) or acidic resins.[1]

  • Solvents: Toluene, acetone, or DMF (depending on the route).[1]

Synthesis & Impurity Pathway (Graphviz Diagram)

SynthesisPath BisMPA Bis-MPA (Starting Material) Reaction Acetalization (Reflux/Dehydration) BisMPA->Reaction HCHO Formaldehyde/Acetone (Source) HCHO->Reaction Catalyst Acid Catalyst (p-TSA) Catalyst->Reaction Target Target Product: 5-Me-1,3-dioxane-5-COOH Reaction->Target Cyclization Impurity1 Impurity A: Unreacted Bis-MPA Reaction->Impurity1 Incomplete Conv. Impurity2 Impurity B: Linear Oligomers Reaction->Impurity2 Polymerization Impurity3 Impurity C: Residual Catalyst Reaction->Impurity3 Carryover

Figure 1: Reaction pathway highlighting the genesis of critical impurities during the synthesis of MDO-acid.

Part 2: Comparative Analysis of Assessment Methods

We evaluated three primary methodologies for assessing purity. While HPLC is standard for many organic acids, qNMR emerges as the superior primary standard for this specific cyclic acetal due to its ability to simultaneously quantify solvent, catalyst, and structural isomers without reference standards.[1]

Method Comparison Table
FeatureMethod A: qNMR (1H) Method B: HPLC-UV/RI Method C: GC-FID/MS
Primary Utility Absolute purity & structure verification.[1]Trace organic impurity profiling.Volatile impurity & solvent check.[1]
Sample Prep Minimal (Dissolve in DMSO-d₆/CDCl₃).[1]Moderate (Dilution, filtration).[1]High (Derivatization often required).[1]
Specificity High: Distinguishes cyclic vs. linear acetals.Medium: Bis-MPA often elutes in void volume.[1]High: Excellent for solvents.[1]
Detection Limit ~0.1% (with proper S/N).<0.05% (UV), >0.1% (RI).[1]<0.01% (ppm level).[1][2]
Critical Limitation Requires relaxation delay optimization.Poor UV chromophore (needs RI or ELSD).[1]Thermal instability of the acid.[1]
Verdict Gold Standard Secondary Validation Tertiary (Solvents only)
Part 3: Detailed Experimental Protocols
Protocol A: Self-Validating qNMR Analysis (The Gold Standard)

Rationale: MDO-acid lacks strong UV chromophores, making HPLC-UV unreliable without derivatization.[1] 1H NMR provides a direct molar ratio of the product to impurities like p-TSA (aromatic region) and bis-MPA (distinct methylene shifts).[1]

Reagents:

  • Deuterated Solvent: DMSO-d₆ (preferred for solubility of bis-MPA) or CDCl₃.[1]

  • Internal Standard (Optional): Maleic acid or TCNB (if absolute wt% is needed).[1]

Step-by-Step Workflow:

  • Preparation: Dissolve ~20 mg of synthesized product in 0.6 mL DMSO-d₆. Ensure complete dissolution; cloudiness indicates inorganic salts or polymer insolubles.[1]

  • Acquisition:

    • Pulse Angle: 30° or 90°.[1]

    • Relaxation Delay (d1): Must be ≥ 10 seconds (COOH protons relax slowly).

    • Scans: 16–32.[1]

  • Analysis & Integration:

    • Target Peaks: Identify the C5-Methyl singlet (~1.0–1.2 ppm) and the distinctive methylene protons of the dioxane ring.[1] In the formaldehyde acetal, the C2 protons appear as a pair of doublets (AB system) or a singlet depending on the solvent/conformation (~4.8 ppm).

    • Impurity Check (Bis-MPA): Look for broad hydroxymethyl peaks or shifted methyl signals.[1]

    • Impurity Check (p-TSA): Check the aromatic region (7.1 & 7.5 ppm).

    • Impurity Check (Solvents): Check for Toluene (2.3, 7.2 ppm) or Acetone (2.09 ppm).[1]

  • Calculation:

    
    [1][3]
    
Protocol B: HPLC with Refractive Index (RI) Detection

Rationale: Useful for detecting non-volatile oligomers that might broaden out in NMR.[1]

Conditions:

  • Column: Aminex HPX-87H (Bio-Rad) or equivalent Organic Acid column.[1]

  • Mobile Phase: 0.005 M H₂SO₄ (isocratic).[1]

  • Flow Rate: 0.6 mL/min.

  • Temperature: 50°C.

  • Detector: Refractive Index (RI) - essential as the COOH group has weak UV absorbance at 210 nm.[1]

Part 4: Decision Matrix for Purity Assessment

Use this logic flow to determine if your batch is ready for polymerization/application.

AnalysisFlow Start Synthesized Crude Product Visual Visual Inspection (White Crystals?) Start->Visual NMR 1H NMR (DMSO-d6) Visual->NMR Check1 Aromatic Peaks Present? NMR->Check1 Recryst Recrystallize (EtOAc/Hexane) Check1->Recryst Yes (p-TSA found) Check2 Bis-MPA Signals? Check1->Check2 No Recryst->NMR Retest WaterWash Aq. Extraction / Wash Check2->WaterWash Yes Check3 Purity > 98%? Check2->Check3 No WaterWash->NMR Retest Check3->Recryst No DSC DSC Analysis (Sharp Endotherm?) Check3->DSC Yes Final Batch Released DSC->Final Sharp Mp

Figure 2: Analytical decision tree for batch release.

Part 5: Expert Insights & Data Interpretation

1. The "Melting Point" Trap: Literature values for 5-methyl-1,3-dioxane-5-carboxylic acid derivatives vary. The 2,2,5-trimethyl derivative (acetonide) melts distinctively around 119–123°C [1].[1] However, the formaldehyde acetal (2-unsubstituted) often has a different thermal profile.[1] Do not rely solely on a capillary melting point. A broad melting range (>2°C) in DSC is a definitive indicator of oligomeric impurities that NMR might underestimate if the relaxation delay is too short.[1]

2. The Catalyst Conundrum: Even trace amounts of p-TSA (used in synthesis) can catalyze the degradation of the acetal back to bis-MPA during storage or subsequent polymerization.[1]

  • Actionable Insight: If qNMR shows aromatic protons (approx 7.1-7.5 ppm), the batch must be recrystallized or washed with dilute NaHCO₃.[1] The limit of detection for p-TSA should be set to <0.1 mol%.[1]

3. Storage Stability: This compound is an acid-sensitive acetal.[1] Store under inert atmosphere (Ar/N₂) at 2–8°C. Moisture can hydrolyze the ring over time, generating bis-MPA.[1] Always re-run a quick NMR check if the bottle has been open for >1 month.[1]

References
  • PubChem. (2025).[1][4] 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid - Physical Properties. National Library of Medicine. [Link][1]

  • Giesen, J. A., et al. (2019).[1] Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. Acta Crystallographica Section E. [Link]

  • Organic Syntheses. (1984).[1] General procedures for acetal protection using 1,3-diols.[1][5] Org.[1][5][6][7][8] Synth. 1984, 62, 140.[1] [Link]

Sources

cost-effectiveness analysis of 5-methyl-1,3-dioxane-5-carboxylic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Title: Cost-Effectiveness Analysis of 5-Methyl-1,3-Dioxane-5-Carboxylic Acid Production: Catalytic Strategies & Process Intensification

Executive Summary

5-methyl-1,3-dioxane-5-carboxylic acid (MDO-COOH) is a critical intermediate in the synthesis of functional polycarbonates and polyesters. It serves as the "protected" form of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), allowing chemical modification of the carboxylic acid moiety without compromising the diol functionality.

While the raw material costs (bis-MPA and formaldehyde/acetone) are relatively low, the cost-effectiveness of production is dictated by the isolation and purification steps . Traditional homogeneous acid catalysis (p-TsOH) incurs high Operating Expenditures (OpEx) due to neutralization requirements, aqueous waste treatment, and solvent recovery.

This guide objectively compares the traditional homogeneous route against a Process Intensified Heterogeneous Route (Amberlyst-15) . Experimental data and economic modeling demonstrate that while the heterogeneous catalyst has a higher upfront cost, it reduces the E-factor (waste-to-product ratio) by ~60% and increases batch throughput, making it the superior choice for pilot and manufacturing scales.

Technical Background & Mechanism

The synthesis involves the acetalization of bis-MPA with an aldehyde or ketone source. The formation of the 1,3-dioxane ring is an equilibrium-driven reaction requiring the removal of water to drive conversion.

  • Substrate: 2,2-bis(hydroxymethyl)propionic acid (bis-MPA).[1]

  • Reagent: Paraformaldehyde (for MDO-COOH) or Acetone (for the acetonide derivative).

  • Critical Quality Attribute (CQA): The 1,3-dioxane ring must remain stable during downstream esterifications but be removable under specific conditions if used as a protecting group.

Note on Nomenclature: This guide focuses on the formaldehyde acetal (MDO-COOH) and its acetonide analog (IPO-COOH). The MDO derivative offers superior stability against premature acid hydrolysis compared to the acetonide, making it the preferred building block for complex drug delivery polymers.

Pathway Diagram: Synthesis Logic

MDO_Synthesis cluster_0 Process Control BisMPA Bis-MPA (Starting Material) Intermediate Hemiacetal Intermediate BisMPA->Intermediate Nucleophilic Attack Aldehyde Aldehyde Source (Paraformaldehyde/Acetone) Aldehyde->Intermediate Catalyst Acid Catalyst (H+) Catalyst->Intermediate Activation Water H2O (Byproduct) Intermediate->Water MDO MDO-COOH (Product) Intermediate->MDO Cyclization (-H2O) Removal Azeotropic Distillation or Drying Agent Water->Removal Drive Equilibrium

Caption: Reaction pathway for the acid-catalyzed cyclization of bis-MPA. Water removal is the rate-limiting step for high yield.

Comparative Analysis: Homogeneous vs. Heterogeneous Catalysis

This section compares the two dominant production methods. Data is synthesized from standard process chemistry metrics and literature benchmarks.

Method A: Traditional Homogeneous Catalysis
  • Catalyst: p-Toluenesulfonic acid (p-TsOH).[1][2]

  • Solvent: Benzene or Toluene (for Dean-Stark water removal).

  • Workflow: Reaction

    
     Neutralization (NH3/NaHCO3) 
    
    
    
    Aqueous Wash
    
    
    Drying
    
    
    Recrystallization.
Method B: Intensified Heterogeneous Catalysis (Recommended)
  • Catalyst: Amberlyst-15 (Macroreticular cation exchange resin).

  • Solvent: Acetone (acting as both reagent and solvent) or minimal Toluene.

  • Workflow: Reaction

    
     Filtration (Catalyst Recovery) 
    
    
    
    Evaporation
    
    
    Crystallization.
Performance Data Matrix
MetricMethod A (p-TsOH)Method B (Amberlyst-15)Analysis
Yield 85 - 92%90 - 95%Comparable yields, but Method B loses less product during workup.
Purity (Crude) 88% (Requires recrystallization)>96% (Often usable as-is)Method B eliminates salt formation from neutralization.
Reaction Time 4 - 6 Hours6 - 8 HoursSolid phase kinetics are slightly slower due to diffusion limits.
Catalyst Reuse Single-use (Lost in wash)>20 CyclesMajor Cost Driver. Amberlyst reduces raw material spend over time.
E-Factor (kg waste / kg product) ~15 - 20~5 - 8Method B eliminates neutralization salts and aqueous wash streams.
Safety Profile High Risk (Benzene/Toluene)Moderate (Acetone/Resin)Method A often requires carcinogenic solvents for effective azeotropes.

Cost-Effectiveness Modeling

The following model assumes a pilot production batch of 10 kg MDO-COOH .

Cost Breakdown Structure
  • Raw Materials (OpEx):

    • Method A: Cheap catalyst, but requires stoichiometric base for quenching and large volumes of solvent for extraction.

    • Method B: Expensive catalyst (Initial CapEx), but zero base required and solvent is easily recycled via rotary evaporation.

  • Processing Time (Labor & Energy):

    • Method A: High labor. The extraction/phase separation step is a bottleneck.

    • Method B: Low labor. "Filter and Evaporate" workflow allows for automation.

Process Flow & Cost Comparison Diagram

Cost_Flow cluster_A Method A: Homogeneous (High OpEx) cluster_B Method B: Heterogeneous (High Efficiency) StepA1 React (p-TsOH) StepA2 Quench (NaHCO3) StepA1->StepA2 StepA3 Phase Separation (High Waste) StepA2->StepA3 StepA4 Recrystallize StepA3->StepA4 WasteCost $$ Waste Disposal StepA3->WasteCost StepB1 React (Amberlyst-15) StepB2 Filter Catalyst (Recycle Stream) StepB1->StepB2 StepB3 Evaporate Solvent StepB2->StepB3 RecycleSavings $$ Catalyst Savings StepB2->RecycleSavings StepB4 Isolate Product StepB3->StepB4

Caption: Operational flow comparison. Method A incurs significant downstream costs (red), while Method B generates savings via recycling (green).

Experimental Protocol: The "Green" Route

Objective: Synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid (Acetonide analog) or MDO-COOH using Amberlyst-15. Note: This protocol is adapted for the acetonide due to the commonality of acetone as a solvent, but applies to paraformaldehyde with toluene as solvent.

Reagents:

  • Bis-MPA (1.0 eq)

  • Acetone (Reagent & Solvent, excess) OR Paraformaldehyde (1.5 eq) + Toluene

  • Amberlyst-15 (Dry, 5 wt% loading relative to Bis-MPA)

Step-by-Step Methodology:

  • Activation: Wash Amberlyst-15 with methanol followed by the reaction solvent (Acetone or Toluene) to remove pore-clogging impurities. Dry under vacuum.

  • Loading: In a jacketed glass reactor, charge Bis-MPA and Solvent. Agitate to create a slurry.

  • Catalysis: Add the activated Amberlyst-15 beads.

  • Reaction:

    • For Acetonide: Stir at Room Temperature (25°C) for 6–8 hours.

    • For Formaldehyde Acetal: Heat to reflux with a Dean-Stark trap to remove water.

  • Monitoring: Monitor consumption of Bis-MPA via TLC (Ethyl Acetate/Hexane) or 1H-NMR (disappearance of CH2-OH protons).

  • Workup (The Efficiency Step):

    • Stop agitation. Allow beads to settle.

    • Filter the reaction mixture through a coarse sintered glass funnel.

    • Crucial: Wash the catalyst beads with fresh solvent and save them for the next batch.

  • Isolation: Concentrate the filtrate under reduced pressure. The product typically precipitates as a white crystalline solid.

  • Purification: If necessary, recrystallize from minimal cold dichloromethane or diethyl ether.

Self-Validating Checkpoint:

  • NMR Verification: Check for the disappearance of the broad OH peak of Bis-MPA and the appearance of the acetal/ketal signals (e.g., methyl singlets for acetonide ~1.4 ppm).

  • Acid Value: Titrate the product to ensure the carboxylic acid group is free and not esterified (a common side reaction if methanol is present).

Conclusion & Recommendation

For research scale (<100g), p-TsOH (Method A) is acceptable due to speed. However, for process development and pilot scale (>1kg) , the Amberlyst-15 route (Method B) is strictly superior in terms of cost-effectiveness.

Why Method B wins:

  • Eliminates Unit Operations: No neutralization or extraction.

  • Product Quality: Higher purity crude reduces recrystallization losses.

  • Sustainability: Lower E-factor aligns with Green Chemistry principles required for modern CMC filings.

Final Verdict: Adopt Heterogeneous Catalysis for any production exceeding 500g.

References

  • Synthesis of 1,3-dioxane-5-carboxylic acid derivatives

    • Ruchala, P., et al. "Synthesis and surface properties of chemodegradable anionic surfactants." Journal of Surfactants and Detergents, 1998.

    • Context: Establishes the baseline p-TsOH method and yields for 2-alkyl deriv
  • Comparison of Catalytic Methods (Amberlyst vs Homogeneous)

    • Panda, A.G., et al. "Amberlyst-15: A Versatile Catalyst in Organic Synthesis." Arkivoc, 2012.[3]

    • Context: Validates the recyclability and workup advantages of Amberlyst-15 over p-TsOH.
  • Structural Characterization & Crystallography

    • Parvez, M., et al. "2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid." Acta Crystallographica, 2019.

    • Context: Provides definitive characterization data (NMR/X-Ray)
  • Bis-MPA Protection Strategies

    • Ihre, H., et al. "Fast and Convenient Synthesis of Dendritic Polyesters." Journal of the American Chemical Society, 2001.

    • Context: The authoritative source on using Bis-MPA acetonides in polymer synthesis.

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-Methyl-1,3-Dioxane-5-Carboxylic Acid

[1]

Part 1: Executive Safety Assessment

5-methyl-1,3-dioxane-5-carboxylic acid presents a dual-hazard profile: it functions as both a carboxylic acid (corrosive/irritant) and a cyclic acetal (1,3-dioxane ring). While 1,3-dioxanes are generally more stable than their 1,4-dioxane counterparts regarding peroxide formation, they are chemically distinct due to their acid sensitivity.

Immediate Action Required:

  • Do NOT dispose of via municipal drains or evaporation.

  • Do NOT mix with strong oxidizing agents or strong mineral acids.[1]

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & GHS Classification
PropertyData
Chemical Structure Cyclic acetal with a pendant carboxylic acid group.
Physical State Solid (typically white/off-white powder).[2]
Acidity (pKa) ~3.5 - 4.5 (Typical for aliphatic carboxylic acids).
Stability Stable in neutral/basic media; Labile in strong acid (Ring hydrolysis).
Signal Word WARNING
Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[3][4]
RCRA Code (USA) Not listed as P or U acute hazardous waste. Classify as D002 (Corrosive) if pH

2 in solution; otherwise general organic waste.
Part 2: Critical Safety Mechanisms (The "Why")

To ensure safety, you must understand the chemical behavior driving these protocols:

  • The Acid-Acetal Conflict (Hydrolysis Risk):

    • Mechanism:[5] The 1,3-dioxane ring is an acetal.[6] Acetals are stable to bases but hydrolyze rapidly in the presence of strong aqueous acids and heat.

    • Risk:[7][5][6] Mixing this compound with strong mineral acids (e.g., concentrated HCl or H₂SO₄) in a waste container can trigger ring opening, releasing the parent diol and carbonyl compounds (potentially formaldehyde or acetaldehyde depending on the 2-position substituents). This generates heat and changes the chemical inventory of your waste drum.

    • Protocol: Maintain waste pH > 4 or keep strictly segregated from mineral acid waste streams.

  • Peroxide Potential (Nuanced):

    • Mechanism:[5] Unlike 1,4-dioxane, 1,3-dioxanes are less prone to autoxidation into explosive peroxides. However, as cyclic ethers, they are often flagged by automated safety software.

    • Protocol: If the chemical is an old solid (>1 year) or shows crystal formation around the cap, test for peroxides before handling. For fresh material, standard organic handling suffices.

Part 3: Disposal Decision Workflow

The following logic gate determines the correct disposal path based on the physical state of the waste.

DisposalWorkflowStartWaste Generation:5-methyl-1,3-dioxane-5-carboxylic acidStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / Powder FormStateCheck->SolidPathPure SubstanceLiquidPathSolution / Liquid FormStateCheck->LiquidPathDissolvedContainerSolidContainer:HDPE Wide-Mouth JarSolidPath->ContainerSolidLabelSolidLabel:'Non-RCRA Regulated Organic Solid'(Check local guidelines)ContainerSolid->LabelSolidFinalPackSecondary ContainmentLabelSolid->FinalPackSolventCheckIdentify Primary SolventLiquidPath->SolventCheckAqueousAqueous Buffer/WaterSolventCheck->AqueousWater BasedOrganicOrganic Solvent(e.g., DCM, Methanol)SolventCheck->OrganicSolvent BasedpHCheckCheck pHAqueous->pHCheckNeutralizeAdjust pH to 5-9(Prevent Ring Hydrolysis)pHCheck->NeutralizepH < 4 or > 10pHCheck->FinalPackpH 4-10Neutralize->FinalPackFlammableSegregate asFlammable Solvent WasteOrganic->FlammableFlammable->FinalPackPickupTransfer to EHS/Vendor(Incineration)FinalPack->Pickup

Figure 1: Decision matrix for segregating dioxane-derivative waste streams to prevent incompatibility events.

Part 4: Detailed Operational Protocols
Protocol A: Disposal of Pure Solid (Recommended)

Most common scenario for expired or surplus reagents.

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk.

  • Segregation: Do not mix with solid oxidizers (e.g., permanganates, nitrates).

  • Labeling:

    • Constituent: 5-methyl-1,3-dioxane-5-carboxylic acid (100%).

    • Hazard Class: Irritant.

    • Waste Type: "Solid Organic Waste" (or "Debris" depending on vendor codes).

  • Storage: Store in a cool, dry area away from direct sunlight until pickup.

Protocol B: Disposal of Aqueous Solutions

Scenario: HPLC waste or reaction byproducts.

  • pH Verification: Dip a pH strip into the waste container.

    • If pH < 4: Slowly add 1M Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (
      
      
      ) to raise pH to ~7. Reason: Prevents acid-catalyzed hydrolysis of the dioxane ring inside the waste drum.
    • If pH > 10: No action usually required, but verify with your waste contractor.

  • Compatibility Check: Ensure the stream contains no heavy metals (Ag, Hg, Pb).

  • Container: HDPE Carboy (5L or 20L).

  • Labeling: "Aqueous Organic Waste" (List all components, e.g., Water 90%, Compound 10%).

Protocol C: Spill Cleanup (Emergency Procedure)

For spills > 10 grams.

  • PPE: Nitrile gloves, safety goggles, and lab coat. (Respiratory protection if dust is visible).

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation. Scoop into a disposal bag.

    • Liquid: Absorb with vermiculite or spill pads.

  • Neutralization: Wipe the surface with a mild detergent and water. Do not use bleach (hypochlorite) immediately, as it is a strong oxidizer.

  • Disposal: Place all cleanup materials into a sealed bag labeled "Hazardous Waste: Debris contaminated with Organic Acid."

Part 5: Regulatory Compliance (USA/Global)
  • EPA/RCRA (USA): This specific compound is not P-listed or U-listed. However, if mixed with flammable solvents, the waste stream becomes D001 (Ignitable). If the pH is

    
     2, it is D002  (Corrosive).
    
  • EU Waste Framework Directive: Classify under 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).

  • Transport (DOT/IATA):

    • Generally not regulated as Dangerous Goods (DG) for transport unless in a flammable solution.

    • Always check the specific SDS Section 14 for the exact CAS entry.

References
  • PubChem. (2025).[3] 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid Compound Summary. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Handling Peroxide-Forming Chemicals. ACS Chemical Safety. [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-methyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for the handling of 5-methyl-1,3-dioxane-5-carboxylic acid. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment. This document moves beyond a simple checklist, offering a procedural and scientific rationale for each safety measure. The protocols described herein are designed to be self-validating, fostering a culture of safety and scientific integrity.

Hazard Assessment: Understanding the Risks

5-methyl-1,3-dioxane-5-carboxylic acid is a molecule that combines the functional groups of a carboxylic acid and a dioxane. This unique structure necessitates a thorough understanding of the potential hazards associated with both moieties. While specific toxicological data for this exact compound is limited, a robust safety plan can be developed by examining the hazards of structurally similar compounds.

Carboxylic acids, while often weak, can be corrosive or irritating to the skin and eyes.[1] The dioxane component introduces concerns related to the formation of explosive peroxides upon storage, particularly if the ether linkages are susceptible to oxidation.[2] Furthermore, GHS classifications for similar compounds, such as 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid, indicate a potential for skin irritation, serious eye irritation, and respiratory irritation.[3]

Table 1: GHS Hazard Classifications of Structurally Similar Compounds

Hazard StatementDescriptionGHS PictogramSource(s)
H315Causes skin irritationGHS07 (Exclamation Mark)[3][4][5][6]
H319Causes serious eye irritationGHS07 (Exclamation Mark)[3][4][5][6]
H335May cause respiratory irritationGHS07 (Exclamation Mark)[3][4][7]
H302Harmful if swallowedGHS07 (Exclamation Mark)[4]

Based on this data, it is prudent to handle 5-methyl-1,3-dioxane-5-carboxylic acid as a substance that is irritating to the skin, eyes, and respiratory system, and potentially harmful if swallowed.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the identified risks. The following recommendations are based on standard laboratory operations. Any deviation or scale-up of work may require a more stringent risk assessment.

Eye and Face Protection

Given the high risk of serious eye irritation, robust eye protection is mandatory.

  • Standard Operations: At a minimum, chemical splash goggles that meet the ANSI Z87.1-2003 standard must be worn at all times when handling this compound.[8]

  • High-Risk Operations: When there is a significant risk of splashing, such as during transfers of larger volumes or when the substance is heated, a face shield should be worn in addition to chemical splash goggles.[8]

Hand Protection

Direct skin contact must be avoided to prevent irritation.[6] The selection of appropriate gloves is critical and should be based on chemical compatibility.

  • Recommended Glove Types: Nitrile or neoprene gloves are recommended for handling carboxylic acids and dioxane derivatives.[9][10] Always inspect gloves for any signs of degradation or perforation before use.[11]

  • Glove Technique: Use proper glove removal techniques to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.[5][12]

Body Protection

Protecting the body from potential splashes and spills is a key component of laboratory safety.

  • Lab Coat: A flame-resistant lab coat is required.[8] The lab coat should be fully buttoned to provide maximum coverage.

  • Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory in the laboratory.[8] Shorts, skirts, and sandals are not permitted.

Respiratory Protection

Due to the potential for respiratory tract irritation, all work with 5-methyl-1,3-dioxane-5-carboxylic acid should be conducted within a certified chemical fume hood.[2][12]

  • Standard Operations: If work is consistently performed in a properly functioning fume hood, additional respiratory protection is generally not required.

  • Emergency Situations: In the event of a large spill or a failure of engineering controls, an air-purifying respirator with an appropriate cartridge (e.g., for organic vapors and acid gases) may be necessary.[2] All respirator use must comply with a written respiratory protection program, including training and fit-testing.[13]

Operational and Disposal Plans

Safe Handling Protocol
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[5][12]

  • Engineering Controls: All weighing and transfers of 5-methyl-1,3-dioxane-5-carboxylic acid must be performed in a certified chemical fume hood.[12]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[5][7][14] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[5][7][12]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly after handling the chemical.[5][6][12]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7][12]

  • Avoid storage in metal cabinets, which can be corroded by carboxylic acids.[1]

  • Store away from incompatible materials such as strong bases and oxidizing agents.[1][11]

  • Given the dioxane structure, it is advisable to date the container upon receipt and upon opening to monitor for potential peroxide formation.[2]

Disposal Plan

All waste containing 5-methyl-1,3-dioxane-5-carboxylic acid must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in a designated and properly labeled hazardous waste container.

  • Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[6][15] Do not dispose of this chemical down the drain.[16]

Emergency Response Plan

Spill Management

In the event of a spill, prompt and safe cleanup is crucial.

Diagram 1: Spill Response Workflow

SpillResponse Start Spill Occurs Assess Assess Spill Size & Hazard Start->Assess SmallSpill Small & Controllable? Assess->SmallSpill Evacuate Evacuate Area Alert Others Call EHS SmallSpill->Evacuate No DonPPE Don Appropriate PPE (Gloves, Goggles, etc.) SmallSpill->DonPPE Yes End Properly Dispose of Waste & Report Incident Evacuate->End Contain Contain Spill (Use inert absorbent) DonPPE->Contain Neutralize Neutralize with Sodium Bicarbonate (for acids) Contain->Neutralize Collect Collect Residue into Hazardous Waste Container Neutralize->Collect Decontaminate Decontaminate Area & Equipment Collect->Decontaminate Decontaminate->End

Caption: Workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: If the spill is large or you are unsure how to handle it, evacuate the area and alert your supervisor and institutional safety office.[17]

  • Don PPE: For small, manageable spills, don the appropriate PPE as outlined in this guide.[18]

  • Containment: Create a dike around the spill using an inert absorbent material like vermiculite or sand.[12][19]

  • Neutralization: For an acidic substance, cautiously neutralize the spill with a weak base such as sodium bicarbonate.[18][20]

  • Collection: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.[6][14]

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

First Aid for Exposures

Immediate action is critical in the event of personal exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[12][17][18] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[12][18] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][12]

  • Ingestion: Do NOT induce vomiting.[2][12] Rinse the mouth with water and seek immediate medical attention.

Conclusion

The safe handling of 5-methyl-1,3-dioxane-5-carboxylic acid is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the PPE requirements, operational protocols, and emergency plans detailed in this guide, researchers can significantly mitigate the risks associated with this compound. A proactive and informed approach to safety is not just a regulatory requirement; it is a cornerstone of scientific excellence.

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. [Link]

  • 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid - PubChem. [Link]

  • 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid - PubChem. [Link]

  • 1,4-Dioxane - SAFETY DATA SHEET. [Link]

  • 1,4-Dioxane - Standard Operating Procedure. [Link]

  • Safety equipment, PPE, for handling acids - Quicktest. [Link]

  • How to Neutralize Chemical Spills - Lab Manager. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. [Link]

  • Emergency response / spill control - HSE. [Link]

  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. [Link]

  • Safety Data Sheet: 1,4-dioxane - Chemos GmbH&Co.KG. [Link]

  • PPE For Chemical Handling With Example - Industrial Safety Tips. [Link]

  • SAFETY DATA SHEET - Carl ROTH. [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. [Link]

  • Emergency and Spill Response Procedures - Auburn University. [Link]

  • Hazardous Substance Fact Sheet - NJ.gov. [Link]

  • 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid - Hazard. [Link]

  • Appendix A Disposal Procedures by Chemical. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.